molecular formula C22H13F6NO3 B8201612 (S)-ErSO

(S)-ErSO

Número de catálogo: B8201612
Peso molecular: 453.3 g/mol
Clave InChI: ZFSRXAHDJSCEDS-FQEVSTJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-ErSO is a useful research compound. Its molecular formula is C22H13F6NO3 and its molecular weight is 453.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3S)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSRXAHDJSCEDS-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@@]2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Structure and Synthesis of (S)-ErSO

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of this compound. This compound is the inactive enantiomer of the experimental anticancer agent ErSO ((R)-ErSO), which has demonstrated potent and selective activity against estrogen receptor-alpha positive (ERα+) breast cancers. Understanding the stereochemistry and synthesis of both enantiomers is crucial for the development and optimization of this class of compounds.

Chemical Structure

This compound is the dextrorotatory enantiomer of ErSO.[1] The core structure is a 3-(4-hydroxyphenyl)indolin-2-one scaffold. The absolute configuration at the C3 position is 'S'.

IUPAC Name: (3S)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one

Molecular Formula: C₂₂H₁₃F₆NO₃[2]

Molecular Weight: 453.340 g·mol⁻¹[2][3]

Chemical Structure:

this compound Chemical Structure

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the synthesis of the racemic mixture, followed by chiral separation. An optimized synthetic route has been developed to access the core scaffold with improved yields.[4]

Optimized Synthetic Route for Racemic ErSO

The synthesis of the racemic precursor to ErSO involves a three-step process starting from a substituted isatin derivative. This is followed by chiral separation to isolate the individual enantiomers.

Experimental Protocol:

A detailed, optimized synthetic protocol for a related active derivative, ErSO-DFP, has been published and is adaptable for ErSO. The key steps for the synthesis of the racemic mixture are:

  • Step 1 (not isolated): Thionyl chloride and pyridine are added to a solution of the starting TBS-protected indolinone in tetrahydrofuran at 0 °C and stirred for 1 hour.

  • Step 2 (not isolated): 4,4-difluoropiperidine hydrochloride and cesium carbonate are added to the reaction mixture in dichloromethane and stirred overnight at room temperature.

  • Step 3: Tetra-n-butylammonium fluoride is added to the mixture in tetrahydrofuran and stirred for 2 hours at room temperature to yield the racemic product with high efficiency (95% over three steps).

Chiral Separation

The enantiomers of the racemic mixture are separated using preparative chiral high-performance liquid chromatography (HPLC).

Experimental Protocol:

  • Column: Lux 5 μM cellulose-1, LC Column, 250 × 21.2 mm, AXIA packed

  • Mobile Phase: Isocratic mixture of isopropanol and hexanes (e.g., 10% i-PrOH/hexanes)

  • Detection: UV at 254 nm

This method allows for the isolation of both the active (R)-enantiomer (ErSO) and the inactive (S)-enantiomer. The absolute configuration of the separated enantiomers has been confirmed by X-ray crystallography.

Synthesis Workflow

G Synthesis and Separation Workflow for ErSO Enantiomers cluster_synthesis Racemic Synthesis cluster_separation Chiral Separation cluster_products Isolated Enantiomers start Substituted Isatin Derivative step1 Multi-step reaction (e.g., with thionyl chloride, amine, TBAF) start->step1 racemate Racemic ErSO ((±)-ErSO) step1->racemate hplc Preparative Chiral HPLC racemate->hplc s_erso This compound (Inactive Enantiomer) hplc->s_erso r_erso (R)-ErSO (ErSO) (Active Enantiomer) hplc->r_erso

Diagram 1: Synthesis and separation workflow for ErSO enantiomers.

Biological Activity and Quantitative Data

This compound is reported to be the inactive enantiomer, while (R)-ErSO (commonly referred to as ErSO) shows high potency against ERα+ breast cancer cells. This highlights the critical role of stereochemistry in the biological activity of this class of compounds.

In Vitro Potency

The following table summarizes the in vitro potency (IC₅₀ values) of the ErSO enantiomers against the ERα+ breast cancer cell line MCF-7.

CompoundTarget Cell LineIncubation TimeIC₅₀Reference
(R)-ErSO MCF-7 (ERα+)24 hours~20 nM
This compound MCF-7 (ERα+)24 hoursInactive
(R)-ErSO Panel of ERα+ cell lines24 hours11-43 nM
(R)-ErSO ERα- cell lines24 hours>10 µM
Selectivity

ErSO demonstrates high selectivity for ERα+ cancer cells over ERα- cells.

CompoundSelectivity Window (ERα- vs ERα+)Reference
(R)-ErSO >350-fold

Mechanism of Action: The Anticipatory Unfolded Protein Response (a-UPR)

The active enantiomer, ErSO, exerts its anticancer effects by binding to ERα and hyperactivating a protective cellular pathway known as the anticipatory Unfolded Protein Response (a-UPR). This overstimulation of the a-UPR leads to rapid and selective cell death in ERα+ cancer cells. The inactive enantiomer, this compound, does not effectively induce this pathway.

Signaling Pathway of ErSO-induced a-UPR Hyperactivation

G ErSO-Induced a-UPR Signaling Pathway ErSO (R)-ErSO ER_alpha Estrogen Receptor α (ERα) ErSO->ER_alpha Binds Src_kinase Src Kinase ER_alpha->Src_kinase Activates PLCg PLCγ Src_kinase->PLCg Phosphorylates & Activates IP3 IP₃ PLCg->IP3 Produces IP3R IP₃ Receptor (IP₃R) on ER Membrane IP3->IP3R Binds & Opens Ca_cyto Cytosolic Ca²⁺ (Increase) IP3R->Ca_cyto Ca²⁺ Efflux Ca_ER Ca²⁺ in Endoplasmic Reticulum Ca_ER->IP3R aUPR a-UPR Hyperactivation Ca_cyto->aUPR Triggers cell_death Selective Cancer Cell Death aUPR->cell_death Leads to

Diagram 2: Signaling pathway of ErSO-induced a-UPR hyperactivation.

Key Experimental Protocols

Cell Viability Assay

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for ERα+, MDA-MB-231 for ERα-) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound, (R)-ErSO) for a specified duration (e.g., 24 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., 100 µM Raptinal).

  • Viability Measurement: Add a viability reagent such as AlamarBlue or PrestoBlue and incubate for 1-4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

  • Analysis: Normalize the fluorescence data to the vehicle (100% viability) and positive death (0% viability) controls. Plot the dose-response curves and calculate IC₅₀ values using non-linear regression.

Western Blot Analysis for a-UPR Markers

Purpose: To assess the activation of the a-UPR pathway by measuring the levels of key protein markers.

Methodology:

  • Cell Treatment and Lysis: Treat cells (e.g., MCF-7) with the compound for a specified time (e.g., 4 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against a-UPR markers (e.g., p-PERK, p-eIF2α, ATF6α) and a loading control (e.g., actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ, normalizing the protein of interest to the loading control.

Conclusion

The study of this compound, in conjunction with its active enantiomer, provides a clear example of the importance of stereochemistry in drug design and action. While this compound itself is biologically inactive, its synthesis and characterization are essential for the preclinical and clinical development of ErSO as a potential therapeutic for ERα+ breast cancers. The detailed protocols and data presented in this guide offer a valuable resource for researchers in oncology and medicinal chemistry.

References

A Technical Whitepaper on the Discovery of ErSO as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic Estrogen Receptor-alpha (ERα) positive breast cancer, a disease affecting approximately 75% of breast cancer patients, remains a formidable clinical challenge with high mortality rates due to acquired resistance to standard endocrine therapies.[1][2][3] A novel small molecule, ErSO, has emerged from preclinical research as a promising therapeutic that leverages a unique mechanism of action to eradicate these cancers.[2] Developed by researchers at the University of Illinois, ErSO does not inhibit the ERα pathway but rather hijacks it to hyperactivate a normally protective cellular stress response—the anticipatory Unfolded Protein Response (a-UPR).[2] This overactivation triggers rapid and selective necrosis in ERα-positive cancer cells, including those resistant to current treatments. In extensive preclinical mouse models, ErSO has demonstrated unprecedented efficacy, inducing the regression of primary tumors by over 99% and eliminating metastases in the brain, bone, lung, and liver. This whitepaper provides an in-depth technical guide on the discovery, mechanism of action, preclinical efficacy, and key experimental protocols related to ErSO, a compound now licensed by Bayer AG for further clinical development.

Discovery and Rationale

The quest for ErSO was born out of the critical need for therapies effective against endocrine-resistant ERα-positive breast cancers. Researchers built upon the 2014 discovery of the a-UPR pathway, a cellular mechanism that shields cancer cells from stress and is often active at a low level in breast cancer cells. The central hypothesis was that instead of inhibiting this protective pathway, forcefully over-activating it could push cancer cells into a lethal state.

Initial compounds developed could halt cancer cell growth but failed to induce rapid cell death and carried undesirable side effects. A subsequent medicinal chemistry campaign led to the identification of ErSO, a small molecule that proved to be a highly potent and selective inducer of cancer cell death.

Mechanism of Action: Hyperactivation of the a-UPR Pathway

ErSO's anticancer activity is entirely dependent on the presence of ERα. Unlike conventional therapies that block ERα, ErSO repurposes the receptor to initiate a fatal signaling cascade.

The mechanism proceeds as follows:

  • ERα Binding: ErSO binds to the ERα protein present in the cancer cells.

  • a-UPR Activation: The ErSO-ERα complex initiates the hyperactivation of the a-UPR pathway. This involves the activation of Src kinase, which in turn phosphorylates and activates Phospholipase C gamma (PLCγ).

  • Calcium Release: Activated PLCγ generates inositol triphosphate (IP₃). IP₃ then binds to its receptor (IP₃R) on the endoplasmic reticulum, triggering a massive and sustained release of stored calcium into the cell's cytosol.

  • Pathway Overdrive and Necrosis: This sustained calcium efflux and hyperactivation of the a-UPR is profoundly toxic. It leads to a robust inhibition of protein synthesis, depletion of cellular ATP, and ultimately, rapid necrotic cell death.

This mechanism is highly selective; healthy cells, even those expressing ERα, are not affected because they lack the pre-activated a-UPR, making them resistant to ErSO's lethal signal.

ErSO_Signaling_Pathway cluster_cell ERα-Positive Cancer Cell ErSO ErSO ERa ERα ErSO->ERa Binds Complex ErSO-ERα Complex ERa->Complex Src Src Kinase Complex->Src Activates PLCg PLCγ Src->PLCg Phosphorylates & Activates IP3 IP₃ PLCg->IP3 Produces ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R on Ca Ca²⁺ Release ER->Ca Triggers aUPR a-UPR Hyperactivation Ca->aUPR Induces Necrosis Necrotic Cell Death aUPR->Necrosis Leads to

Caption: ErSO signaling pathway leading to selective necrotic cell death.

Quantitative Preclinical Efficacy

ErSO has demonstrated remarkable potency and selectivity in both in vitro and in vivo preclinical studies.

In Vitro Efficacy

ErSO is highly effective against a wide range of ERα-positive breast cancer cell lines, including those with wild-type ERα and those harboring common resistance-conferring mutations (Y537S and D538G). Conversely, it shows minimal activity against ERα-negative cell lines, highlighting its selectivity.

Cell Line TypeKey Cell LinesAverage IC₅₀Reference
ERα-Positive (Wild-Type & Mutant) MCF-7, T47D, TYS, TDG~20 nM (Range: 11-43 nM)
ERα-Positive (ErSO-TFPy derivative) MCF-7, T47D, BT-474, ZR-75-1~5-25 nM
ERα-Negative MDA-MB-23112.4 µM
ERα-Negative (ErSO-TFPy derivative) MDA-MB-231, HCC1937>10-30 µM
In Vivo Efficacy in Murine Models

The in vivo results are particularly striking. ErSO treatment led to rapid and dramatic tumor regression in multiple orthotopic and metastatic mouse models.

Model / ParameterDosing RegimenEfficacy / OutcomeReference
Orthotopic MCF-7 Tumors 40 mg/kg p.o. daily for 21 days>99% tumor reduction; undetectable in 4 of 6 mice.
Orthotopic MCF-7 Tumors 0.5-40 mg/kg p.o. or i.v. weeklyDose-dependent response; complete regression at highest dose.
Combined Models (4 total) Varied38 of 39 tumors regressed by >95%; ~50% became undetectable.
Metastatic Models 40 mg/kg daily for 7-14 daysEradicated most lung, bone, and liver metastases.
Brain Metastases Model 40 mg/kg daily for 7 daysInduced almost complete regression of brain metastases.
Regrown Tumors Re-treatment cycleTumors remained fully sensitive; 16/17 regressed >95%.
Tolerability Doses above therapeutic levelsWell tolerated in mice, rats, and dogs with no major side effects.

Key Experimental Protocols

The characterization of ErSO's activity relies on a set of robust experimental protocols.

In Vitro Cell Viability (IC₅₀ Determination)

This assay determines the concentration of ErSO required to kill 50% of cancer cells in culture.

  • Cell Seeding: ERα-positive (e.g., MCF-7) and ERα-negative (e.g., MDA-MB-231) cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of ErSO (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 24 hours) at 37°C.

  • Viability Assessment: A viability reagent such as Alamar Blue or MTT is added. Fluorescence or absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined from the dose-response curve.

In Vivo Xenograft Tumor Model

This protocol evaluates ErSO's efficacy in a living organism.

  • Tumor Implantation: Human ERα-positive breast cancer cells (e.g., MCF-7) are injected orthotopically into the mammary fat pad of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-400 mm³).

  • Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. ErSO is administered via the desired route (e.g., oral gavage) and schedule.

  • Monitoring: Tumor volume is measured regularly with calipers. Animal weight and overall health are monitored throughout the study.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_clinical Translational Development start Identify Target: ERα-Positive Cancer ic50 IC₅₀ Determination (Cell Viability Assay) start->ic50 mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) ic50->mechanism xenograft Xenograft Mouse Model (Efficacy & Dosing) mechanism->xenograft Promising Results metastasis Metastasis Models (Brain, Bone, Lung) xenograft->metastasis toxicity Tolerability & Safety Studies (Multi-Species) metastasis->toxicity preclinical Preclinical Development (Pharmacokinetics, Formulation) toxicity->preclinical Favorable Profile clinical Phase 1 Clinical Trials preclinical->clinical

Caption: A streamlined workflow for the preclinical evaluation of ErSO.

Western Blot for a-UPR Activation

This method detects protein markers of a-UPR pathway activation.

  • Cell Treatment and Lysis: Cells are treated with ErSO for a specified time (e.g., 6 hours), then washed and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-Src, phospho-PLCγ).

  • Detection: After incubation with a secondary antibody, the signal is detected to visualize protein levels and activation states.

Flow Cytometry for Cell Death Analysis (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells following ErSO treatment.

  • Cell Preparation: Cells are harvested after treatment with ErSO.

  • Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC (binds to apoptotic cells) and Propidium Iodide (PI, enters necrotic or late-apoptotic cells).

  • Analysis: The stained cell population is analyzed by a flow cytometer to quantify the percentage of cells in each state (viable, early apoptosis, late apoptosis/necrosis).

ErSO_Selectivity start Cell Exposed to ErSO check_er ERα Protein Present? start->check_er bind ErSO Binds to ERα check_er->bind Yes no_effect Result: No Effect, Cell Survives check_er->no_effect No activate a-UPR Hyperactivation bind->activate death Result: Necrotic Cell Death activate->death

Caption: Logical diagram illustrating the ERα-dependent selectivity of ErSO.

Future Directions and Conclusion

The discovery of ErSO represents a paradigm shift in targeting ERα-positive cancers. Its unique mechanism of inducing synthetic lethality through a-UPR hyperactivation provides a potent and highly selective anticancer strategy. The remarkable preclinical data, particularly its ability to eradicate large tumors, cross the blood-brain barrier to treat metastases, and overcome established drug resistance, underscores its transformative potential.

Further research has led to the development of next-generation derivatives, such as ErSO-TFPy, with enhanced potency and improved pharmacological properties. With the compound and its derivatives licensed for clinical development, the next critical step is to translate these profound preclinical findings into human clinical trials, which are anticipated to begin by 2025. If successful, ErSO could provide a new, curative treatment option for patients with advanced, metastatic, and therapy-resistant ERα-positive breast cancer, addressing a critical unmet need in oncology.

References

The Role of Estrogen Receptor Alpha (ERα) in (S)-ErSO Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-ErSO is the inactive enantiomer of the potent anti-cancer compound ErSO. The biologically active form, (R)-ErSO (commonly referred to as ErSO), exerts its cytotoxic effects in estrogen receptor alpha (ERα)-positive cancers through a novel mechanism of action. This technical guide delineates the critical role of ERα in mediating ErSO's activity, focusing on its unique ability to hyperactivate the anticipatory unfolded protein response (a-UPR), leading to selective necrotic cell death in cancer cells. This document provides a comprehensive overview of the signaling pathways, quantitative data on ErSO's efficacy, and detailed experimental protocols for studying its mechanism.

The Central Role of ERα in ErSO's Mechanism of Action

ErSO's anticancer activity is fundamentally dependent on the presence of ERα. Unlike traditional endocrine therapies that aim to block ERα signaling, ErSO repurposes this receptor to induce a lethal cellular response.

Direct and Selective Binding to ERα

ErSO's mechanism is initiated by its direct, though non-competitive with estrogen, binding to ERα. While a specific dissociation constant (Kd) for the ErSO-ERα interaction is not prominently reported in the literature, techniques such as saturation transfer difference-NMR have confirmed a direct and enantiomer-selective interaction with the ERα ligand-binding domain. The inactivity of the (S)-enantiomer highlights the stereospecificity of this interaction. This binding event is the crucial first step that triggers the downstream signaling cascade.

ERα-Dependent Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

Upon binding to ERα, ErSO induces a massive and sustained hyperactivation of the anticipatory unfolded protein response (a-UPR). The a-UPR is a protective pathway normally activated by mitogenic signals like estrogen to prepare cells for an increased protein folding load during proliferation. ErSO turns this pro-survival pathway into a potent cytotoxic mechanism. This hyperactivation involves all three canonical UPR arms:

  • PERK (PKR-like ER kinase) Pathway: ErSO binding to ERα leads to the rapid and robust phosphorylation of PERK and its downstream target, eIF2α. This results in a global shutdown of protein synthesis and the preferential translation of ATF4.

  • IRE1α (Inositol-requiring enzyme 1α) Pathway: ErSO activates the IRE1α pathway, leading to the unconventional splicing of XBP1 mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 (Activating transcription factor 6) Pathway: The ATF6 arm of the a-UPR is also activated by ErSO. Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved to its active form, which then moves to the nucleus to activate the transcription of UPR target genes.

Induction of Necrotic Cell Death

The sustained hyperactivation of the a-UPR by ErSO leads to a cascade of events culminating in rapid necrotic cell death. This process is characterized by:

  • ATP Depletion: The massive activation of the a-UPR is an energy-intensive process that rapidly depletes cellular ATP reserves.

  • Calcium Dysregulation: ErSO-induced a-UPR activation causes a significant release of calcium from the endoplasmic reticulum into the cytosol.

  • Cell Swelling: The disruption of cellular homeostasis leads to osmotic stress and significant cell swelling.

  • Membrane Rupture: Ultimately, the integrity of the plasma membrane is compromised, leading to cell lysis and the release of cellular contents, a hallmark of necrosis.

Importantly, studies have shown that ErSO does not induce significant degradation of the ERα protein itself, distinguishing its mechanism from that of selective estrogen receptor degraders (SERDs).

Quantitative Data on ErSO Activity

The efficacy of ErSO and its derivatives is highly dependent on the ERα status of the cancer cells. The following tables summarize the half-maximal inhibitory concentrations (IC50) of ErSO and a more selective next-generation derivative, ErSO-DFP, in a panel of breast cancer cell lines.

Cell LineERα StatusErSO IC50 (µM) at 72hErSO-DFP IC50 (µM) at 72h
MCF-7Positive~0.02~0.02
T47DPositive~0.02~0.02
TYS (T47D-Y537S)Positive (Mutant)~0.01~0.01
TDG (T47D-D538G)Positive (Mutant)~0.01~0.01
MDA-MB-231Negative>10>30
MDA-MB-436Negative>10>50
HCT-116Negative~0.26>50
HT-29Negative~0.25>25

Data compiled from publicly available research.[1]

Experimental Protocols

Assessment of a-UPR Activation by Western Blot

This protocol details the methodology for detecting the activation of key a-UPR markers in response to ErSO treatment.

Materials:

  • ERα-positive cancer cell line (e.g., MCF-7)

  • ErSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF6, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed ERα-positive cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of ErSO (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 16 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of supplemented RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein per lane and run the gel.

  • Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

ERα Competitive Binding Assay

This protocol provides a general framework for determining the relative binding affinity of a test compound for ERα.

Materials:

  • Purified recombinant human ERα protein

  • Radiolabeled estradiol ([³H]-E2)

  • Unlabeled estradiol (for standard curve)

  • Test compound (ErSO)

  • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry or dextran-coated charcoal

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled estradiol and the test compound (ErSO) in the assay buffer.

  • Binding Reaction: In assay tubes, combine the purified ERα protein, a fixed concentration of [³H]-E2, and varying concentrations of either unlabeled estradiol (for the standard curve) or the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

  • Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add HAP slurry or dextran-coated charcoal to each tube to separate the protein-bound radioligand from the free radioligand. Centrifuge the tubes and collect the supernatant (if using charcoal) or the pellet (if using HAP).

  • Quantification: Add the appropriate fraction to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value for the test compound and calculate the relative binding affinity (RBA) or the inhibition constant (Ki).

Visualizations: Signaling Pathways and Experimental Workflows

ErSO-Induced a-UPR Signaling Pathway

ErSO_aUPR_Pathway ErSO ErSO ((R)-enantiomer) ERa ERα ErSO->ERa Binds to aUPR a-UPR Hyperactivation ERa->aUPR Induces PERK PERK Activation aUPR->PERK IRE1a IRE1α Activation aUPR->IRE1a ATF6 ATF6 Activation aUPR->ATF6 Calcium_Release ER Ca2+ Release aUPR->Calcium_Release ATP_Depletion ATP Depletion aUPR->ATP_Depletion eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 Protein_Synth_Inhibition Protein Synthesis Inhibition eIF2a->Protein_Synth_Inhibition XBP1 XBP1 Splicing IRE1a->XBP1 ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cell_Swelling Cell Swelling Calcium_Release->Cell_Swelling Necrosis Necrotic Cell Death ATP_Depletion->Necrosis Cell_Swelling->Necrosis

Caption: ErSO binds to ERα, triggering hyperactivation of the a-UPR, leading to necrosis.

Experimental Workflow for Assessing ErSO Activity

ErSO_Workflow Start Start: ERα-positive Cancer Cells Treatment Treat with ErSO (dose-response and time-course) Start->Treatment Cytotoxicity Assess Cytotoxicity (e.g., MTT/AlamarBlue Assay) Treatment->Cytotoxicity Mechanism Investigate Mechanism Treatment->Mechanism IC50 Determine IC50 Cytotoxicity->IC50 Analysis Data Analysis and Interpretation IC50->Analysis Western Western Blot for a-UPR Markers (p-PERK, p-eIF2α, ATF6) Mechanism->Western RTPCR RT-PCR for XBP1 Splicing Mechanism->RTPCR Binding ERα Binding Assay (Competitive) Mechanism->Binding Western->Analysis RTPCR->Analysis Binding->Analysis

Caption: A general workflow for characterizing the cytotoxic activity and mechanism of ErSO.

Conclusion

The interaction between ErSO and ERα represents a paradigm shift in leveraging a hormone receptor for cancer therapy. Instead of inhibiting its function, ErSO hijacks ERα to induce a potent and selective necrotic cell death in ERα-positive cancers. This is achieved through the hyperactivation of the anticipatory unfolded protein response, a mechanism that is distinct from current endocrine therapies. The dependence of ErSO on ERα expression underscores the potential for its use as a targeted therapy. Further research into the precise molecular interactions between ErSO and ERα may pave the way for the development of even more potent and selective anticancer agents that exploit this unique therapeutic vulnerability.

References

initial preclinical studies of (S)-ErSO efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Initial Preclinical Efficacy of (S)-ErSO

This technical guide provides a comprehensive overview of the initial preclinical studies investigating the efficacy of this compound, a novel small molecule activator of the anticipatory Unfolded Protein Response (a-UPR). The content herein is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the compound's mechanism and evaluation workflow.

Executive Summary

This compound is a small molecule that has demonstrated remarkable preclinical efficacy in eradicating Estrogen Receptor Alpha-positive (ERα+) breast cancer.[1][2] Unlike traditional endocrine therapies that inhibit ERα signaling, ErSO hijacks the receptor to hyperactivate the a-UPR, a typically protective cellular stress response pathway.[3][4] This over-activation becomes selectively lethal to ERα+ cancer cells, inducing rapid necrosis.[3] Preclinical evaluations in various cell line and patient-derived xenograft (PDX) mouse models have shown that ErSO can cause the regression of primary tumors and metastases, including those resistant to standard-of-care treatments. The compound is reported to be well-tolerated in multiple species at therapeutic doses.

Quantitative Data Presentation

The preclinical efficacy of this compound has been quantified through extensive in vitro and in vivo studies. The following tables summarize the key findings.

Table 2.1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values of ErSO against a panel of ERα-positive and ERα-negative breast cancer cell lines after a 24-hour incubation period.

Cell LineERα StatusThis compound IC50 (nM)Reference
MCF-7 Positive~20 (average range 11-43)
20.3
T47D Positive~20 (average range 11-43)
TYS (T47D-ERαY537S) Positive (Mutant)Effective (within 11-43 nM range)
TDG (T47D-ERαD538G) Positive (Mutant)Effective (within 11-43 nM range)
Hs578t NegativeInactive (>10,000)
MDA-MB-453 NegativeInactive (>10,000)
MDA-MB-468 NegativeInactive (>10,000)
BT-20 NegativeInactive (>10,000)
MDA-MB-231 NegativeInactive (average 12,400)

Note: ErSO demonstrates high selectivity, with IC50 values in the low nanomolar range for ERα+ cells and over 350-fold less activity against ERα- cells.

Table 2.2: Summary of In Vivo Efficacy Studies

This table outlines the results from various preclinical mouse models treated with this compound.

Model TypeTreatment DetailsDurationOutcomeReference
Orthotopic MCF-7 Xenograft10 or 40 mg/kg, p.o.21 days>90% tumor reduction in all cases.
Orthotopic TYS-Luciferase Xenograft10 and 40 mg/kg, p.o.14 days>10,000-fold tumor regression (bioluminescent imaging).
Patient-Derived Xenograft (PDX)40 mg/kg, i.p.14 daysAblation of mutant ERα xenografts; greatly reduced metastatic burden.
Multiple Orthotopic & Metastasis ModelsOral administrationNot specified38 of 39 tumors regressed by >95%; ~50% became undetectable.
Brain Metastases ModelOral administrationNot specifiedAlmost complete regression of intracranial xenografts.
PDX Model (low ER expression)Oral administrationNot specifiedOutperformed standard-of-care (tamoxifen, fulvestrant).

Note: A derivative, ErSO-TFPy, has shown the ability to induce complete or near-complete tumor regression with a single dose.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are synthesized from published preclinical studies of ErSO.

Protocol: In Vitro Cell Viability (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit the growth of breast cancer cell lines by 50%.

Materials:

  • ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) breast cancer cell lines.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound compound.

  • Vehicle control (e.g., DMSO).

  • Cell viability reagent (e.g., Alamar blue).

  • Quantitative dead control (e.g., Raptinal).

  • Plate reader (fluorescence).

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also prepare vehicle-only and dead-control wells.

  • Treatment: Remove the overnight medium from the cells and add the media containing the different concentrations of ErSO, vehicle, or dead control.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Viability Assessment: Add the Alamar blue reagent to each well according to the manufacturer's instructions and incubate for a further 1-4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate cell viability relative to the vehicle control (100% viable) and the dead control (0% viable). Plot the dose-response curve and determine the IC50 value using a nonlinear regression model.

Protocol: Patient-Derived Xenograft (PDX) Mouse Model

Objective: To assess the in vivo efficacy of this compound on human tumors in an immunodeficient mouse model.

Materials:

  • Immunocompromised mice (e.g., NSG mice).

  • Patient-derived breast tumor fragments.

  • This compound compound.

  • Vehicle for in vivo administration (e.g., 10% DMSO in corn oil for IP injection or other suitable formulation for oral gavage).

  • Surgical tools for implantation.

  • Calipers for tumor measurement.

Methodology:

  • Tumor Implantation: Surgically implant tumor fragments from a patient's breast cancer into the mammary fat pad of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable and measurable size (e.g., 100-200 mm³). Monitor animal well-being throughout this period.

  • Randomization and Grouping: Once tumors reach the target size, randomize mice into a treatment group and a vehicle control group.

  • Treatment Administration: Administer this compound to the treatment group at a predetermined dose and schedule (e.g., 40 mg/kg daily) via the chosen route (oral gavage or intraperitoneal injection). Administer only the vehicle to the control group.

  • Efficacy Monitoring: Measure tumor volume with calipers regularly (e.g., twice weekly). Record animal body weights and any signs of toxicity.

  • Study Endpoint and Analysis: At the end of the study (e.g., after 14-21 days or when control tumors reach a maximum size), euthanize the animals. Excise and weigh the tumors. Tissues may be preserved for further analysis (e.g., immunohistochemistry, western blotting) to assess treatment effects on molecular markers.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in this compound's mechanism and preclinical development, adhering to the specified design constraints.

This compound Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in ERα-positive cancer cells.

ErSO_Signaling_Pathway cluster_cell ERα-Positive Cancer Cell ErSO This compound ERa Estrogen Receptor α (ERα) ErSO->ERa Binds Complex ErSO-ERα Complex ERa->Complex aUPR Anticipatory Unfolded Protein Response (a-UPR) Complex->aUPR Activates Stress Sustained Hyperactivation (Toxic Overdrive) aUPR->Stress Leads to Ca ER Calcium (Ca2+) Efflux Stress->Ca Necrosis Selective Cell Necrosis Stress->Necrosis Ca->Necrosis

ErSO signaling pathway leading to selective cell death.
Preclinical Development Workflow for this compound

This diagram outlines the typical experimental workflow for evaluating a novel compound like this compound, from initial screening to advanced in vivo models.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy & Tolerability cluster_final Translational Assessment Screening Compound Screening (ERα+ vs ERα- Cell Lines) IC50 IC50 Determination (Dose-Response Analysis) Screening->IC50 Mech Mechanism of Action Studies (e.g., Western Blot) IC50->Mech MTD Maximum Tolerated Dose (MTD) Studies Mech->MTD Lead Candidate Xenograft Cell Line-Derived Xenograft (CDX) Models MTD->Xenograft PDX Patient-Derived Xenograft (PDX) Models Xenograft->PDX Metastasis Metastasis Models (Brain, Lung, Bone) PDX->Metastasis IND Investigational New Drug (IND)-Enabling Studies Metastasis->IND Preclinical Proof-of-Concept

Standard preclinical development workflow for this compound.

References

The Pharmacology of (S)-ErSO: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Stereochemistry: The biologically active enantiomer of the compound referred to as ErSO has been identified as the (R)-enantiomer. The (S)-enantiomer is reportedly inactive. This guide pertains to the pharmacologically active (R)-ErSO, which for clarity and consistency with much of the cited literature, will be referred to as ErSO.

Introduction

(S)-ErSO is a novel small-molecule activator of the anticipatory Unfolded Protein Response (a-UPR) that has demonstrated significant preclinical efficacy in the selective eradication of estrogen receptor-alpha (ERα)-positive breast cancer cells.[1][2] Unlike conventional endocrine therapies that aim to block estrogen signaling, ErSO leverages the presence of ERα to hyperactivate a tumor-protective pathway, thereby converting it into a potent and selective cytotoxic mechanism.[3] This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and underlying mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetics

Preclinical studies have demonstrated that ErSO possesses drug-like properties and is well-tolerated in multiple species, including mice, rats, and dogs.[4] While a complete pharmacokinetic profile with parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd) is not publicly available, serum concentration data from studies in mice provide valuable insights into its absorption and distribution.[4]

Table 1: Serum Concentrations of this compound in Mice
DoseRoute of AdministrationTime PointSerum Concentration (nM)
40 mg/kgOral (p.o.)1 hour~1500
40 mg/kgOral (p.o.)8 hours~500
40 mg/kgOral (p.o.)24 hours~100
10 mg/kgIntraperitoneal (i.p.)1 hour~2500
10 mg/kgIntraperitoneal (i.p.)8 hours~200
10 mg/kgIntraperitoneal (i.p.)24 hours~50
10 mg/kgIntravenous (i.v.)1 hour~2000
10 mg/kgIntravenous (i.v.)8 hours~150
10 mg/kgIntravenous (i.v.)24 hours~20

Data sourced from BenchChem Technical Guide.

Biodistribution

A critical aspect of ErSO's therapeutic potential is its ability to distribute to tumor tissues, including metastatic sites. Notably, studies have shown that ErSO can penetrate the blood-brain barrier, which is a significant advantage for the potential treatment of brain metastases.

Table 2: Biodistribution of this compound in Mice
TissueFindingSignificance
BrainBrain:Serum Ratio of ~42:58Demonstrates penetration of the blood-brain barrier

Data sourced from BenchChem Technical Guide. Detailed quantitative biodistribution data for other major organs are not currently available in the public domain.

Pharmacodynamics

This compound exhibits potent and selective cytotoxic activity against ERα-positive breast cancer cell lines, including those harboring mutations that confer resistance to standard endocrine therapies.

Table 3: In Vitro Potency of this compound in Breast Cancer Cell Lines
Cell LineERα StatusIC50 Value (nM)Incubation TimeAssay Method
MCF-7Positive~2024 hoursAlamar Blue
T47DPositive11-4324 hoursAlamar Blue
T47D-ERαY537S (TYS)Positive (Mutant)11-4324 hoursAlamar Blue
T47D-ERαD538G (TDG)Positive (Mutant)11-4324 hoursAlamar Blue

Data sourced from MedchemExpress and BenchChem Application Notes.

In Vivo Efficacy

In preclinical xenograft models of human breast cancer, this compound has demonstrated remarkable anti-tumor activity, inducing significant and often complete tumor regression.

Table 4: In Vivo Efficacy of this compound in Xenograft Models
Tumor ModelDose and RouteTreatment DurationOutcome
TYS-luciferase expressing breast tumors10 and 40 mg/kg; p.o.14 days>10,000-fold regression in all mice
MCF-7 xenograft0.5-40 mg/kg; p.o.21 daysElimination of tumors with >90% reduction
Metastatic model40 mg/kg; i.p.14 daysGreatly reduced metastatic burden

Data sourced from MedchemExpress.

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response

This compound's unique mechanism of action centers on the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway.

ErSO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell ERα-Positive Cancer Cell cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus ErSO This compound ERa ERα ErSO->ERa Binds Src Src ERa->Src Activates PLCg PLCγ Src->PLCg Activates IP3 IP3 PLCg->IP3 Generates IP3R IP3R IP3->IP3R Opens Ca_cytosol Cytosolic Ca²⁺ (Increased) TRPM4 TRPM4 Channel Ca_cytosol->TRPM4 Activates UPR_sensors UPR Sensors (PERK, IRE1α, ATF6) Ca_cytosol->UPR_sensors Hyperactivates PERK_p p-PERK eIF2a_p p-eIF2α PERK_p->eIF2a_p Phosphorylates Protein_Synth_Inhib Protein Synthesis Inhibition eIF2a_p->Protein_Synth_Inhib Necrosis Necrotic Cell Death Protein_Synth_Inhib->Necrosis Na_influx Na⁺ Influx TRPM4->Na_influx ATP_depletion ATP Depletion Na_influx->ATP_depletion ATP_depletion->Necrosis Ca_ER ER Ca²⁺ Store Ca_ER->Ca_cytosol Efflux UPR_sensors->PERK_p XBP1s XBP1s UPR_sensors->XBP1s via IRE1α ATF6n ATF6 (active) UPR_sensors->ATF6n via ATF6

Caption: this compound-induced a-UPR signaling pathway.

The binding of this compound to ERα initiates a signaling cascade that leads to the rapid and sustained activation of the a-UPR. This involves the activation of Src kinase and phospholipase C gamma (PLCγ), leading to the production of inositol triphosphate (IP3). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum membrane, causing a significant efflux of stored calcium into the cytosol. This surge in cytosolic calcium hyperactivates the three main branches of the UPR: PERK, IRE1α, and ATF6. The sustained hyperactivation of these pathways, particularly the PERK branch, leads to the inhibition of protein synthesis, while the activation of the TRPM4 channel results in a massive influx of sodium ions and subsequent ATP depletion, culminating in selective necrotic cell death of the cancer cell.

Experimental Protocols

The following sections outline the generalized methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Viability (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in breast cancer cell lines using the Alamar Blue assay.

  • Cell Seeding: ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) breast cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing varying concentrations of this compound.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Alamar Blue Assay: Following incubation, Alamar Blue reagent is added to each well, and the plates are incubated for an additional 2-4 hours. The metabolic activity of viable cells reduces the resazurin in the Alamar Blue reagent to the fluorescent resorufin.

  • Data Acquisition: The fluorescence is measured using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The fluorescence intensity is normalized to vehicle-treated control cells. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

IC50_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add Alamar Blue reagent C->D E Incubate for 2-4 hours D->E F Measure fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for IC50 determination.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in mice.

  • Animal Models: Studies are generally conducted in female mice (e.g., CD-1 or immunodeficient strains for xenograft models).

  • Drug Formulation and Administration:

    • Oral (p.o.): this compound is formulated in a suitable vehicle, such as a solution of 10% ethanol, 30% polyethylene glycol 400, and 60% water, and administered via oral gavage.

    • Intraperitoneal (i.p.) & Intravenous (i.v.): this compound is dissolved in a vehicle appropriate for injection (e.g., saline with a co-solvent like DMSO, diluted with a solution containing Tween 80 and polyethylene glycol).

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) via methods such as tail vein or saphenous vein bleeding. At the terminal time point, blood may be collected via cardiac puncture.

  • Sample Processing: Serum is separated from the blood by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation: Serum samples undergo protein precipitation with a solvent like acetonitrile containing an internal standard. The supernatant is collected, dried, and reconstituted for injection.

    • LC-MS/MS Analysis: Quantification of this compound is performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A C18 reverse-phase column is typically used for chromatographic separation, and detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Data Analysis: A calibration curve is generated using standard solutions of this compound to quantify its concentration in the serum samples.

PK_Workflow A Administer this compound to mice (p.o., i.p., or i.v.) B Collect blood samples at various time points A->B C Separate serum by centrifugation B->C D Store serum at -80°C C->D E Sample preparation (protein precipitation) D->E F LC-MS/MS analysis E->F G Quantify serum concentrations F->G

Caption: Pharmacokinetic study workflow.

In Vivo Efficacy Study in Xenograft Mouse Models

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a breast cancer xenograft model.

  • Xenograft Establishment:

    • Cell Culture: ERα-positive breast cancer cells (e.g., MCF-7) are cultured to ~80% confluency.

    • Cell Preparation: Cells are harvested, counted, and resuspended in a 1:1 mixture of sterile PBS and Matrigel®.

    • Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice. For ERα-positive cell lines, estrogen supplementation (e.g., an implanted pellet) is often required.

    • Tumor Monitoring: Tumor growth is monitored regularly by caliper measurements. Treatment is typically initiated when tumors reach a specified volume (e.g., 150-200 mm³).

  • Drug Administration: this compound is administered to the tumor-bearing mice at a predetermined dose and schedule, either orally or via intraperitoneal injection, as described in the pharmacokinetic study protocol.

  • Efficacy Assessment: Tumor volume is measured at regular intervals throughout the treatment period. Body weight and general health of the animals are also monitored.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the this compound-treated group to those in the vehicle-treated control group.

Efficacy_Workflow A Establish breast cancer xenografts in mice B Initiate this compound treatment when tumors are established A->B C Monitor tumor volume and animal health B->C D Continue treatment for a specified duration C->D E Analyze tumor growth inhibition D->E

References

The Stereospecific Activity of ErSO Compounds: A Technical Guide to Enantiomer-Selective Anticancer Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel anticancer agent ErSO and its derivatives, focusing on the critical role of stereochemistry in their biological activity. ErSO has emerged as a promising therapeutic candidate for estrogen receptor-positive (ERα+) breast cancer, acting through a unique mechanism of hyperactivating the anticipatory Unfolded Protein Response (a-UPR). A key finding in the development of ErSO is that its potent anticancer effects are confined to a single enantiomer, highlighting the importance of stereospecificity in its mechanism of action. This document details the differential activities of ErSO enantiomers, provides comprehensive experimental protocols for their evaluation, and visualizes the underlying molecular pathways.

Enantiomer-Specific Activity and Physicochemical Properties

The anticancer activity of ErSO and its more advanced analogue, ErSO-DFP, is exclusively attributed to the (R)-enantiomer. The corresponding (S)-enantiomer is consistently reported to be inactive.[1][2] This stereospecificity underscores the precise molecular interactions required to initiate the therapeutic effect. The development of ErSO derivatives has also focused on optimizing physicochemical properties, such as lipophilicity (cLogD7.4), to improve the therapeutic window and in vivo tolerability.[1][3]

Table 1: Quantitative Data on the Enantiomer Activity and Properties of ErSO Compounds

CompoundEnantiomerTarget Cell Line(s)IC50 (nM)cLogD7.4Maximum Tolerated Dose (MTD)SpeciesAdministration RouteReference(s)
ErSO (R)-enantiomerMCF-7~206.4>150 mg/kgMouseOral (p.o.)[1]
T47D, BT-474, etc.11-4320 mg/kgMouseIntravenous (i.v.)
17.5 mg/kgRatOral (p.o.)
10-20 mg/kgRatIntravenous (i.v.)
(S)-enantiomerMCF-7Inactive6.4Not Reported--
ErSO-DFP (R)-enantiomerMCF-7~5-104.4Not explicitly stated, but well-toleratedRodentsNot specified
(S)-enantiomerMCF-7Inactive4.4Not Reported--
ErSO-TFPy Racemic mixtureMCF-7, T47D, etc.5-25Not Reported150 mg/kgMouseIntravenous (i.v.)
>50 mg/kgRatIntravenous (i.v.)
>5 mg/kgDogIntravenous (i.v.)

Core Mechanism of Action: The a-UPR Signaling Pathway

ErSO and its active derivatives exert their anticancer effects by binding to ERα, which triggers a hyperactivation of the anticipatory Unfolded Protein Response (a-UPR). This sustained and overwhelming activation of the a-UPR leads to irrecoverable cellular stress and ultimately, selective necrotic cell death in ERα+ cancer cells. The inactive (S)-enantiomer fails to initiate this signaling cascade.

ErSO_Signaling_Pathway cluster_drug Drug Interaction cluster_cell ERα+ Cancer Cell (R)-ErSO (R)-ErSO ER_alpha ERα (R)-ErSO->ER_alpha Binds to aUPR a-UPR Hyperactivation ER_alpha->aUPR Triggers ER_Stress Severe ER Stress aUPR->ER_Stress Necrosis Necrotic Cell Death ER_Stress->Necrosis (S)-ErSO This compound Inactive No Interaction No a-UPR Activation This compound->Inactive ErSO_Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Synthesis Racemic ErSO Synthesis Chiral_Sep Preparative Chiral HPLC Synthesis->Chiral_Sep R_ErSO (R)-ErSO Chiral_Sep->R_ErSO S_ErSO This compound Chiral_Sep->S_ErSO Cell_Viability Cell Viability Assays (IC50 Determination) R_ErSO->Cell_Viability S_ErSO->Cell_Viability Western_Blot Western Blot (a-UPR Activation) Cell_Viability->Western_Blot Confirm Mechanism of Active Enantiomer Xenograft Mouse Xenograft Model Western_Blot->Xenograft Test Active Enantiomer in vivo Efficacy Tumor Regression Analysis Xenograft->Efficacy

References

(S)-ErSO: A Novel Approach to Inducing Selective Necrosis in ERα-Positive Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-ErSO is a novel small-molecule activator of the anticipatory Unfolded Protein Response (a-UPR) that has demonstrated remarkable preclinical efficacy in selectively inducing necrosis in estrogen receptor alpha (ERα)-positive cancer cells. This document provides an in-depth technical overview of this compound, including its mechanism of action, comprehensive preclinical data, and detailed experimental protocols. Through the hyperactivation of a typically pro-survival cellular pathway, this compound represents a promising therapeutic strategy for ERα-positive cancers, including those that have developed resistance to standard endocrine therapies.

Introduction

Approximately 75% of breast cancers are ERα-positive, and while endocrine therapies are a cornerstone of treatment, resistance is a significant clinical challenge.[1] this compound has emerged as a potential therapeutic agent that circumvents common resistance mechanisms by leveraging the presence of ERα to induce a potent and selective form of cell death.[1] Unlike conventional therapies that aim to block ERα signaling, this compound repurposes the receptor to initiate a lethal cascade, leading to rapid necrotic cell death.[1] This guide summarizes the current understanding of this compound's mechanism and preclinical performance.

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

This compound's unique mechanism of action is centered on the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway.[2]

2.1. ERα-Dependent Initiation: this compound binds to ERα, and this complex initiates the sustained and overwhelming activation of the a-UPR.[2] This is a key distinction from the transient, protective activation of the UPR that cancer cells often use to survive stress.

2.2. The Unfolded Protein Response (UPR): The UPR is a complex signaling network that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). It has three main branches initiated by the sensor proteins PERK, IRE1α, and ATF6. Under normal conditions, the UPR aims to restore ER homeostasis by reducing protein translation, increasing protein folding capacity, and degrading misfolded proteins.

2.3. Lethal Hyperactivation: In ERα-positive cancer cells, this compound induces a strong and sustained activation of the a-UPR, leading to downstream events that are ultimately cytotoxic. This includes the phosphorylation of eIF2α and the cleavage of ATF6α.

2.4. The Role of TRPM4 and Osmotic Stress: A critical discovery in the mechanism of this compound-induced necrosis is the involvement of the TRPM4 ion channel. The hyperactivated a-UPR leads to an increase in intracellular calcium, which in turn opens the TRPM4 channel. This results in a rapid influx of sodium ions and water, causing the cell to swell and undergo osmotic stress, ultimately leading to membrane rupture and necrotic cell death. This process has been shown to be independent of apoptosis.

Quantitative Preclinical Data

The preclinical efficacy of this compound and its derivatives has been evaluated in numerous in vitro and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound and Derivatives in Breast Cancer Cell Lines
Cell LineERα StatusCompoundIncubation Time (h)IC50 (nM)Reference
MCF-7PositiveThis compound2434
MCF-7PositiveErSO-TFPy72<10
T47DPositiveThis compound24Varies (sensitive)
T47DPositiveErSO-TFPy72<10
BT474PositiveThis compound24Varies (sensitive)
ZR-75-1PositiveThis compound24Varies (sensitive)
MDA-MB-231NegativeThis compound24>10,000
MDA-MB-231NegativeErSO-DFP7255,000
Table 2: In Vivo Efficacy of this compound and Derivatives in Xenograft Models
ModelCompoundDosing ScheduleRouteTumor ResponseReference
MCF-7 XenograftErSO-TFPy10 mg/kg, once a week for 4 weeksIVComplete regression
ST941 (ESR1mut Y537S) XenograftErSO-TFPy10 mg/kg, once a weekIVComplete regression
Patient-Derived Xenograft (ESR1 mutant)ErSO-TFPyNot specifiedNot specifiedComplete tumor elimination
Large Tumors (>500 mm³)ErSO-TFPySingle high-concentration doseIV>80% tumor shrinkage

Experimental Protocols

4.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

  • Materials:

    • This compound stock solution (in DMSO)

    • Target cancer cell lines (ERα-positive and ERα-negative)

    • Complete cell culture medium

    • 96-well plates

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 1 nM to 100 µM) and a vehicle control (DMSO).

    • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution to each well and shake to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

4.2. Western Blot for a-UPR Markers

This protocol is used to detect the activation of the a-UPR pathway in response to this compound treatment.

  • Materials:

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against a-UPR markers (e.g., p-eIF2α, ATF6, p-AMPK) and loading control (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

    • Cell Lysis: Lyse the cells and collect the protein lysate.

    • Protein Quantification: Determine the protein concentration of each sample.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with secondary antibodies.

    • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

4.3. Patient-Derived Xenograft (PDX) Mouse Model

This protocol describes the in vivo evaluation of this compound efficacy in a patient-derived tumor model.

  • Materials:

    • Patient tumor tissue

    • Immunocompromised mice (e.g., NSG mice)

    • Surgical tools

    • This compound formulation for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Implantation: Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of immunocompromised mice.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).

    • Treatment Administration: Randomize mice into treatment and control groups. Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule.

    • Efficacy Monitoring: Measure tumor volume regularly using calipers.

    • Endpoint Analysis: At the end of the study, excise and weigh the tumors. Tissues can be further analyzed by immunohistochemistry or other molecular techniques.

Visualizations

Signaling Pathway of this compound-Induced Necrosis

ErSO_Pathway cluster_cell ERα-Positive Cancer Cell ErSO This compound ERa ERα ErSO->ERa Binds to aUPR a-UPR Hyperactivation ERa->aUPR Initiates Ca_release Increased Intracellular Ca2+ aUPR->Ca_release TRPM4 TRPM4 Channel Activation Ca_release->TRPM4 Na_influx Na+ and Water Influx TRPM4->Na_influx Swelling Cell Swelling & Osmotic Stress Na_influx->Swelling Necrosis Necrotic Cell Death Swelling->Necrosis

Caption: this compound signaling pathway leading to selective necrosis.

Experimental Workflow for Preclinical Evaluation of this compound

ErSO_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_lines ERα+ and ERα- Cancer Cell Lines viability_assay Cell Viability Assay (MTT) cell_lines->viability_assay western_blot Western Blot for a-UPR Markers cell_lines->western_blot ic50 Determine IC50 viability_assay->ic50 xenograft Establish Xenograft/PDX Models ic50->xenograft Proceed if potent and selective mechanism Confirm Mechanism of Action western_blot->mechanism mechanism->xenograft treatment Administer this compound xenograft->treatment monitoring Monitor Tumor Growth treatment->monitoring toxicity Evaluate Toxicity treatment->toxicity efficacy Assess Efficacy monitoring->efficacy

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a novel and highly promising strategy for the treatment of ERα-positive cancers. Its unique mechanism of inducing selective necrosis through the hyperactivation of the a-UPR pathway offers a potential solution to circumvent existing resistance to endocrine therapies. The robust preclinical data, demonstrating potent in vitro cytotoxicity and significant in vivo tumor regression, underscore the therapeutic potential of this compound. Further clinical development is warranted to translate these promising preclinical findings into benefits for patients with ERα-positive malignancies.

References

In Vitro Evidence for ErSO Anticancer Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the in vitro evidence supporting the anticancer effects of the novel small molecule, ErSO. Initially, it is crucial to clarify the stereochemistry of ErSO. The user's query specified "(S)-ErSO"; however, extensive research indicates that the anticancer activity resides in the (R)-enantiomer, which is commonly referred to as ErSO in the scientific literature.[1][2] The (S)-enantiomer has been shown to be devoid of this anticancer activity.[1][2] This document will, therefore, focus on the active (R)-enantiomer, ErSO.

ErSO has emerged as a promising therapeutic agent, particularly for estrogen receptor-alpha positive (ERα+) breast cancers.[2] It operates through a unique mechanism of action, distinct from current endocrine therapies. Instead of blocking ERα, ErSO binds to it to induce hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway. This sustained over-activation of the a-UPR leads to selective and rapid necrosis of ERα+ cancer cells. This guide will detail the quantitative data supporting its efficacy, the experimental protocols used to generate this data, and the signaling pathways involved in its mechanism of action.

Data Presentation: In Vitro Efficacy of ErSO

The potency and selectivity of ErSO and its derivatives have been evaluated across a range of breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

CompoundCell LineERα StatusIC50 Value (nM)Incubation Time (hours)Assay MethodReference
ErSOMCF-7Positive~2024Alamar Blue
ErSOT47DPositive11-4324Alamar Blue
ErSOTYS (T47D-ERαY537S)Positive (Mutant)11-4324Alamar Blue
ErSOTDG (T47D-ERαD538G)Positive (Mutant)11-4324Alamar Blue
ErSOERα-negative cell linesNegative>10,00024Alamar Blue
ErSO-DFPMCF-7Positive~5-1024Alamar Blue
ErSO-DFPERα-negative cell linesNegative>25,00024/72Alamar Blue
ErSO-TFPyMCF-7Positive4-524Alamar Blue

Note: ErSO has demonstrated efficacy against breast cancer cell lines with wild-type ERα, those with clinically relevant ERα mutations (Y537S and D538G) that confer resistance to endocrine therapies, and cell lines resistant to tamoxifen and fulvestrant. The selectivity for ERα+ cells is significant, with a therapeutic window of over 350-fold between ERα+ and ERα- cancer cell lines at a 24-hour incubation period.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key in vitro experimental protocols used to evaluate the anticancer effects of ErSO.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., MCF-7, T47D).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ErSO in complete culture medium. A broad concentration range (e.g., 1 nM to 10 µM) is recommended for initial IC50 determination.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ErSO. Include vehicle-only wells as a negative control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

Western Blotting for a-UPR Markers

Western blotting is used to detect specific proteins in a sample and can be employed to measure the expression of key markers of the a-UPR pathway, such as phosphorylated IRE1α and XBP1s.

  • Sample Preparation:

    • Treat cancer cells with ErSO at various concentrations and time points.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size. For high molecular weight proteins like IRE1α (~110 kDa), a lower percentage gel (e.g., 6-8%) is recommended.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. An extended transfer at 4°C is recommended for larger proteins.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phosphorylated proteins, 5% BSA is often preferred.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IRE1α, anti-XBP1s) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Necrosis Assay (Annexin V and Propidium Iodide Staining)

Flow cytometry using Annexin V and propidium iodide (PI) staining can distinguish between viable, apoptotic, and necrotic cells. ErSO is known to induce necrosis.

  • Cell Treatment:

    • Treat cells with ErSO as desired. .

    • Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Can also be Annexin V-negative and PI-positive if the membrane has ruptured without significant phosphatidylserine externalization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ErSO_Signaling_Pathway ErSO Signaling Pathway in ERα+ Cancer Cells ErSO (R)-ErSO ERa Estrogen Receptor α (ERα) ErSO->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ERa->aUPR Induces ER_Stress Endoplasmic Reticulum (ER) Stress aUPR->ER_Stress Ca_increase Increased Cytosolic Ca2+ ER_Stress->Ca_increase TRPM4 TRPM4 Channel Activation Ca_increase->TRPM4 Na_influx Na+ Influx TRPM4->Na_influx Cell_swelling Cell Swelling Na_influx->Cell_swelling Necrosis Necrotic Cell Death Cell_swelling->Necrosis

Caption: ErSO binds to ERα, leading to hyperactivation of the a-UPR, ER stress, and ultimately necrotic cell death.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_erso Add ErSO Dilutions overnight_incubation->add_erso incubate_treatment Incubate (24-72h) add_erso->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability after ErSO treatment using the MTT assay.

Western_Blot_Workflow Western Blot Workflow for a-UPR Markers cluster_sample Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cluster_visualization Visualization treat_cells Treat Cells with ErSO lyse_cells Lyse Cells & Quantify Protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Ab block->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab ecl Add ECL Substrate secondary_ab->ecl image Image Protein Bands ecl->image

Caption: Workflow for detecting a-UPR markers by Western blot after ErSO treatment.

References

ErSO: A Preclinical Profile of Drug-Like Properties and Tolerability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

Introduction

ErSO is a novel small-molecule activator of the anticipatory Unfolded Protein Response (a-UPR) that has demonstrated significant potential in the preclinical setting for the treatment of estrogen receptor-alpha (ERα)-positive breast cancer.[1] By hyperactivating this normally protective cellular pathway, ErSO induces selective necrosis in cancer cells that express ERα.[2] This technical guide provides a comprehensive overview of the drug-like properties, tolerability, and pharmacokinetic profile of ErSO and its next-generation derivatives in various animal models, intended to support ongoing research and development efforts.

Core Drug-Like Properties

ErSO exhibits several favorable drug-like characteristics that are essential for its therapeutic potential. In vitro studies have shown that ErSO has high absorption and excellent cell permeability.[3] It is also a poor substrate for efflux pumps, which is a key factor in its ability to cross the blood-brain barrier and target brain metastases.[3] Furthermore, ErSO has demonstrated stability in plasma from multiple species, including humans, mice, rats, canines, and monkeys, as well as in simulated gastric fluid.[3] Its major metabolite is a result of glucuronidation of the phenol, which is minimally present.

Pharmacokinetics of ErSO in Animal Models

Pharmacokinetic studies have been conducted in mice, rats, and canines, demonstrating that ErSO can achieve serum concentrations well above its in vitro half-maximal inhibitory concentration (IC50) for ERα-positive breast cancer cells, regardless of the administration route.

Table 1: Serum Concentrations of ErSO in Mice
DoseRoute of AdministrationTime PointSerum Concentration (nM)
40 mg/kgOral (p.o.)1 hour~1500
40 mg/kgOral (p.o.)8 hours~500
40 mg/kgOral (p.o.)24 hours~100
10 mg/kgIntraperitoneal (i.p.)1 hour~2500
10 mg/kgIntraperitoneal (i.p.)8 hours~200
10 mg/kgIntraperitoneal (i.p.)24 hours~50
10 mg/kgIntravenous (i.v.)1 hour~2000
10 mg/kgIntravenous (i.v.)8 hours~150
10 mg/kgIntravenous (i.v.)24 hours~20
Note: The average 24-hour IC50 of ErSO for ERα-positive breast cancer cells is approximately 20-40 nM.

Tolerability and Maximum Tolerated Dose (MTD)

ErSO has been shown to be well-tolerated in mice, rats, and dogs at doses that are above those required for a therapeutic response. Notably, it has demonstrated little to no effect on normal murine tissues that express ERα. To improve the therapeutic window and reduce off-target effects, next-generation derivatives such as ErSO-TFPy have been developed, showing a significantly improved safety profile.

Table 2: Maximum Tolerated Dose (MTD) of ErSO and its Derivatives
CompoundAnimal ModelAdministration RouteMaximum Tolerated Dose (MTD)
ErSOMiceOral (p.o.)>150 mg/kg
ErSOMiceIntravenous (i.v.)20 mg/kg
ErSORatsOral (p.o.)17.5 mg/kg
ErSORatsIntravenous (i.v.)10-20 mg/kg
ErSO-TFPyMiceIntravenous (i.v.)150 mg/kg
ErSO-TFPyRatsIntravenous (i.v.)>50 mg/kg
ErSO-TFPyDogsIntravenous (i.v.)>5 mg/kg

In Vivo Efficacy

ErSO has shown remarkable efficacy in multiple preclinical models of ERα-positive breast cancer, including those with mutations in ERα that confer resistance to standard endocrine therapies. Treatment with ErSO has resulted in the regression of primary tumors and metastases in various organs, including the brain, bone, and liver. Even large, established tumors have been shown to shrink to undetectable levels. The derivative, ErSO-TFPy, has demonstrated the ability to induce complete or near-complete tumor regression with a single intravenous dose.

Table 3: Summary of ErSO and ErSO-TFPy In Vivo Efficacy
CompoundTumor ModelTreatment RegimenOutcome
ErSOMCF-710 or 40 mg/kg p.o. dailyTumor regression
ErSOTYS-lucDaily treatmentNo recurrence for 6 months post-treatment
ErSOVariousOnce a week (oral or i.v.)38 of 39 tumors regressed by >95%; 18 of 39 regressed to undetectable levels
ErSO-TFPyMCF-7Single dose (IV)Complete or near-complete tumor regression
ErSO-TFPyLarge Tumors (500-1500 mm³)Single dose (IV)Massive regression of large tumors

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of ErSO and the typical workflows for its preclinical evaluation.

ErSO_Signaling_Pathway ErSO ErSO ERa Estrogen Receptor α (ERα) ErSO->ERa Binds to aUPR Hyperactivation of anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Induces ER_Stress Severe Endoplasmic Reticulum (ER) Stress aUPR->ER_Stress Leads to Necrosis Selective Necrosis of ERα-Positive Cancer Cells ER_Stress->Necrosis Results in

Caption: ErSO's mechanism of action leading to selective cancer cell death.

In_Vivo_Efficacy_Workflow start Start animal_model Establish Xenograft Animal Model (e.g., orthotopic implantation of ERα+ cancer cells) start->animal_model tumor_growth Allow Tumors to Establish and Grow animal_model->tumor_growth treatment Administer ErSO or Vehicle Control (Specify dose, route, and schedule) tumor_growth->treatment monitoring Monitor Tumor Volume and Animal Well-being (e.g., body weight, clinical signs) treatment->monitoring endpoint Endpoint Analysis (e.g., tumor collection, histology, western blotting) monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vivo efficacy study of ErSO.

Experimental Protocols

Pharmacokinetic Study Protocol
  • Animal Models : Use appropriate animal models such as mice, rats, or dogs.

  • Drug Formulation and Administration :

    • Oral (p.o.) : Formulate ErSO in a suitable vehicle (e.g., 10% ethanol, 30% polyethylene glycol 400, and 60% water).

    • Intraperitoneal (i.p.) & Intravenous (i.v.) : Dissolve ErSO in a vehicle appropriate for injection (e.g., saline with a co-solvent like DMSO, diluted with a solution containing Tween 80 and polyethylene glycol).

    • Administer doses based on the body weight of the animals.

  • Sample Collection : Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis : Process blood samples to separate plasma or serum and analyze for ErSO concentration using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

Biodistribution Study Protocol
  • Animal Models : Use tumor-bearing mice, such as those with orthotopic xenografts of human breast cancer.

  • Drug Administration : Administer ErSO via the desired route (e.g., oral or intraperitoneal).

  • Tissue Collection : At predetermined time points, euthanize the animals and collect major organs and tissues of interest (e.g., tumor, brain, liver, lungs, kidneys, spleen, heart).

  • Tissue Processing : Weigh and snap-freeze tissues in liquid nitrogen, then store at -80°C. Homogenize tissues in a suitable buffer.

  • Analysis : Analyze tissue homogenates for ErSO concentration to determine its distribution throughout the body.

Dose Escalation Study for Maximum Tolerated Dose (MTD)
  • Animal Model : Use a relevant mouse strain (e.g., CD-1 for initial toxicity, or the specific xenograft host strain).

  • Group Size : A minimum of 3-5 mice per dose group is recommended.

  • Dose Escalation :

    • Begin with a low, non-toxic dose.

    • Increase the dose in subsequent cohorts by a fixed percentage (e.g., 30-50%) or using a modified Fibonacci sequence.

  • Administration : Administer ErSO via the desired route (e.g., oral gavage or intravenous injection).

  • Monitoring :

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur, hunched posture).

  • Endpoint Analysis : At the end of the study, or if humane endpoints are reached, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological analysis.

  • MTD Definition : The MTD is typically defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of toxicity.

Conclusion

ErSO and its derivatives have demonstrated a promising preclinical profile, characterized by favorable drug-like properties, good tolerability across multiple species, and potent anti-tumor efficacy in various models of ERα-positive breast cancer. The data summarized in this guide underscore the potential of ErSO as a novel therapeutic agent and provide a foundation for its continued development and eventual translation to the clinic. Further in-depth and comprehensive analyses will be critical to fully elucidate its safety and efficacy profile prior to evaluation in humans.

References

Methodological & Application

Application Notes and Protocols: (R)-ErSO Treatment of MCF-7 Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ErSO is a novel small molecule that has demonstrated significant efficacy in eradicating estrogen receptor-positive (ERα+) breast cancer cells, such as the MCF-7 cell line.[1][2][3] Its mechanism of action is distinct from current endocrine therapies, offering a promising new strategy for treating resistant breast cancers.[1][2] (R)-ErSO functions by binding to ERα and inducing a hyper-activation of the anticipatory Unfolded Protein Response (a-UPR), leading to rapid and selective necrotic cell death in ERα+ cells.

Important Note on Stereochemistry: Preclinical studies have consistently shown that the anticancer activity of this compound resides in the (R)-enantiomer, referred to as ErSO. The (S)-enantiomer has been found to be inactive against MCF-7 cells. Therefore, all protocols and data presented herein pertain to the active (R)-ErSO enantiomer.

Quantitative Data Summary

The efficacy of (R)-ErSO against MCF-7 cells has been demonstrated in various preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of (R)-ErSO in MCF-7 Cells

ParameterValueIncubation TimeReference
IC50See dose-response curve24 hours
Effective Concentration50 nM4 days

Note: The cytotoxic effect of (R)-ErSO is time-dependent. Longer incubation times can lead to a narrower therapeutic window between ERα-positive and ERα-negative cells.

Table 2: Comparison of (R)-ErSO Activity in ERα+ vs. ERα- Cell Lines

Cell LineERα Status(R)-ErSO ActivityReference
MCF-7PositivePotent cell killing
MDA-MB-231NegativeNo effect

Signaling Pathway

(R)-ErSO initiates a signaling cascade that results in the hyperactivation of the a-UPR, leading to necrotic cell death. The key steps are outlined in the diagram below.

ErSO_Signaling_Pathway cluster_cell MCF-7 Cell ErSO (R)-ErSO ERa ERα ErSO->ERa Binds to Src Src Kinase ERa->Src Activates PLCg PLCγ Src->PLCg Phosphorylates & Activates IP3 IP3 PLCg->IP3 Produces ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptors on Ca2 Ca²⁺ Efflux ER->Ca2 Triggers massive & sustained UPR a-UPR Hyperactivation (p-PERK, p-eIF2α, ATF6) Ca2->UPR Leads to ER stress & Necrosis Necrotic Cell Death UPR->Necrosis Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow seed Seed MCF-7 cells in 96-well plate (5,000-10,000 cells/well) adhere Incubate for 24h to allow adhesion seed->adhere treat Treat with serial dilutions of (R)-ErSO (and vehicle control) adhere->treat incubate_treatment Incubate for desired duration (24, 48, or 72h) treat->incubate_treatment add_reagent Add AlamarBlue™ reagent incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h at 37°C add_reagent->incubate_reagent measure Measure fluorescence/absorbance incubate_reagent->measure analyze Calculate viability & determine IC50 measure->analyze

References

Application Notes and Protocols for the In Vivo Dissolution of (S)-ErSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-ErSO is the dextrorotatory enantiomer of ErSO, a molecule investigated for its biological activities.[1] While the (R)-enantiomer, ErSO, is known to be a potent activator of the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor alpha (ERα)-positive cells, the (S)-enantiomer is reported to be inactive in MCF-7 cells.[1][2] For in vivo studies, proper dissolution and formulation of this compound are critical for ensuring accurate dosing and obtaining reliable experimental results. This document provides detailed protocols for dissolving this compound for in vivo experiments, based on established methods for the structurally similar ErSO molecule.

This compound is reported to be poorly soluble in aqueous solutions, a common challenge for many small molecule inhibitors intended for in vivo use. [3] Therefore, the use of co-solvents and vehicle formulations is necessary to achieve a solution suitable for administration in animal models.

Quantitative Data Summary

The following table summarizes the solubility of the related compound ErSO in common laboratory solvents. Due to their identical chemical composition and structure (as enantiomers), the solubility of this compound is expected to be nearly identical.

Solvent Molar Mass ( g/mol ) Solubility (mg/mL) Molar Solubility (mM) Aqueous Solubility
DMSO453.3391200.73Insoluble
Ethanol453.3391200.73Insoluble
[4]

Experimental Protocols

Herein are detailed protocols for the preparation of this compound formulations for in vivo administration. The choice of vehicle will depend on the route of administration (e.g., oral, intraperitoneal, intravenous) and the specific requirements of the experimental design.

Protocol 1: DMSO and Corn Oil Formulation for Intraperitoneal (IP) Injection

This formulation is suitable for lipophilic compounds like ErSO and is commonly used for intraperitoneal administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn oil, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Vehicle Preparation:

    • To prepare a 10% DMSO in corn oil vehicle, aseptically mix 1 part DMSO with 9 parts corn oil (e.g., 100 µL DMSO + 900 µL corn oil).

    • Vortex the mixture thoroughly to ensure a homogenous solution.

  • This compound Formulation:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound powder in the prepared DMSO/corn oil vehicle to achieve the desired final concentration.

    • For example, to prepare a 4 mg/mL solution, dissolve 4 mg of this compound in 1 mL of the vehicle.

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

    • Protect the final solution from light.

Experimental Workflow for IP Injection Formulation

cluster_0 Vehicle Preparation cluster_1 This compound Formulation Measure DMSO Measure 1 part anhydrous DMSO Measure Corn Oil Measure 9 parts sterile Corn Oil Measure DMSO->Measure Corn Oil Mix Vehicle Combine and Vortex Thoroughly Measure Corn Oil->Mix Vehicle Weigh ErSO Weigh required This compound powder Dissolve ErSO Add this compound to prepared vehicle Weigh ErSO->Dissolve ErSO Ensure Dissolution Vortex until fully dissolved Dissolve ErSO->Ensure Dissolution Final Solution Final Formulation (Protect from light) Ensure Dissolution->Final Solution

Caption: Workflow for preparing a DMSO and corn oil formulation.

Protocol 2: Multi-Component Vehicle for Intravenous (IV) or Oral (PO) Administration

This formulation has been used for ErSO derivatives and is suitable for intravenous or oral administration.

Materials:

  • This compound powder

  • Ethanol (200 proof)

  • Kolliphor® EL (Cremophor® EL)

  • Propylene Glycol

  • Sterile Saline (0.9% NaCl) or Water

  • Sterile tubes or vials

  • Vortex mixer

  • Magnetic stirrer (optional)

Procedure:

  • Vehicle Preparation and this compound Dissolution:

    • This is a stepwise process. For a common formulation of 2.5% Ethanol, 5% Kolliphor EL, 15% Propylene Glycol, and 77.5% Sterile Saline, follow these steps:

    • Weigh the required amount of this compound.

    • First, dissolve the this compound in the ethanol component.

    • Sequentially add the Kolliphor EL and Propylene Glycol, ensuring the solution is clear and homogenous after each addition.

    • Finally, add the sterile saline to reach the final desired volume and concentration.

    • The solution should be clear and free of any precipitate.

Example Calculation for a 1 mg/mL Solution:

Component Percentage Volume for 1 mL final
Ethanol2.5%25 µL
Kolliphor EL5%50 µL
Propylene Glycol15%150 µL
Sterile Saline77.5%775 µL

Step-by-Step Dissolution Diagram

Start This compound Powder Ethanol Dissolve in 2.5% Ethanol Start->Ethanol Kolliphor Add 5% Kolliphor EL Ethanol->Kolliphor PG Add 15% Propylene Glycol Kolliphor->PG Saline Add 77.5% Sterile Saline PG->Saline End Clear Solution Saline->End

Caption: Stepwise dissolution of this compound in a multi-component vehicle.

Signaling Pathway of the Active Enantiomer, ErSO

While this compound is considered inactive, its enantiomer, ErSO, exerts its anticancer effects by hyperactivating the anticipatory Unfolded Protein Response (a-UPR) in ERα-positive cancer cells. The pathway is initiated by ErSO binding to ERα. This leads to the activation of Phospholipase C γ (PLCγ), which in turn generates inositol triphosphate (IP3). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to sustained and overwhelming ER stress that results in necrotic cell death.

ErSO-Induced a-UPR Signaling Cascade

ErSO ErSO ERa ERα ErSO->ERa binds PLCG PLCγ ERa->PLCG activates IP3 IP3 Production PLCG->IP3 Ca_Release Calcium Release from ER IP3->Ca_Release aUPR a-UPR Hyperactivation Ca_Release->aUPR Necrosis Necrotic Cell Death aUPR->Necrosis

Caption: ErSO-induced signaling leading to cell death in ERα+ cells.

General Considerations and Best Practices

  • Fresh Preparation: It is recommended to prepare the this compound formulation fresh on the day of dosing to minimize the risk of precipitation or degradation.

  • Homogeneity: For suspensions, ensure the mixture is homogenous by vortexing immediately before drawing each dose.

  • Toxicity: When using co-solvents like DMSO, be mindful of their potential for toxicity at high concentrations. The concentrations suggested in these protocols are generally well-tolerated.

  • Pilot Studies: Before commencing large-scale experiments, it is advisable to perform small pilot studies to confirm the stability and tolerability of the chosen this compound formulation in the specific animal model.

  • Route of Administration: The choice of vehicle is intrinsically linked to the intended route of administration. Oil-based vehicles are generally not suitable for intravenous injection.

By following these detailed protocols and considering the outlined best practices, researchers can confidently prepare this compound formulations for in vivo experiments, ensuring reliable and reproducible results.

References

Application Notes and Protocols for (S)-ErSO in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ErSO is a novel small-molecule activator of the anticipatory Unfolded Protein Response (a-UPR) that has demonstrated remarkable efficacy in preclinical mouse xenograft models of estrogen receptor-alpha (ERα)-positive breast cancer.[1][2] Unlike traditional endocrine therapies that aim to inhibit ERα function, this compound acts by binding to ERα and inducing a sustained and cytotoxic hyperactivation of the a-UPR, leading to rapid and selective necrosis of cancer cells.[3][4][5] This unique mechanism of action has been shown to be effective against both wild-type and mutant ERα-positive breast cancers, including those resistant to standard treatments like tamoxifen and fulvestrant. Preclinical studies have reported that this compound can induce complete tumor regression from oral or injected administration and is well-tolerated in multiple animal species.

These application notes provide a comprehensive guide to the dosage and administration of this compound in mouse xenograft models, based on published preclinical data. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this promising therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its derivatives in various mouse xenograft models.

Table 1: this compound Dosage and Administration in Orthotopic Xenograft Models

Mouse Model & Cell LineDosage RangeAdministration RouteDosing FrequencyTreatment DurationEfficacy
Ovariectomized Nu/J mice with MCF-7 xenografts10 mg/kg - 40 mg/kgOral (p.o.)Once daily21 days>99% tumor reduction, with no measurable tumor in 4 of 6 mice at 40 mg/kg.
Ovariectomized Nu/J mice with MCF-7 xenografts0.5 mg/kg - 40 mg/kgOral (p.o.) or Intravenous (i.v.)Once weekly3 weeksRobust response with complete tumor regression at the highest dose.
NSG ovariectomized mice with TYS-luc (T47D-Y537S) xenografts40 mg/kgOral (p.o.)Once daily7 daysSignificant tumor regression.
Mice with TDG-luc (T47D-D538G) xenografts40 mg/kgIntraperitoneal (i.p.)Once daily14 daysGreatly reduced metastatic burden.

Table 2: ErSO-TFPy (Next-Generation Derivative) Dosage and Administration

Mouse Model & Cell LineDosage RangeAdministration RouteDosing FrequencyEfficacy
Athymic nude mice with MCF-7 xenografts5 mg/kg - 10 mg/kgIntravenous (i.v.)Once weekly (4 doses)Significant tumor growth inhibition at 5 mg/kg and complete regression at 10 mg/kg.
Mice with tumors of various sizes15 mg/kgIntravenous (i.v.)Single doseComplete or near-complete tumor regression.

Experimental Protocols

Orthotopic Breast Cancer Xenograft Model Establishment

This protocol describes the establishment of an orthotopic breast cancer xenograft model using ERα-positive cell lines such as MCF-7.

Materials:

  • ERα-positive breast cancer cells (e.g., MCF-7)

  • Female immunodeficient mice (e.g., Nu/J or NSG), ovariectomized

  • Estrogen pellets (e.g., 0.36 mg, 60-day release)

  • Matrigel®

  • Sterile Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Anesthetics

Procedure:

  • Cell Culture: Culture MCF-7 cells in appropriate medium until they reach 70-80% confluency.

  • Estrogen Supplementation: For hormone-dependent tumors like MCF-7, subcutaneously implant an estrogen pellet into the dorsal flank of each mouse 24-48 hours prior to cell injection.

  • Cell Preparation:

    • Harvest cells using Trypsin-EDTA and neutralize with culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet with sterile PBS.

    • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 10^7 cells/mL.

  • Cell Implantation:

    • Anesthetize the mouse.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the fourth mammary fat pad.

  • Tumor Monitoring:

    • Monitor the mice twice weekly for tumor formation.

    • Once tumors are palpable, measure the tumor volume using calipers at least twice a week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Initiate treatment when tumors reach a predetermined size (e.g., 150-400 mm³).

This compound Formulation and Administration

This protocol details the preparation and administration of this compound for oral and intraperitoneal routes.

Materials:

  • This compound compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water).

  • Vehicle for intraperitoneal injection (e.g., sterile saline or PBS).

  • Oral gavage needles

  • Syringes and needles

  • Vortex mixer and sonicator

Procedure for Oral Administration (e.g., 40 mg/kg):

  • Formulation:

    • Calculate the required amount of this compound based on the mean body weight of the treatment group. For a 20g mouse, a 40 mg/kg dose requires 0.8 mg of this compound.

    • Prepare the vehicle solution.

    • Suspend the weighed this compound in the appropriate volume of the vehicle to achieve the desired final concentration (e.g., for a 100 µL dosing volume, the concentration would be 8 mg/mL).

    • Vortex and sonicate the suspension until it is homogeneous. Prepare fresh daily.

  • Administration (Oral Gavage):

    • Gently restrain the mouse.

    • Measure the distance from the oral cavity to the xiphoid process to ensure the correct insertion depth of the gavage needle.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the this compound suspension.

    • Observe the mouse for any signs of distress post-administration.

Procedure for Intraperitoneal Administration (e.g., 40 mg/kg):

  • Formulation:

    • Follow the same calculation and weighing steps as for oral administration.

    • Dissolve or suspend this compound in the appropriate volume of sterile saline.

    • Vortex until fully dissolved or homogeneously suspended.

  • Administration (Intraperitoneal Injection):

    • Restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly with its head down.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.

    • Aspirate to ensure correct placement in the peritoneal cavity (no fluid should be drawn back).

    • Inject the this compound solution.

Visualizations

This compound Signaling Pathway

ErSO_Signaling_Pathway cluster_cell ERα-Positive Cancer Cell ErSO This compound ER_alpha ERα ErSO->ER_alpha Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ER_alpha->aUPR Activates Hyperactivation Sustained Hyperactivation aUPR->Hyperactivation Leads to Necrosis Selective Cell Necrosis Hyperactivation->Necrosis Induces

Caption: Simplified signaling pathway of this compound action in ERα-positive cancer cells.

Experimental Workflow for this compound in Mouse Xenograft Models

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7) start->cell_culture animal_prep 2. Animal Preparation (Ovariectomy & Estrogen Pellet) cell_culture->animal_prep implantation 3. Orthotopic Implantation of Cancer Cells animal_prep->implantation tumor_growth 4. Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. This compound Administration (Oral or IP) randomization->treatment monitoring 7. Tumor Volume & Body Weight Measurement treatment->monitoring endpoint 8. Endpoint Analysis (Tumor Regression) monitoring->endpoint finish End endpoint->finish

Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.

References

Application Notes and Protocols for (S)-ErSO in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ErSO is a novel small molecule that has demonstrated remarkable preclinical efficacy in eradicating estrogen receptor-alpha (ERα)-positive breast cancer.[1][2][3] It operates through a unique mechanism of action, inducing selective necrosis of ERα-positive cancer cells by hyperactivating the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway.[4][5] This document provides detailed application notes and protocols for the utilization of this compound in patient-derived xenograft (PDX) models, a critical tool for translational cancer research. PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are known to retain the principal histological and genetic characteristics of the original tumor, offering a high-fidelity platform for evaluating therapeutic efficacy.

Mechanism of Action

This compound's anticancer activity is contingent on the presence of ERα. It selectively binds to ERα, leading to a hyperactivation of the a-UPR. This sustained and overwhelming activation of what is typically a protective cellular pathway turns it into a lethal one for cancer cells, resulting in rapid and selective necrosis. This distinct mechanism allows this compound to be effective against breast cancer cells harboring mutations in ERα that confer resistance to standard endocrine therapies.

ErSO_Mechanism_of_Action Figure 1: this compound Signaling Pathway ErSO This compound ERa Estrogen Receptor-α (ERα) ErSO->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Activates Hyperactivation Hyperactivation aUPR->Hyperactivation ER_Stress Severe Endoplasmic Reticulum (ER) Stress Hyperactivation->ER_Stress Necrosis Selective Cancer Cell Necrosis ER_Stress->Necrosis PDX_Workflow Figure 2: Experimental Workflow for this compound in PDX Models cluster_0 PDX Model Establishment cluster_1 Efficacy Study PatientTumor Patient Tumor Collection Implantation Subcutaneous Implantation PatientTumor->Implantation TumorGrowth Tumor Growth and Passaging Implantation->TumorGrowth Randomization Randomization of Tumor-Bearing Mice TumorGrowth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, IHC) Monitoring->Endpoint

References

Determining the Potency of (S)-ErSO: Application Notes and Protocols for IC50 Value Assessment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of (S)-ErSO, a novel anticancer compound. The provided methodologies and data presentation guidelines are intended to assist researchers in accurately assessing the cytotoxic potential of this compound in various cancer cell lines.

This compound is a small molecule that has shown significant promise in selectively targeting and eliminating Estrogen Receptor-alpha (ERα)-positive cancer cells. It functions by binding to ERα and inducing a hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway.[1][2] This overstimulation of the a-UPR leads to rapid and selective necrosis of cancer cells that express ERα.[1][3] Unlike traditional endocrine therapies, this compound leverages the presence of ERα to initiate a lethal cascade, making it a promising candidate for treating ERα-positive cancers, including those resistant to current treatments.[1]

Data Presentation: this compound IC50 Values

The potency of this compound is quantified by its IC50 value, which represents the concentration of the compound required to inhibit the viability of a cancer cell population by 50%. The following table summarizes a reported IC50 value for this compound in an ERα-positive breast cancer cell line.

Cell LineCancer TypeAssay UsedIncubation Time (hours)IC50 (nM)
MCF-7Breast Adenocarcinoma (ERα+)Not Specified2420.3

This compound Signaling Pathway

This compound exerts its cytotoxic effects through a unique mechanism of action that involves the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR). The binding of this compound to Estrogen Receptor-alpha (ERα) initiates a signaling cascade that transforms a protective cellular stress response into a lethal one.

ErSO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound ERa ERα This compound->ERa aUPR a-UPR Hyperactivation ERa->aUPR IP3R IP3R Ca_increase ↑ Cytosolic Ca²⁺ IP3R->Ca_increase TRPM4 TRPM4 Activation Ca_increase->TRPM4 Osmotic_Dysregulation Osmotic Dysregulation (Na⁺/Cl⁻ influx, water influx) TRPM4->Osmotic_Dysregulation Necrosis Necrosis Osmotic_Dysregulation->Necrosis aUPR->IP3R IRE1a IRE1α aUPR->IRE1a PERK PERK aUPR->PERK ATF6 ATF6 aUPR->ATF6

Caption: this compound Signaling Pathway leading to Necrosis.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of this compound using a cell viability assay.

Experimental_Workflow cluster_workflow IC50 Determination Workflow A 1. Cell Seeding (96-well plate) B 2. This compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E 5. Data Acquisition (Absorbance/Luminescence) D->E F 6. Data Analysis (Dose-Response Curve & IC50 Calculation) E->F

Caption: General experimental workflow for IC50 determination.

Experimental Protocols

Two common and reliable methods for determining cell viability and IC50 values are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT Assay for this compound IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • This compound compound

  • ERα-positive cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment. A broad range (e.g., 0.1 nM to 10 µM) is recommended for initial experiments.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only) for background measurement.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay for this compound IC50 Determination

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells.

Materials:

  • This compound compound

  • ERα-positive cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, using an opaque-walled plate.

  • This compound Treatment:

    • Follow the same treatment procedure as described in the MTT assay protocol.

  • CellTiter-Glo® Assay:

    • After the desired incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (set to 100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

References

Application of (S)-ErSO on Tamoxifen-Resistant Breast Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to endocrine therapies, such as tamoxifen, is a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. (S)-ErSO is a novel small molecule that offers a promising therapeutic strategy to overcome this resistance. Unlike traditional endocrine therapies that aim to block estrogen signaling, this compound leverages the estrogen receptor to initiate a unique and potent cell death pathway, demonstrating significant efficacy in killing tamoxifen-resistant ER+ breast cancer cells.[1] This document provides detailed application notes and protocols for researchers investigating the use of this compound in tamoxifen-resistant breast cancer models.

Mechanism of Action

This compound acts as a selective activator of the anticipatory Unfolded Protein Response (a-UPR).[2] Its mechanism is distinct from conventional therapies and is summarized as follows:

  • Binding to ERα: this compound binds to a site on the estrogen receptor-alpha (ERα) that is different from the estrogen-binding site.[1]

  • Activation of a Novel Signaling Cascade: This binding initiates a signaling cascade involving the activation of Src kinase and phospholipase C gamma (PLCγ).[1]

  • Induction of Endoplasmic Reticulum Stress: The cascade leads to the production of inositol triphosphate (IP3), which triggers the release of calcium from the endoplasmic reticulum (ER).[1]

  • Hyperactivation of the a-UPR: The sustained calcium release and subsequent signaling events lead to the hyperactivation of the a-UPR, a typically protective pathway. This hyperactivation, however, becomes cytotoxic.

  • Selective Cell Death: The overstimulation of the a-UPR induces overwhelming cellular stress, leading to rapid and selective necrosis of ERα-positive breast cancer cells, including those resistant to tamoxifen.

ErSO_Signaling_Pathway ErSO This compound ERa ERα ErSO->ERa Binds to Src Src Kinase ERa->Src Activates PLCy PLCγ Src->PLCy Activates PIP2 PIP2 PLCy->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca2 Ca²⁺ Release ER->Ca2 Induces aUPR a-UPR Hyperactivation Ca2->aUPR Leads to Necrosis Selective Cell Necrosis aUPR->Necrosis Results in

Figure 1. this compound Signaling Pathway in ERα-Positive Breast Cancer Cells.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound and its derivatives in various breast cancer cell lines, including in vivo data from preclinical models.

In Vitro Efficacy of this compound and Derivatives
CompoundCell LineERα StatusIC50 Value (nM)Incubation TimeAssay Method
This compound MCF-7Positive~2024 hoursAlamarBlue
T47DPositive11-4324 hoursAlamarBlue
T47D-ERαY537S (TYS)Positive (Mutant)11-4324 hoursAlamarBlue
T47D-ERαD538G (TDG)Positive (Mutant)11-4324 hoursAlamarBlue
MCF-7/TRPositiveData not publicly available--
T47D/TRPositiveData not publicly available--

*Note: Specific IC50 values for this compound in tamoxifen-resistant cell lines (e.g., MCF-7/TR, T47D/TR) are not yet publicly available in the reviewed literature, but this compound is reported to be effective against these cell lines.

Comparative IC50 Values in Tamoxifen-Sensitive and -Resistant Cell Lines
Cell LineTreatmentIC50 (nM)
MCF-7 (Tamoxifen-Sensitive)This compound20.3
MCF-7/TR (Tamoxifen-Resistant)4-hydroxytamoxifen3800
T47D (Tamoxifen-Sensitive)4-hydroxytamoxifen750
T47D/TR (Tamoxifen-Resistant)4-hydroxytamoxifen4000
In Vivo Efficacy of this compound in Preclinical Models
Animal ModelCell LineTreatmentDosageDurationOutcome
Orthotopic Xenograft MiceMCF-7 (ER+)This compound (oral)40 mg/kg21 days>99% reduction in tumor volume; no measurable tumor in 4 out of 6 mice.
Orthotopic Xenograft MiceTYS-luciferase (ERα mutant)This compound (oral)10 and 40 mg/kg14 days>10,000-fold regression of tumors in all five mice.
Tail Vein Metastasis ModelTYS-luciferaseThis compound (oral)40 mg/kg7 daysRegression of most lung, bone, and liver metastases.
Intracranial Xenograft MiceHuman breast cancer cell lineThis compound--Almost complete regression of brain metastases.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound are provided below.

Protocol 1: Cell Viability Assay (AlamarBlue)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Cell_Viability_Workflow start Start seed_cells Seed breast cancer cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with serial dilutions of this compound and controls adhere->treat incubate_treatment Incubate for 24, 48, or 72 hours treat->incubate_treatment add_alamarblue Add AlamarBlue reagent to each well incubate_treatment->add_alamarblue incubate_reagent Incubate for 1-4 hours add_alamarblue->incubate_reagent measure Measure fluorescence (Ex: ~560 nm, Em: ~590 nm) incubate_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Figure 2. Experimental Workflow for Cell Viability Assay.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D, MCF-7/TR, T47D/TR)

  • Complete growth medium

  • 96-well clear-bottom black plates

  • This compound compound

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., a known cytotoxic agent)

  • AlamarBlue reagent

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Include wells for vehicle control and a positive control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • AlamarBlue Assay:

    • Add 10 µL of AlamarBlue reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line's metabolic activity.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and AlamarBlue but no cells).

    • Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for a-UPR Markers

This protocol is used to detect the activation of the a-UPR pathway by assessing the levels of key protein markers.

Materials:

  • Breast cancer cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PERK, anti-phospho-eIF2α, anti-ATF6, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound at the desired concentrations and time points.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

Protocol 3: RT-qPCR for XBP1 Splicing

This protocol is used to measure the splicing of X-box binding protein 1 (XBP1) mRNA, a key indicator of IRE1α activation within the UPR.

Materials:

  • Breast cancer cells treated with this compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • Primers for spliced XBP1 (XBP1s), unspliced XBP1 (XBP1u), and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR system

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from this compound-treated cells.

    • Synthesize cDNA from 1 µg of total RNA.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using primers for XBP1s, XBP1u, and a housekeeping gene.

    • Perform the qPCR using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression levels of XBP1s and XBP1u using the ΔΔCt method, normalized to the housekeeping gene.

    • An increase in the ratio of XBP1s to XBP1u indicates activation of the IRE1α branch of the UPR.

aUPR_Analysis_Workflow start Start treat_cells Treat breast cancer cells with this compound start->treat_cells lysate_prep Prepare cell lysates treat_cells->lysate_prep rna_extraction Extract total RNA treat_cells->rna_extraction protein_quant Quantify protein concentration lysate_prep->protein_quant sds_page SDS-PAGE and Western Blot protein_quant->sds_page probe_wb Probe with antibodies for a-UPR markers (p-PERK, p-eIF2α, ATF6) sds_page->probe_wb analyze_wb Analyze protein expression probe_wb->analyze_wb end End analyze_wb->end cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qpcr Perform RT-qPCR for XBP1 splicing cdna_synthesis->qpcr analyze_qpcr Analyze XBP1s/XBP1u ratio qpcr->analyze_qpcr analyze_qpcr->end

Figure 3. Workflow for Assessing a-UPR Activation.

Conclusion

This compound represents a novel and promising therapeutic agent for the treatment of ER+ breast cancer, particularly in cases of tamoxifen resistance. Its unique mechanism of action, which involves the hyperactivation of the a-UPR, provides a distinct advantage over existing endocrine therapies. The protocols and data presented in these application notes are intended to guide researchers in the preclinical evaluation of this compound and to facilitate further investigation into its potential as a new line of defense against endocrine-resistant breast cancer.

References

Application Notes and Protocols for the Experimental Use of (S)-ErSO in Metastatic Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of (S)-ErSO, a novel small molecule activator of the anticipatory Unfolded Protein Response (a-UPR), in preclinical models of metastatic estrogen receptor-positive (ERα+) breast cancer. This compound has demonstrated remarkable efficacy in eradicating primary tumors and metastases in various mouse models, offering a promising new therapeutic strategy.[1][2][3]

Mechanism of Action

This compound exerts its potent anticancer effects through a unique mechanism of action. It binds to the estrogen receptor alpha (ERα), leading to the hyperactivation of a cellular stress response pathway known as the anticipatory Unfolded Protein Response (a-UPR).[4][5] While the a-UPR is typically a pro-survival pathway that helps cancer cells manage protein folding stress, this compound's sustained and overwhelming activation of this pathway converts it into a lethal signal. This hyperactivation leads to selective and rapid necrosis of ERα-positive breast cancer cells, including those with mutations that confer resistance to standard endocrine therapies.

The downstream effects of a-UPR hyperactivation include elevated cytosolic calcium levels, which in turn opens the TRPM4 plasma membrane sodium channel. The subsequent influx of sodium and water causes osmotic stress, sustained UPR hyperactivation, ATP depletion, and ultimately, necrotic cell death. This mechanism is highly selective for ERα-positive cancer cells, with minimal effects on healthy cells, whether they express ERα or not.

ErSO_Signaling_Pathway ErSO This compound ERa Estrogen Receptor α (ERα) ErSO->ERa Binds to aUPR a-UPR Hyperactivation ERa->aUPR Induces Ca_influx Increased Cytosolic Ca2+ aUPR->Ca_influx TRPM4 TRPM4 Channel Activation Ca_influx->TRPM4 Na_influx Na+ Influx & Osmotic Stress TRPM4->Na_influx Na_influx->aUPR Sustains Necrosis Necrotic Cell Death Na_influx->Necrosis

Caption: Signaling pathway of this compound-induced cell death.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound in various preclinical models of ERα-positive breast cancer.

Table 1: In Vitro Cytotoxicity of this compound in ERα-Positive Breast Cancer Cell Lines

Cell LineERα StatusIC50 (nM)Notes
MCF-7Wild-type~20Estrogen-responsive
T47DWild-type~20Estrogen-responsive
TYSY537S mutant11-43Fulvestrant-resistant
TDGD538G mutant11-43Fulvestrant-resistant
Tamoxifen-resistantWild-typeEffective-
Fulvestrant-resistantWild-typeEffective-

Data compiled from multiple sources.

Table 2: In Vivo Efficacy of this compound in Metastatic Breast Cancer Mouse Models

Model TypeTreatment RegimenKey OutcomesReference
Orthotopic Xenografts10 or 40 mg/kg, p.o. or i.p., daily for 14-21 daysTumor regression without recurrence.
Orthotopic XenograftsOnce weekly, p.o. or i.v.38 of 39 tumors regressed by >95%; 18 of 39 regressed to undetectable levels.
Tail Vein Metastasis (Lung, Bone, Liver)40 mg/kg, p.o. or i.p., daily for 7-14 daysEradication of most metastases.
Intracranial Xenografts (Brain Metastases)Not specifiedAlmost complete regression of brain metastases.
Patient-Derived Xenograft (PDX)Not specifiedComplete regression of most tumors in a fulvestrant-resistant model.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on breast cancer cell lines.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • ERα-positive and ERα-negative breast cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture ERα+ Breast Cancer Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells ErSO_Prep Prepare Serial Dilutions of this compound Treat_Cells Treat Cells with this compound (24-72h incubation) ErSO_Prep->Treat_Cells Seed_Cells->Treat_Cells MTT_Assay Add MTT Reagent (2-4h incubation) Treat_Cells->MTT_Assay Solubilize Add Solubilization Buffer MTT_Assay->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for in vitro cytotoxicity testing of this compound.

In Vivo Xenograft Model Protocol

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in mouse xenograft models of metastatic breast cancer.

Materials:

  • This compound

  • Vehicle (e.g., corn oil with 10% DMSO for intraperitoneal injection; 0.5% methylcellulose and 0.1% Tween 80 in sterile water for oral gavage)

  • Female immunodeficient mice (e.g., athymic nude mice)

  • ERα-positive breast cancer cells (e.g., MCF-7, TYS-luc)

  • Syringes and needles (27-gauge for i.p., gavage needles for p.o.)

  • Calipers or bioluminescence imaging system

Procedure:

  • Tumor Cell Implantation:

    • Orthotopic: Inject ERα-positive breast cancer cells into the mammary fat pad of female immunodeficient mice.

    • Metastatic (Tail Vein): Inject luciferase-tagged ERα-positive breast cancer cells (e.g., TYS-luc) into the tail vein to establish metastases in the lungs, bone, and liver.

  • Tumor Growth and Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 150-200 mm³) or for metastases to develop, as monitored by bioluminescence imaging.

  • Randomization: Randomize mice into treatment and vehicle control groups.

  • This compound Administration:

    • Preparation: Prepare a fresh formulation of this compound in the appropriate vehicle. For a 40 mg/kg dose in a 20g mouse with an injection volume of 0.2 mL, a 4 mg/mL solution is required.

    • Route and Schedule: Administer this compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection. A typical dosing schedule is daily for 7 to 21 days.

  • Tumor Measurement: Monitor primary tumor volume regularly using calipers (Volume = (Length x Width²)/2) or quantify metastatic burden using bioluminescence imaging.

  • Toxicity Monitoring: Monitor animal body weight and general health daily for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., histopathology, biomarker analysis). Compare tumor growth inhibition between the treatment and control groups.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Implant_Cells Implant ERα+ Cells (Orthotopic or Tail Vein) Tumor_Growth Monitor Tumor/Metastasis Establishment Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize Administer_ErSO Administer this compound or Vehicle (p.o. or i.p., daily) Randomize->Administer_ErSO Prep_ErSO Prepare this compound Formulation Prep_ErSO->Administer_ErSO Monitor_Tumor Measure Tumor Volume/ Metastatic Burden Administer_ErSO->Monitor_Tumor Monitor_Toxicity Monitor Body Weight & Animal Health Administer_ErSO->Monitor_Toxicity Euthanize Euthanize and Harvest Tissues Monitor_Tumor->Euthanize Monitor_Toxicity->Euthanize Analyze Analyze Tumor Growth Inhibition Euthanize->Analyze

Caption: Workflow for in vivo efficacy studies of this compound.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane treatment of laboratory animals.

References

Measuring Necrotic Cell Death Induced by ErSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ErSO is a novel small-molecule activator of the anticipatory Unfolded Protein Response (a-UPR) that has demonstrated potent and selective killing of Estrogen Receptor alpha-positive (ERα+) cancer cells.[1][2][3] Unlike conventional chemotherapeutics that often induce apoptosis, ErSO's primary mechanism of action is the induction of rapid, immunogenic necrotic cell death.[1][4] ErSO binds to ERα, leading to a hyperactivation of the a-UPR. This sustained stress cascade results in significant ATP depletion, cell swelling, and eventual rupture of the plasma membrane, releasing intracellular contents.

Accurately quantifying this specific mode of cell death is critical for evaluating the efficacy of ErSO and similar compounds in preclinical studies. This document provides detailed protocols for several key assays designed to measure the distinct biochemical and morphological hallmarks of necrosis.

ErSO-Induced Necrosis Signaling Pathway

The mechanism of ErSO-induced cell death is initiated by its binding to ERα, which triggers a massive and sustained activation of the a-UPR. This leads to a cascade of events culminating in plasma membrane rupture. A critical mediator in this pathway is the TRPM4 sodium ion channel, which is activated following an increase in intracellular calcium, leading to catastrophic cell swelling and necrosis.

ErSO_Pathway cluster_cell ERα-Positive Cancer Cell ErSO ErSO ERa Estrogen Receptor α (ERα) ErSO->ERa Binds to aUPR Hyperactivation of anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Triggers Ca_release Increased Intracellular Ca²⁺ aUPR->Ca_release ATP_depletion ATP Depletion aUPR->ATP_depletion TRPM4 TRPM4 Channel Activation Ca_release->TRPM4 Necrosis Plasma Membrane Rupture (Necrosis) ATP_depletion->Necrosis Swelling Na⁺ Influx & Cell Swelling TRPM4->Swelling Swelling->Necrosis DAMPs Release of DAMPs (LDH, HMGB1) Necrosis->DAMPs

Caption: Signaling pathway of ErSO-induced necrotic cell death.

Summary of Quantitative Assays

The following table summarizes the key techniques for quantifying ErSO-induced necrosis. Each assay targets a different hallmark of this cell death modality, providing a comprehensive overview when used in combination.

Assay NamePrincipleTypical ReadoutWhat It Measures
LDH Cytotoxicity Assay Measures the activity of Lactate Dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.Colorimetric (Absorbance at ~490 nm) or LuminescenceLoss of plasma membrane integrity; Percentage of cytotoxicity.
Propidium Iodide (PI) Staining PI is a fluorescent nuclear stain that is impermeant to live cells. It enters and stains the DNA of cells with compromised membranes.Fluorescence Intensity (via Flow Cytometry or Microscopy)Percentage of necrotic/late apoptotic cells in a population.
HMGB1 Release Assay Quantifies the extracellular release of High-Mobility Group Box 1 (HMGB1), a nuclear protein that acts as a Damage-Associated Molecular Pattern (DAMP) during necrosis.Colorimetric (ELISA; Absorbance at 450 nm)Immunogenic cell death marker; Necrotic cell population.
Cellular ATP Assay Measures intracellular ATP levels using a luciferase-based reaction. ATP is rapidly depleted during ErSO-induced necrosis.Luminescence (Relative Light Units - RLU)Metabolic collapse; A key initiating event in ErSO-induced necrosis.
Trypan Blue Exclusion Assay A simple dye exclusion method where non-viable cells with permeable membranes take up the blue dye and are counted manually.Manual count of stained (dead) vs. unstained (live) cellsBasic assessment of cell viability/membrane integrity.

Experimental Workflow Overview

A typical workflow for assessing ErSO-induced necrosis involves cell culture, treatment, sample collection, and analysis using one or more of the described assays.

Workflow cluster_workflow General Experimental Workflow cluster_assays 4. Necrosis Measurement A 1. Cell Seeding (e.g., ERα+ MCF-7 cells) B 2. ErSO Treatment (Dose-response & Time-course) A->B C 3. Sample Collection - Culture Supernatant - Cell Lysate/Pellet B->C LDH LDH Assay C->LDH PI PI Staining C->PI HMGB1 HMGB1 ELISA C->HMGB1 ATP ATP Assay C->ATP D 5. Data Analysis & Quantification LDH->D PI->D HMGB1->D ATP->D

Caption: General experimental workflow for measuring ErSO-induced necrosis.

Detailed Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on commercially available colorimetric kits (e.g., Thermo Scientific Pierce LDH Cytotoxicity Assay Kit).

Principle: Released LDH in the culture supernatant catalyzes the conversion of lactate to pyruvate, which leads to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of color is proportional to the amount of LDH released.

Materials:

  • ERα-positive cells (e.g., MCF-7)

  • 96-well, clear, flat-bottom cell culture plates

  • ErSO compound

  • LDH Assay Kit (Substrate Mix, Assay Buffer, Stop Solution, Lysis Buffer)

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Controls Setup: Prepare triplicate wells for each control:

    • Spontaneous LDH Release: Add 10 µL of sterile, ultrapure water.

    • Maximum LDH Release: Add 10 µL of 10X Lysis Buffer.

    • Vehicle Control: Add 10 µL of the vehicle (e.g., DMSO) used to dissolve ErSO.

  • ErSO Treatment: Add 10 µL of ErSO at various concentrations to the experimental wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.

  • Sample Transfer: After incubation, centrifuge the plate at 250 x g for 3 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Reaction Setup: Prepare the Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well containing supernatant. Tap gently to mix.

  • Reaction Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. Tap gently to mix.

  • Data Acquisition: Measure the absorbance at 490 nm and 680 nm using a microplate reader.

  • Calculation:

    • Subtract the 680 nm absorbance (background) from the 490 nm absorbance for each well.

    • Calculate the percent cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity – Spontaneous LDH activity) / (Maximum LDH activity – Spontaneous LDH activity)] x 100

Propidium Iodide (PI) Staining by Flow Cytometry

This protocol allows for the precise quantification of cells that have lost membrane integrity.

Principle: PI is a fluorescent dye that cannot cross the membrane of live cells. It enters cells with compromised membranes, intercalates with DNA, and fluoresces red when excited by a 488 nm laser, allowing for quantification by flow cytometry.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (or PBS with 1% BSA)

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Preparation: Following ErSO treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase to minimize membrane damage.

  • Cell Collection: Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

  • Resuspension: Resuspend the cell pellet in 200-400 µL of 1X Binding Buffer or cold PBS.

  • Staining: Add PI to a final concentration of 1-2 µg/mL. Gently vortex to mix.

  • Incubation: Incubate the cells for 5-15 minutes on ice in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately. Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population. Measure PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red).

  • Analysis: The percentage of PI-positive cells represents the population of necrotic or late-stage apoptotic cells.

HMGB1 Release ELISA

This protocol quantifies a key DAMP released during immunogenic necrosis.

Principle: A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is used to capture and detect HMGB1 in the cell culture supernatant. The intensity of the colorimetric signal is proportional to the amount of HMGB1 present.

Materials:

  • Human HMGB1 ELISA Kit

  • Culture supernatants from treated and control cells

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Collection: After ErSO treatment, collect the cell culture supernatant. Centrifuge at 2500 rpm for 5 minutes to pellet any cells or debris.

  • Assay Preparation: Prepare standards, reagents, and the microplate according to the ELISA kit manufacturer's protocol.

  • Sample Addition: Add 100 µL of the clarified supernatant or standards to the appropriate wells of the pre-coated microplate.

  • Incubation: Incubate for 90 minutes at 37°C.

  • Detection:

    • Wash the plate multiple times.

    • Add 100 µL of Biotinylated Detection Antibody and incubate for 1 hour at 37°C.

    • Wash the plate, then add 100 µL of HRP Conjugate and incubate for 30 minutes at 37°C.

    • Wash the plate a final time.

  • Signal Development: Add 90 µL of TMB Substrate Reagent and incubate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm immediately.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of HMGB1 in the experimental samples.

Cellular ATP Measurement Assay

This protocol measures the depletion of intracellular ATP, a key event in ErSO-induced necrosis.

Principle: The assay utilizes the firefly luciferase enzyme, which catalyzes the formation of light from ATP and D-luciferin. The emitted light is proportional to the ATP concentration.

Materials:

  • ATP bioluminescence assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates suitable for luminescence

  • Treated and control cells

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line and incubate for 24 hours.

  • ErSO Treatment: Treat cells with ErSO and controls as described in the LDH assay protocol.

  • Reagent Preparation: Prepare the ATP assay reagent according to the kit manufacturer's instructions. Ensure the reagent equilibrates to room temperature before use.

  • Cell Lysis and Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add a volume of ATP assay reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: ATP depletion is observed as a decrease in the luminescent signal in ErSO-treated cells compared to vehicle-treated controls. Data is often normalized to the vehicle control.

References

Application Notes and Protocols for Intracranial Xenograft Models in (S)-ErSO Brain Metastasis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and utilizing intracranial xenograft models to investigate the efficacy of (S)-ErSO against estrogen receptor-alpha (ERα)-positive breast cancer brain metastases. Detailed protocols for key experiments, quantitative data summaries, and visual diagrams of signaling pathways and experimental workflows are included to facilitate study design and execution.

Introduction

Brain metastases are a devastating complication of breast cancer, and effective therapeutic options remain limited. This compound is a novel small molecule that has demonstrated potent and selective killing of ERα-positive breast cancer cells.[1] It functions by hyperactivating the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway, leading to rapid necrotic cell death.[1][2] Notably, this compound has been shown to induce the regression of brain metastases in preclinical models, highlighting its potential as a therapeutic agent for this challenging condition.[1][3]

These application notes will detail the necessary procedures for setting up intracranial xenografts of ERα-positive breast cancer cells in mice, treating with this compound, and monitoring the therapeutic response.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound against ERα-Positive Breast Cancer Cell Lines

Cell LineERα StatusThis compound IC50 (24h)Reference
MCF-7Positive~20 nM
T47DPositive11-43 nM range
TYS (Y537S mutant)Positive11-43 nM range
TDG (D538G mutant)Positive11-43 nM range
MDA-MB-231NegativeNo effect
MDA-MB-231-ERαPositive (transfected)Induces cell death

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mouse Models

ParameterValueMouse ModelTumor TypeReference
Effective Oral Dose40 mg/kgAthymic Nude MiceOrthotopic MCF-7 xenograft
Dosing FrequencyOnce daily or once weeklyAthymic Nude MiceOrthotopic MCF-7 xenograft
Tumor Regression>99% reduction in 21 daysAthymic Nude MiceOrthotopic MCF-7 xenograft
Time to Undetectable TumorsWithin 7-14 daysAthymic Nude MiceTYS-luciferase expressing breast tumors
Efficacy against Brain MetastasesAlmost complete regressionMice with intracranial xenograftsHuman breast cancer cell line
Brain:Serum Ratio~42:58MiceNot specified
Serum Concentration (40 mg/kg oral)~1500 nM (1h), ~500 nM (8h), ~100 nM (24h)MiceNot specified

Signaling Pathway

The mechanism of action of this compound involves the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in ERα-positive cells.

ErSO_Signaling_Pathway ErSO This compound ER_alpha Estrogen Receptor α (ERα) ErSO->ER_alpha Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ER_alpha->aUPR Induces Ca_release Massive ER Ca2+ Release into Cytosol aUPR->Ca_release Leads to Protein_syn_inhib Inhibition of Protein Synthesis aUPR->Protein_syn_inhib Causes ATP_depletion ATP Depletion Ca_release->ATP_depletion Protein_syn_inhib->ATP_depletion Necrosis Necrotic Cell Death ATP_depletion->Necrosis

This compound Signaling Pathway

Experimental Workflow

The following diagram outlines the key steps for conducting an in vivo study of this compound in a brain metastasis model.

Experimental_Workflow cluster_prep Preparation cluster_xenograft Xenograft Establishment cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis cell_prep 1. Cell Line Preparation (ERα-positive, Luciferase-labeled) injection 3. Intracranial Injection of Tumor Cells cell_prep->injection animal_prep 2. Animal Preparation (Immunocompromised Mice) animal_prep->injection monitoring_initial 4. Initial Tumor Growth Monitoring (Bioluminescence Imaging) injection->monitoring_initial randomization 5. Randomization into Treatment Groups monitoring_initial->randomization treatment 6. This compound Administration (e.g., Oral Gavage) randomization->treatment monitoring_treatment 7. Ongoing Tumor Burden Monitoring (Bioluminescence Imaging) treatment->monitoring_treatment endpoint 8. Endpoint Analysis (Tumor size, Survival, Histology) monitoring_treatment->endpoint data_analysis 9. Statistical Analysis and Interpretation endpoint->data_analysis

Experimental Workflow for this compound Brain Metastasis Study

Experimental Protocols

Cell Line Preparation
  • Cell Line Selection: Utilize an ERα-positive human breast cancer cell line. MCF-7 or T47D are suitable choices. For a more aggressive model, consider using a brain-seeking variant of an ERα-negative line (e.g., MDA-MB-231br) stably transfected to express ERα.

  • Luciferase Labeling: Stably transfect the chosen cell line with a luciferase reporter gene (e.g., firefly luciferase) to enable in vivo bioluminescence imaging (BLI). This allows for non-invasive monitoring of tumor growth.

  • Cell Culture: Culture the cells in appropriate media (e.g., DMEM with 10% FBS and antibiotics) under standard conditions (37°C, 5% CO2).

  • Cell Harvesting: Prior to injection, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells per 3-5 µL. Keep cells on ice until injection.

Intracranial Xenograft Establishment
  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine intraperitoneal injection). Apply eye ointment to prevent corneal drying.

  • Surgical Preparation: Place the anesthetized mouse in a stereotactic frame. Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol.

  • Incision: Make a small sagittal incision over the scalp to expose the skull.

  • Burr Hole Creation: Using a stereotactic drill or a 25-gauge needle, create a small burr hole in the skull. A typical location is 2 mm lateral to the sagittal suture and 1 mm anterior to the coronal suture.

  • Cell Injection:

    • Load a Hamilton syringe with the cell suspension, ensuring there are no air bubbles.

    • Carefully lower the syringe needle through the burr hole to a depth of 2.5-3.0 mm into the brain parenchyma (striatum).

    • Slowly inject the cell suspension (3-5 µL) over 2-3 minutes to prevent backflow.

    • Leave the needle in place for an additional 5 minutes before slowly withdrawing it.

  • Wound Closure: Close the scalp incision with surgical staples or sutures.

  • Post-operative Care: Administer analgesics as prescribed by the veterinarian. Monitor the mice closely for recovery from anesthesia and for any signs of neurological deficits. Provide softened food and water on the cage floor.

This compound Formulation and Administration
  • Formulation: this compound can be formulated for oral administration in a vehicle such as 10% ethanol, 30% polyethylene glycol 400, and 60% water. For intraperitoneal injection, it can be dissolved in a vehicle like saline with a co-solvent such as DMSO, further diluted with a solution containing Tween 80 and polyethylene glycol.

  • Dosage: A commonly used effective oral dose in mice is 40 mg/kg.

  • Administration:

    • Oral Gavage: Administer the formulated this compound directly into the stomach using a ball-tipped gavage needle.

    • Intraperitoneal (IP) Injection: Inject the formulated this compound into the peritoneal cavity.

  • Dosing Schedule: Treatment can be administered once daily or once weekly, depending on the experimental design.

Tumor Growth and Therapeutic Response Monitoring
  • Bioluminescence Imaging (BLI):

    • Begin BLI scans approximately one week after tumor cell injection to confirm engraftment.

    • Perform imaging at regular intervals (e.g., once or twice weekly) to monitor tumor growth and response to treatment.

    • Anesthetize the mice and intraperitoneally inject D-luciferin (150 mg/kg).

    • After 10-15 minutes, image the mice using an in vivo imaging system (e.g., IVIS).

    • Quantify the bioluminescent signal (photons/second) from a defined region of interest over the head.

  • Survival Analysis: Monitor mice for signs of tumor-related morbidity (e.g., weight loss, lethargy, neurological signs) and euthanize them when they reach a predetermined endpoint. Record the date of euthanasia for Kaplan-Meier survival analysis.

  • Histological Analysis: At the end of the study, perfuse the mice with saline followed by 4% paraformaldehyde. Harvest the brains, fix them in formalin, and embed them in paraffin. Section the brains and perform hematoxylin and eosin (H&E) staining to confirm tumor presence and morphology. Immunohistochemistry for relevant biomarkers (e.g., ERα, Ki67) can also be performed.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the preclinical efficacy of this compound in intracranial xenograft models of ERα-positive breast cancer brain metastasis. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to the development of this promising therapeutic agent.

References

Application Notes and Protocols: A Comparative Analysis of Oral vs. Intraperitoneal Administration of (S)-ErSO in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive comparison of oral and intraperitoneal administration of the novel anti-cancer compound (S)-ErSO in mice. The information compiled herein, based on preclinical studies, is intended to guide researchers in selecting the appropriate administration route for their in vivo experimental designs.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in mice, comparing the oral and intraperitoneal routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterOral (p.o.) AdministrationIntraperitoneal (i.p.) Administration
Dose 40 mg/kg10 mg/kg
Serum Concentration (1 hour) ~1500 nM[1]~2500 nM[1]
Serum Concentration (8 hours) ~500 nM[1]~200 nM[1]
Serum Concentration (24 hours) ~100 nM[1]~50 nM

Table 2: Efficacy of this compound in Orthotopic Breast Cancer Xenograft Models in Mice

ParameterOral (p.o.) AdministrationIntraperitoneal (i.p.) Administration
Effective Dose 40 mg/kgEfficacy demonstrated, specific dose for complete regression not detailed.
Dosing Frequency Once daily or once weeklyNot specified.
Tumor Regression >99% reduction in 21 daysInduced tumor regression.
Time to Undetectable Tumors Within 7-14 daysNot specified.

Table 3: Toxicity Profile of this compound in Mice

ParameterOral (p.o.) AdministrationIntraperitoneal (i.p.) Administration
Maximum Tolerated Dose (MTD) At least 150 mg/kg (single dose)Not explicitly reported in the reviewed literature.
General Tolerability Well-tolerated in multiple species.The original ErSO molecule has shown dose-limiting toxicities, particularly with intravenous administration.

Signaling Pathway of this compound

This compound exerts its anti-cancer effects through a novel mechanism involving the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor-alpha (ERα)-positive cancer cells.

ErSO_Signaling_Pathway ErSO This compound ERa Estrogen Receptor α (ERα) ErSO->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ERa->aUPR Induces Ca_release Increased Cytosolic Ca²⁺ aUPR->Ca_release TRPM4 TRPM4 Channel Activation Ca_release->TRPM4 Na_influx Na⁺ Influx TRPM4->Na_influx Osmotic_stress Osmotic Stress & Cell Swelling Na_influx->Osmotic_stress ATP_depletion ATP Depletion Osmotic_stress->ATP_depletion Necrosis Necrotic Cell Death Osmotic_stress->Necrosis ATP_depletion->Necrosis

Caption: this compound signaling pathway leading to selective cancer cell necrosis.

Experimental Protocols

Detailed methodologies for the oral and intraperitoneal administration of this compound in mice are provided below.

Protocol for Oral Gavage of this compound

This protocol outlines the procedure for administering this compound to mice via oral gavage.

Materials:

  • This compound compound

  • Vehicle (e.g., 10% ethanol, 30% polyethylene glycol 400, and 60% water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

  • 1 mL syringe

  • 20-22 gauge gavage needle with a rounded tip

  • Animal scale

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 40 mg/kg) and the body weight of the mice.

    • Accurately weigh the calculated amount of this compound.

    • Prepare the vehicle under sterile conditions.

    • Add the weighed this compound to a sterile microcentrifuge tube and add the appropriate volume of the vehicle to achieve the desired final concentration.

    • Vortex the mixture vigorously to ensure a homogenous suspension.

  • Animal Handling and Administration:

    • Accurately weigh the mouse to determine the correct volume of the this compound formulation to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Firmly grasp the mouse by the scruff of the neck to immobilize its head.

    • Gently insert the gavage needle into the esophagus. The needle should be pre-measured to the approximate length of the stomach.

    • Slowly depress the syringe plunger to deliver the formulation.

    • Gently and slowly withdraw the gavage needle.

    • Monitor the mouse for any signs of distress post-administration.

Oral_Gavage_Workflow start Start formulation Prepare this compound Formulation start->formulation weigh Weigh Mouse formulation->weigh restrain Restrain Mouse weigh->restrain administer Administer via Oral Gavage restrain->administer monitor Monitor Mouse administer->monitor end End monitor->end

Caption: Experimental workflow for oral gavage administration of this compound.

Protocol for Intraperitoneal Injection of this compound

This protocol describes the procedure for administering this compound to mice via intraperitoneal injection.

Materials:

  • This compound compound

  • Vehicle (e.g., saline with a co-solvent like DMSO, diluted with a solution containing Tween 80 and polyethylene glycol)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

  • 1 mL syringe

  • 25-27 gauge needle

  • Animal scale

  • 70% ethanol

  • PPE: gloves, lab coat, eye protection

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose and the body weight of the mice.

    • Accurately weigh the calculated amount of this compound.

    • Dissolve this compound in a suitable vehicle appropriate for injection.

    • Vortex the mixture to ensure it is fully dissolved and homogenous.

  • Animal Handling and Administration:

    • Accurately weigh the mouse to determine the correct injection volume.

    • Restrain the mouse to expose the abdomen. This can be done by grasping the loose skin over the shoulders and behind the ears.

    • Turn the restrained mouse so its head is slightly tilted down.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate improper placement.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions.

IP_Injection_Workflow start Start formulation Prepare this compound Formulation start->formulation weigh Weigh Mouse formulation->weigh restrain Restrain Mouse weigh->restrain administer Administer via IP Injection restrain->administer monitor Monitor Mouse administer->monitor end End monitor->end

Caption: Experimental workflow for intraperitoneal injection of this compound.

Discussion

Both oral and intraperitoneal administration of this compound have demonstrated efficacy in preclinical mouse models of ERα-positive breast cancer.

  • Oral administration offers the advantage of being less invasive and is often the preferred route for clinical translation. The data indicates that orally administered this compound achieves therapeutic serum concentrations and leads to significant tumor regression.

  • Intraperitoneal administration results in higher peak serum concentrations shortly after administration compared to the oral route, even at a lower dose. This route can be advantageous for achieving rapid and high systemic exposure, which may be desirable in certain experimental contexts. However, it is a more invasive procedure and may be associated with a higher risk of local complications.

The choice of administration route will depend on the specific goals of the research. For long-term efficacy studies aiming to mimic clinical application, oral administration is likely the more appropriate choice. For studies requiring rapid and high drug exposure, intraperitoneal injection may be considered.

It is important to note that while this compound is generally well-tolerated, especially via the oral route, careful monitoring for any signs of toxicity is crucial in all in vivo experiments. Further studies are needed to establish a definitive MTD for intraperitoneal administration of this compound to allow for a more direct comparison of the therapeutic indices of the two routes.

References

Troubleshooting & Optimization

troubleshooting (S)-ErSO solubility and stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-ErSO. The information is designed to address common challenges related to the solubility and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: Dimethyl Sulfoxide (DMSO) and Ethanol are both effective solvents for this compound.[1] DMSO is often preferred for creating high-concentration stock solutions due to its strong solvating power for a wide range of organic compounds.[1]

Q2: What is the maximum solubility of this compound in common laboratory solvents?

A2: The maximum reported solubility of this compound in both DMSO and ethanol is 91 mg/mL, which is equivalent to a molar concentration of 200.73 mM.[1] It is important to use fresh, anhydrous DMSO, as absorbed moisture can decrease the solubility of the compound.[1][2] this compound is considered insoluble in water.

Q3: How should this compound stock solutions be stored to ensure stability?

A3: For long-term stability, this compound stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the solution is reported to be stable for up to one month at -20°C and for one year at -80°C.

Q4: What is the mechanism of action for this compound?

A4: this compound selectively induces necrosis in Estrogen Receptor alpha (ERα)-positive cancer cells. It achieves this by binding to ERα and hyperactivating the anticipatory Unfolded Protein Response (a-UPR). This binding initiates a signaling cascade that involves Src kinase and Phospholipase C gamma (PLCγ), leading to increased intracellular calcium, severe endoplasmic reticulum (ER) stress, and ultimately, cell death.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experiments.

Problem Potential Causes Solutions & Recommendations
This compound precipitates from solution upon dilution into aqueous cell culture medium. 1. Low aqueous solubility: this compound is insoluble in water, and direct dilution of a concentrated stock can cause it to "crash out" of solution. 2. High final solvent concentration: The final concentration of DMSO or ethanol in the culture medium may be too high, impacting both cell viability and compound solubility. 3. Interactions with media components: Salts and proteins present in the culture medium can sometimes trigger the precipitation of the compound.1. Use a serial dilution method: First, create an intermediate dilution of the concentrated stock in a small volume of serum-free medium, vortexing gently. Then, add this intermediate dilution to the final volume of the complete medium. 2. Maintain a low final solvent concentration: The final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium should ideally be kept below 0.1%, and not exceed 0.5%, to minimize both toxicity and solubility issues. Always include a vehicle control in your experiments with the same final solvent concentration. 3. Prepare fresh dilutions: Working dilutions of this compound in culture medium should be prepared immediately before use to minimize the risk of precipitation over time.
Inconsistent or unexpected experimental results. 1. Inaccurate stock concentration: This may result from errors in weighing the compound or from incomplete dissolution. 2. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.1. Ensure complete dissolution: After adding the solvent, vortex the solution thoroughly. Gentle warming in a 37°C water bath or brief sonication can aid in dissolving the compound completely. 2. Follow proper storage protocols: Aliquot stock solutions into single-use vials and store them at -20°C or -80°C to maintain stability.
Cells in the vehicle control group show signs of toxicity. 1. High solvent concentration: The concentration of DMSO or ethanol may be too high for the specific cell line being used. 2. Poor solvent quality: The solvent may not be of a suitable grade for cell culture applications.1. Determine the optimal solvent concentration: Conduct a dose-response experiment with the solvent alone to identify the maximum concentration that does not affect the viability or function of your cells. 2. Use high-purity, sterile solvents: Always use solvents that are specified for cell culture use.

Data Summary

This compound Solubility Data
SolventMolar Mass ( g/mol )Solubility (mg/mL)Molar Solubility (mM)Water Solubility
DMSO 453.3391200.73Insoluble
Ethanol 453.3391200.73Insoluble

Data sourced from BenchChem.

Storage and Stability of this compound Stock Solutions
Storage ConditionDuration of Stability
-20°C in solvent 1 month
-80°C in solvent 1 year
-20°C as powder 3 years

Data sourced from Selleck Chemicals and BenchChem.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 453.33 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette and analytical balance

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is 4.53 mg.

    • Mass (g) = 0.010 mol/L * 0.001 L * 453.33 g/mol = 0.004533 g

  • Weighing this compound: Carefully weigh out 4.53 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving this compound: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder. Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.

  • Sterilization and Storage: If prepared under aseptic conditions with sterile components, the DMSO stock solution is considered sterile. Filtration of concentrated DMSO stocks is generally not recommended due to the potential for compound loss. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 10 mM this compound Stock Solution in Ethanol

Materials:

  • This compound powder (Molar Mass: 453.33 g/mol )

  • 100% Ethanol, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette and analytical balance

Procedure:

  • Calculate the required mass of this compound: As with the DMSO protocol, 4.53 mg of this compound is required to prepare 1 mL of a 10 mM solution.

  • Weighing this compound: Weigh 4.53 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving this compound: Add 1 mL of 100% ethanol to the tube. Vortex thoroughly for 2-3 minutes. Sonication for a few minutes may be necessary to ensure the compound is fully dissolved.

  • Sterilization and Storage: The ethanol stock solution will be sterile if prepared with sterile ethanol using aseptic techniques. Aliquot into sterile, single-use tubes and store at -20°C or -80°C.

Visualized Workflows and Pathways

Troubleshooting_ErSO_Precipitation start Problem: This compound Precipitates in Aqueous Medium check_solvent_conc Is the final solvent concentration >0.5%? start->check_solvent_conc reduce_solvent Action: Reduce final solvent concentration (ideally <0.1%) check_solvent_conc->reduce_solvent Yes check_dilution_method Are you performing a direct dilution of concentrated stock? check_solvent_conc->check_dilution_method No reduce_solvent->check_dilution_method use_serial_dilution Action: Use a serial dilution method. Create an intermediate dilution in serum-free medium. check_dilution_method->use_serial_dilution Yes check_media_interaction Is precipitation still occurring? check_dilution_method->check_media_interaction No use_serial_dilution->check_media_interaction prepare_fresh Action: Prepare fresh dilutions immediately before use to minimize interaction time with media components. check_media_interaction->prepare_fresh Yes end Resolution: This compound remains in solution check_media_interaction->end No prepare_fresh->end

Caption: Troubleshooting workflow for this compound precipitation issues.

ErSO_Mechanism_of_Action ErSO This compound ERa Estrogen Receptor α (ERα) ErSO->ERa Binds to aUPR Hyperactivation of Anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Triggers Src_PLC Src Kinase & PLCγ Activation Ca_increase ↑ Intracellular Calcium (Ca2+) Src_PLC->Ca_increase ER_Stress Irremediable ER Stress Ca_increase->ER_Stress aUPR->Src_PLC Necrosis Selective Cell Necrosis (ERα-positive cells) ER_Stress->Necrosis

References

Technical Support Center: Optimizing (S)-ErSO Concentration for Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-ErSO in primary cell cultures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a novel small molecule that demonstrates potent and selective anticancer activity against estrogen receptor alpha-positive (ERα+) cells. Its mechanism of action does not involve blocking estrogen signaling. Instead, this compound binds to ERα and triggers the hyperactivation of a cellular stress response pathway called the anticipatory Unfolded Protein Response (a-UPR).[1][2][3] This sustained over-activation is selectively toxic to ERα+ cancer cells, leading to rapid necrotic cell death, while having minimal effects on healthy cells that lack a pre-activated a-UPR pathway.

Q2: Can I use the same this compound concentration for my primary cells as reported for cancer cell lines?

It is strongly advised not to directly apply concentrations used for cancer cell lines to primary cell cultures. Primary cells are generally more sensitive to cytotoxic compounds than immortalized cancer cell lines. The optimal concentration for your specific primary cell type must be determined experimentally through a dose-response study. The data from cancer cell lines should only be used as a rough guide to establish a broad starting range for your optimization experiments.

Q3: What is a suitable starting range of this compound concentrations for primary cells?

Given that primary cells are more sensitive, it is recommended to start with a broad concentration range that extends lower than the typical IC50 values observed in cancer cell lines. A prudent starting range for a dose-response experiment would be from 0.1 nM to 10 µM. This wide range will help in identifying the approximate effective concentration for your specific primary cell type.

Q4: How long should I incubate my primary cells with this compound?

The optimal incubation time is dependent on the mechanism of action of the compound and the biological question being investigated. For this compound, which is known to act rapidly, an initial incubation period of 24 to 72 hours is recommended for dose-response experiments. You may need to optimize this duration based on the proliferation rate of your primary cells, as slower-growing cells may require longer exposure to observe an effect.

Q5: What are the signs of this compound-induced toxicity in primary cells?

Visually, signs of toxicity can include changes in morphology, such as cell rounding, shrinkage, detachment from the culture surface (for adherent cells), and the appearance of cellular debris. Quantitatively, toxicity is measured by a decrease in cell viability, which can be assessed using various assays like MTT, XTT, or fluorescent live/dead staining.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various ERα-positive breast cancer cell lines. This data is provided for reference and to guide the design of dose-response experiments in primary cells.

Cell Line (ERα Status)Incubation TimeIC50 (nM)General Considerations for Primary Cells
MCF-7 (Positive)24 hours~20.3 - 34 nMPrimary cells may be more sensitive; start with a lower concentration range.
T47D (Positive)72 hours~5 - 25 nMSlower proliferation of primary cells may require longer incubation times.
BT-474 (Positive)72 hours~5 - 25 nMAlways include an untreated control and a vehicle control (e.g., DMSO).
ZR-75-1 (Positive)72 hours~5 - 25 nMOptimize seeding density to ensure cells are in a healthy growth phase.
ERα-Negative Cell Lines 24 hours>10,000 nMConfirms ERα-dependent activity; consider using ERα-negative primary cells as a negative control if available.

Note: The IC50 values are compiled from multiple sources and can vary based on experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

erso_signaling_pathway cluster_cell ERα-Positive Cell ErSO This compound ER_alpha ERα ErSO->ER_alpha Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ER_alpha->aUPR Activates Hyperactivation Sustained Hyperactivation aUPR->Hyperactivation Leads to Necrosis Selective Necrotic Cell Death Hyperactivation->Necrosis

Caption: this compound signaling pathway leading to selective cell death.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A1 Harvest and count primary cells A2 Determine optimal seeding density A1->A2 A3 Seed cells in a 96-well plate and allow attachment A2->A3 B3 Treat cells with this compound and controls A3->B3 B1 Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) B1->B3 B2 Include vehicle (DMSO) and untreated controls B2->B3 B4 Incubate for a defined period (e.g., 24, 48, or 72 hours) B3->B4 C1 Perform cell viability assay (e.g., MTT, XTT, or fluorescent) B4->C1 C2 Measure absorbance or fluorescence C1->C2 C3 Calculate % viability relative to vehicle control C2->C3 C4 Plot dose-response curve and determine optimal concentration C3->C4

Caption: Experimental workflow for optimizing this compound concentration.

Experimental Protocol: Determining Optimal this compound Concentration

This protocol outlines a method for determining the optimal concentration of this compound in primary cell cultures using a colorimetric cell viability assay such as MTT.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest primary cells during their exponential growth phase.

    • Perform a cell count and assess viability (should be >90%).

    • Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Note: Optimal seeding density should be determined in a preliminary experiment to ensure cells are healthy and not over-confluent by the end of the assay.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium. A suggested 10-point serial dilution starting from 10 µM down to the low nanomolar or picomolar range is recommended.

    • Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include wells with untreated medium as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • The optimal concentration will be the lowest concentration that elicits the desired biological effect with minimal off-target toxicity. This is often determined by identifying the IC50 value from the curve.

Troubleshooting Guide

troubleshooting_guide Start Problem Encountered P1 High cell death in vehicle control wells Start->P1 P2 No observable effect at any concentration Start->P2 P3 High variability between replicate wells Start->P3 S1_1 Check DMSO concentration. Is it >0.5%? P1->S1_1 Possible Cause S1_2 Assess overall cell health. Are cells stressed before treatment? P1->S1_2 Possible Cause S2_1 Confirm ERα expression in your primary cells. P2->S2_1 Check S2_2 Extend incubation time, especially for slow-growing cells. P2->S2_2 Action S2_3 Increase the concentration range of this compound. P2->S2_3 Action S3_1 Inconsistent cell seeding? P3->S3_1 Possible Cause S3_2 Pipetting error during dilution or treatment? P3->S3_2 Possible Cause S3_3 Edge effects in the plate? P3->S3_3 Possible Cause S1_3 Reduce final DMSO concentration in all wells. S1_1->S1_3 Solution S1_4 Optimize culture conditions (seeding density, media). S1_2->S1_4 Solution S3_4 Ensure thorough mixing of cell suspension before plating. S3_1->S3_4 Solution S3_5 Use calibrated pipettes and proper technique. S3_2->S3_5 Solution S3_6 Avoid using outer wells or fill them with sterile PBS. S3_3->S3_6 Solution

Caption: Troubleshooting workflow for common experimental issues.

Q: My primary cells are dying even in the vehicle control wells. What should I do?

A: This suggests toxicity from the vehicle (DMSO) or suboptimal culture conditions.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic for your primary cells, typically below 0.5%.

  • Assess Cell Health: Primary cells can be sensitive to handling. Ensure they are healthy, have a high viability post-harvest, and are seeded at an appropriate density. Over-seeding or under-seeding can cause stress.

Q: I am not seeing any cytotoxic effect, even at the highest this compound concentrations. Why?

A: This could be due to several factors related to the compound's mechanism of action or the experimental setup.

  • Confirm ERα Expression: The activity of this compound is dependent on the presence of ERα. Verify that your primary cells express sufficient levels of this receptor.

  • Incubation Time: Primary cells may have a slower metabolic rate and proliferation rate compared to cancer cell lines. Consider extending the incubation period to 72 hours or longer to allow sufficient time for the compound to exert its effect.

  • Concentration Range: While unlikely if you've tested up to 10 µM, it's possible your cells are particularly resistant. You could cautiously extend the upper range of your dose-response curve.

Q: There is a lot of variability between my replicate wells. How can I improve consistency?

A: High variability often points to technical inconsistencies in the assay setup.

  • Inconsistent Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting to prevent cells from settling.

  • Pipetting Accuracy: Use calibrated pipettes and be precise when adding cells, media, and the compound dilutions.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or media.

References

managing potential toxicity of (S)-ErSO in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential toxicity of (S)-ErSO in long-term studies. The information is presented in a question-and-answer format to directly address common issues and concerns.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule that selectively activates the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor alpha-positive (ERα+) cells.[1][2] It binds to ERα, leading to its hyperactivation. This triggers a cascade of events, including the activation of Phospholipase C γ (PLCγ), production of inositol triphosphate (IP3), and a subsequent release of calcium from the endoplasmic reticulum.[1] This sustained and overwhelming activation of the a-UPR leads to rapid and selective necrotic cell death in ERα+ cancer cells.[1][3]

Q2: What are the known toxicities of the original this compound molecule in animal studies?

The original this compound molecule has demonstrated dose-limiting toxicities, particularly with intravenous administration. There is also evidence of species-specific sensitivity, with rats showing a lower maximum tolerated dose (MTD) compared to mice.

Q3: Are there less toxic alternatives to the original this compound molecule?

Yes, next-generation derivatives such as ErSO-DFP and ErSO-TFPy have been developed and exhibit a significantly improved safety profile. ErSO-TFPy, in particular, is well-tolerated in rodents at high intravenous doses, with a maximum tolerated dose (MTD) in mice of 150 mg/kg, a substantial increase from the original ErSO. These derivatives maintain or even enhance the potent anti-tumor efficacy while showing greater selectivity for ERα+ cancer cells.

Q4: What are the typical clinical signs of toxicity to monitor for in mice during this compound administration?

Researchers should closely monitor animals for general signs of toxicity, which can include:

  • Weight Loss: Significant and progressive weight loss is a common indicator of systemic toxicity.

  • Changes in Behavior: Lethargy, ruffled fur, hunched posture, and reduced activity can signal adverse effects.

  • Gastrointestinal Issues: Diarrhea or changes in stool consistency.

  • Dehydration: Signs can include sunken eyes and skin tenting.

  • Labored Breathing: Changes in respiratory rate or effort.

  • Neurological Signs: Tremors, seizures, or ataxia.

It is crucial to establish humane endpoints in your animal study protocol and to euthanize animals that reach these endpoints to minimize suffering.

Q5: Can this compound-induced tumor necrosis cause systemic toxicity?

Yes, rapid and extensive tumor necrosis, while a desired therapeutic outcome, can sometimes lead to systemic inflammation and toxicity. The release of intracellular contents from necrotic cells can trigger an inflammatory response. Researchers should monitor for signs of systemic inflammation, which may overlap with general toxicity signs.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Significant weight loss (>15-20%) and signs of distress in animals.Systemic toxicity due to a high dose of this compound.- Immediately reduce the dose of this compound for subsequent administrations.- Provide supportive care, such as supplemental nutrition and hydration.- Euthanize animals that reach pre-defined humane endpoints.- Consider switching to a less toxic derivative like ErSO-TFPy.
Toxicity observed with intravenous (IV) but not oral (PO) administration.The original this compound has a lower MTD when administered intravenously.- If the experimental design allows, switch to oral administration.- If IV administration is necessary, perform a dose-titration study to find the MTD for your specific animal model.- Consider using a formulation designed to reduce toxicity.
Rapid tumor regression followed by signs of systemic inflammation.Release of pro-inflammatory molecules from necrotic tumor cells.- Monitor animals closely for clinical signs of inflammation.- Consider collecting blood samples to measure inflammatory markers.- In consultation with a veterinarian, supportive care to manage inflammation may be initiated.
Inconsistent anti-tumor efficacy and variable toxicity between studies.Differences in animal strain, tumor model, compound formulation, or administration protocol.- Standardize all experimental parameters, including animal source, age, and weight.- Ensure consistent formulation and administration techniques.- Perform a pilot study to establish optimal dosing and scheduling for your specific model.

Data Presentation

Table 1: Preclinical Efficacy and Tolerability of this compound and its Derivatives

CompoundAdministration RouteAnimal ModelDoseOutcomeCitation
This compoundOralAthymic Nude Mice (MCF-7 xenograft)40 mg/kg daily>99% tumor reduction in 21 days
This compoundIntraperitonealMice (brain metastases model)Not specified~80% tumor reduction
This compoundOral (single dose)MiceAt least 150 mg/kgMaximum Tolerated Dose (MTD)
ErSO-TFPyIntravenousMice150 mg/kg (single dose)Complete tumor regression

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

This protocol is a summary of published methods for the oral administration of this compound.

Materials:

  • This compound compound

  • Vehicle (e.g., corn oil, sterile saline with appropriate solubilizing agents)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal scale

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • 1 ml syringes

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

  • Dose Calculation and Formulation Preparation:

    • Accurately weigh the mouse to determine the correct volume of the this compound formulation to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

    • Based on the desired dose (e.g., 40 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed.

    • Prepare the chosen vehicle under sterile conditions.

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of the vehicle to achieve the final desired concentration.

    • Vortex the mixture vigorously for 1-2 minutes to aid in dissolution or create a uniform suspension. If this compound does not readily dissolve, sonicate the mixture for 5-10 minutes.

    • Visually inspect the solution/suspension to ensure it is homogeneous before each administration.

  • Administration:

    • Firmly grasp the mouse by the scruff of the neck to immobilize its head.

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus.

    • Once the needle is correctly positioned in the esophagus (pre-measured to the approximate length of the stomach), slowly depress the syringe plunger to deliver the this compound formulation.

    • After administration, gently and slowly withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Return the animal to its cage and monitor according to the study protocol for clinical signs of toxicity.

Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice

This protocol outlines a general procedure for determining the MTD of this compound.

Materials:

  • This compound compound

  • Appropriate vehicle

  • Mice (specify strain, age, and sex)

  • Animal scale

  • Dosing syringes and needles

  • Observation charts

Procedure:

  • Study Design:

    • Group Size: A minimum of 3-5 mice per dose group.

    • Starting Dose: Begin with a low, non-toxic dose, which can be estimated from in vitro cytotoxicity data (e.g., 1/10th of the dose showing efficacy in initial studies).

    • Dose Escalation: Increase the dose in subsequent cohorts by a fixed percentage (e.g., 30-50%) or using a modified Fibonacci sequence.

  • Administration:

    • Administer this compound via the desired route (e.g., oral gavage or intravenous injection).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (see FAQs).

    • Continue monitoring for a predefined period (e.g., 14 days).

  • Endpoint and MTD Definition:

    • The MTD is typically defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of toxicity.

    • At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.

Visualizations

ErSO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell ERα+ Cancer Cell cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum ErSO This compound ERa ERα ErSO->ERa Binds PLCG PLCγ ERa->PLCG Activates IP3 IP3 PLCG->IP3 Produces Ca_release Ca²⁺ Release IP3->Ca_release Triggers aUPR a-UPR Hyperactivation Ca_release->aUPR Sustained Activation Necrosis Necrotic Cell Death aUPR->Necrosis Leads to

Caption: this compound Signaling Pathway Leading to Selective Cell Death.

MTD_Study_Workflow start Start MTD Study define_groups Define Dose Cohorts (n=3-5 mice/group) start->define_groups administer_low_dose Administer Low Starting Dose (Cohort 1) define_groups->administer_low_dose monitor_toxicity Daily Monitoring: - Body Weight - Clinical Signs administer_low_dose->monitor_toxicity endpoint_check Toxicity Endpoint Reached? (e.g., >15-20% weight loss) monitor_toxicity->endpoint_check escalate_dose Escalate Dose for Next Cohort endpoint_check->escalate_dose No define_mtd Define MTD endpoint_check->define_mtd Yes escalate_dose->administer_low_dose necropsy Necropsy and Histopathology define_mtd->necropsy end End of Study necropsy->end

Caption: Workflow for a Maximum Tolerated Dose (MTD) Study.

Toxicity_Management_Logic start Observe Signs of Toxicity assess_severity Assess Severity of Toxicity start->assess_severity mild Mild Toxicity assess_severity->mild Mild severe Severe Toxicity (>15-20% weight loss, distress) assess_severity->severe Severe reduce_dose Reduce this compound Dose mild->reduce_dose supportive_care Provide Supportive Care (Hydration, Nutrition) mild->supportive_care severe->reduce_dose severe->supportive_care switch_compound Consider Switching to Less Toxic Derivative (e.g., ErSO-TFPy) severe->switch_compound euthanize Euthanize Animal (Humane Endpoint) severe->euthanize continue_monitoring Continue Close Monitoring reduce_dose->continue_monitoring supportive_care->continue_monitoring switch_compound->continue_monitoring

Caption: Logical Flow for Managing this compound-Induced Toxicity.

References

Technical Support Center: Overcoming Acquired Resistance to (S)-ErSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (S)-ErSO. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments, with a focus on strategies to understand and overcome acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule that selectively kills estrogen receptor alpha (ERα)-positive cancer cells. It functions by binding to ERα and inducing a hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway. This overstimulation of the a-UPR leads to rapid and selective necrosis of ERα-positive cancer cells.[1][2] Notably, this compound's activity is independent of estrogen and is effective against cancer cells with ERα mutations that confer resistance to traditional endocrine therapies.[2]

Q2: Has acquired resistance to this compound been observed?

To date, there is a notable lack of documented evidence of acquired resistance to this compound in preclinical models. In extensive studies involving over 100 tumor-bearing mice, the development of an ErSO-resistant tumor has not been observed.[2] This suggests that acquired resistance may be an infrequent event, potentially due to the essential nature of the a-UPR pathway that this compound targets. However, as with any targeted therapy, the potential for resistance mechanisms to emerge exists. The following troubleshooting guides are based on theoretical mechanisms of resistance to potent ER stress inducers.

Q3: What are the potential theoretical mechanisms of acquired resistance to this compound?

Based on the mechanism of action of this compound, which involves hyperactivation of the UPR, potential resistance mechanisms could involve cellular adaptations that mitigate ER stress and its pro-apoptotic consequences. These may include:

  • Upregulation of ER Chaperones: Increased expression of chaperone proteins like GRP78/BiP, GRP94, and calreticulin could enhance the protein folding capacity of the ER, thereby buffering the effects of a-UPR hyperactivation and protecting cells from ER stress-induced apoptosis.[3]

  • Alterations in the IRE1α Signaling Pathway: The IRE1α pathway is a critical component of the UPR with both pro-survival and pro-apoptotic outputs. Cells could potentially acquire resistance by modulating IRE1α signaling to favor adaptive responses over apoptotic signaling. This could involve the inhibition of the pro-apoptotic RNase activity of IRE1α.

  • Dysregulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Mcl-1) Bcl-2 family proteins is crucial for regulating apoptosis. Upregulation of anti-apoptotic Bcl-2 family members could block the mitochondrial apoptosis pathway, even in the presence of a strong UPR signal.

Troubleshooting Guides

Issue 1: Reduced sensitivity of cancer cell lines to this compound over time.

If you observe a decrease in the cytotoxic efficacy of this compound in your cell line model after prolonged exposure, it may indicate the development of a resistant population.

Troubleshooting Steps:

  • Confirm Resistance:

    • Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.

  • Investigate Upregulation of ER Chaperones:

    • Hypothesis: Resistant cells may have upregulated ER chaperone proteins to cope with the increased protein folding demand induced by this compound.

    • Experiment: Analyze the protein expression levels of key chaperones (GRP78/BiP, GRP94, calreticulin, PDI) in sensitive and resistant cells using Western blotting.

    • Experiment: Quantify the mRNA levels of the corresponding chaperone genes using RT-qPCR.

  • Assess Alterations in the IRE1α Pathway:

    • Hypothesis: Resistant cells may have altered IRE1α signaling to promote survival.

    • Experiment: Measure the levels of phosphorylated IRE1α (p-IRE1α) and total IRE1α via Western blot to assess its activation state.

    • Experiment: Analyze the splicing of XBP1 mRNA, a downstream target of IRE1α's RNase activity, using RT-PCR. A decrease in the ratio of spliced to unspliced XBP1 may indicate reduced RNase activity.

  • Examine Bcl-2 Family Protein Expression:

    • Hypothesis: An altered balance of Bcl-2 family proteins may be conferring apoptosis resistance.

    • Experiment: Profile the expression of key anti-apoptotic (Bcl-2, Mcl-1, Bcl-xL) and pro-apoptotic (BAX, BAK, BIM) proteins using Western blotting.

Potential Solutions:

  • Co-treatment with a Chaperone Inhibitor: If chaperone upregulation is observed, consider co-treatment with an inhibitor of a key chaperone like GRP78 to potentially re-sensitize the cells to this compound.

  • Modulation of IRE1α Activity: If IRE1α signaling is dampened, exploring agents that can further modulate its activity might be a strategy. However, given that this compound hyperactivates the UPR, this may be a complex approach.

  • Combination with BH3 Mimetics: If an increase in anti-apoptotic Bcl-2 proteins is detected, co-treatment with a BH3 mimetic (e.g., venetoclax, navitoclax) could restore the apoptotic potential.

Issue 2: In vivo tumor models show initial response to this compound followed by regrowth.

While not yet reported, if tumor regrowth is observed after an initial response in animal models, this could signify the emergence of a resistant clone.

Troubleshooting Steps:

  • Characterize the Regrown Tumor:

    • Excise the regrown tumor and compare its molecular profile to the original tumor.

    • Experiment: Perform immunohistochemistry (IHC) or Western blotting on tumor lysates to assess the expression of ERα, chaperones, IRE1α pathway components, and Bcl-2 family proteins.

  • Establish a Resistant Cell Line from the Regrown Tumor:

    • If possible, establish a new cell line from the resistant tumor to perform in-depth in vitro studies as described in Issue 1.

Potential In Vivo Strategies:

  • Combination Therapy: Based on the molecular characterization of the resistant tumor, design a combination therapy strategy. For example, if Mcl-1 is upregulated, a combination of this compound with an Mcl-1 inhibitor could be tested.

Data Presentation

Table 1: Hypothetical Quantitative Proteomic Analysis of this compound Sensitive vs. Resistant Cells

Protein CategoryProteinFold Change (Resistant/Sensitive)Putative Role in Resistance
ER Chaperones GRP78/BiP3.5Increased protein folding capacity
GRP942.8Enhanced protein quality control
Calreticulin2.1Calcium buffering and folding
IRE1α Pathway p-IRE1α/IRE1α0.4Attenuated pro-apoptotic signaling
XBP1s/XBP1u0.3Reduced adaptive UPR signaling
Bcl-2 Family Bcl-24.2Inhibition of apoptosis
Mcl-13.7Sequestration of pro-apoptotic proteins
BAX0.8Reduced pro-apoptotic potential

Experimental Protocols

Protocol 1: Western Blot Analysis of UPR and Apoptosis-Related Proteins

Objective: To quantify the expression of key proteins involved in the UPR and apoptosis in this compound sensitive and resistant cells.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-p-IRE1α, anti-IRE1α, anti-Bcl-2, anti-BAX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse sensitive and resistant cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 2: RT-qPCR for Chaperone Gene Expression

Objective: To measure the relative mRNA expression levels of ER chaperone genes.

Materials:

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Validated primers for target genes (e.g., HSPA5 (GRP78), HSP90B1 (GRP94), CALR) and a reference gene (e.g., GAPDH, ACTB).

Procedure:

  • RNA Extraction: Isolate total RNA from sensitive and resistant cells.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess RNA integrity and concentration.

  • Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ErSO This compound ERa ERα ErSO->ERa UPR a-UPR Hyperactivation ERa->UPR Induces IRE1a IRE1α UPR->IRE1a Activates PERK PERK UPR->PERK Activates ATF6 ATF6 UPR->ATF6 Activates XBP1s XBP1s IRE1a->XBP1s Splices ATF4 ATF4 PERK->ATF4 ATF6n ATF6 (n) ATF6->ATF6n BiP GRP78/BiP BiP->IRE1a Inhibits BiP->PERK Inhibits BiP->ATF6 Inhibits Apoptosis Apoptosis XBP1s->Apoptosis Leads to ATF4->Apoptosis Leads to ATF6n->Apoptosis Leads to Bcl2 Bcl-2 Family (Anti-apoptotic) Bcl2->Apoptosis Inhibits Resistance_Workflow start Reduced this compound Sensitivity Observed confirm Confirm Resistance (IC50 Assay) start->confirm investigate Investigate Potential Mechanisms confirm->investigate chaperones Upregulation of Chaperones? (Western Blot, RT-qPCR) investigate->chaperones ire1 Altered IRE1α Signaling? (Western Blot, XBP1 Splicing) investigate->ire1 bcl2 Dysregulated Bcl-2 Family? (Western Blot) investigate->bcl2 strategy Develop Overcoming Strategy chaperones->strategy bcl2->strategy combo_chap Co-treatment with Chaperone Inhibitor strategy->combo_chap combo_bcl2 Co-treatment with BH3 Mimetic strategy->combo_bcl2 Logical_Relationship cluster_Resistance Potential Resistance Mechanisms cluster_Outcome Cellular Outcome chap_up Upregulation of ER Chaperones resistance Resistance to this compound chap_up->resistance Leads to ire1_alt Alteration of IRE1α Signaling ire1_alt->resistance Leads to bcl2_dys Dysregulation of Bcl-2 Family bcl2_dys->resistance Leads to

References

ErSO Derivatives: Technical Support Center for Oral Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of ErSO and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ErSO and what is its primary mechanism of action?

A1: ErSO is a novel small molecule that has demonstrated significant preclinical efficacy in eradicating estrogen receptor-alpha (ERα)-positive breast cancer tumors[1][2]. Its mechanism of action is unique; instead of blocking ERα signaling like traditional therapies, ErSO hijacks the receptor to hyperactivate a normally protective cellular pathway called the anticipatory Unfolded Protein Response (a-UPR)[1][3][4]. This sustained "overdrive" of the a-UPR is toxic and leads to rapid and selective necrosis of ERα-positive cancer cells, while leaving normal cells, which do not have a pre-activated a-UPR pathway, largely unharmed.

Q2: What are the known pharmacokinetic properties of the parent compound, ErSO?

A2: Pharmacokinetic studies in mice, rats, and canines have shown that ErSO possesses drug-like properties and is generally well-tolerated. It achieves serum concentrations well above its in vitro IC50 values following both intravenous and oral administration. ErSO exhibits high absorption, excellent cell permeability, and is a poor substrate for efflux pumps in vitro. It is also stable in plasma across multiple species and in simulated gastric fluid. A key advantage is its ability to penetrate the blood-brain barrier, making it a candidate for treating brain metastases.

Q3: What are the main challenges associated with the oral bioavailability of ErSO derivatives?

A3: The primary challenge stems from the physicochemical properties of the molecules. ErSO itself is highly lipophilic (cLogD7.4 of 6.4). While this aids in cell permeability, excessive lipophilicity can lead to poor aqueous solubility, high clearance, and potential off-target effects, which can negatively impact oral bioavailability. For example, a derivative developed to reduce lipophilicity, ErSO-DFP, showed poor oral availability in mice (F%: 6%), potentially due to instability in simulated gastric fluid. Therefore, balancing lipophilicity, solubility, and stability is critical.

Q4: What general strategies can be employed to improve the oral bioavailability of hydrophobic compounds like ErSO derivatives?

A4: Several formulation and chemical modification strategies can be considered:

  • Micronization: Reducing the particle size of the drug substance to increase its surface area, which can improve dissolution rate and absorption.

  • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can enhance solubility and dissolution. Amorphous solid dispersions (ASDs) are a promising approach.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed by dissolving the compound in a mixture of oils, surfactants, and co-surfactants. These formulations form fine emulsions in the gastrointestinal tract, improving solubilization and absorption.

  • Chemical Modification (Prodrugs): Modifying the chemical structure to create a prodrug with improved solubility or permeability is a common strategy. The modification is designed to be cleaved in vivo to release the active drug.

Section 2: Data Presentation

Table 1: Summary of ErSO Serum Concentrations in Mice Data compiled from preclinical studies.

DoseRoute of AdministrationTime Post-DoseSerum Concentration (nM)
40 mg/kgOral (p.o.)1 hour~1000
40 mg/kgOral (p.o.)2 hours~1200
40 mg/kgOral (p.o.)4 hours~1000
40 mg/kgOral (p.o.)8 hours~500
40 mg/kgOral (p.o.)24 hours~100
20 mg/kgIntravenous (i.v.)1 hour~2000
20 mg/kgIntravenous (i.v.)24 hours~100

Note: The average 24-hour IC50 of ErSO for ERα-positive breast cancer cells is approximately 20-40 nM.

Table 2: Comparison of Preclinical Properties of ErSO and ErSO-DFP

ParameterErSOErSO-DFPReference
cLogD7.46.44.8
Lipophilic Efficiency (LipE)1.33.5
Oral Bioavailability (F%) in MiceData not specified, but achieves therapeutic concentrations6%
MTD (i.v.) in Mice20 mg/kg95 mg/kg
MTD (oral) in Mice>150 mg/kgNot specified

Section 3: Visualized Workflows and Pathways

ErSO Signaling Pathway

The diagram below illustrates the sequence of events following ErSO administration, leading to selective cancer cell death.

ErSO_Signaling_Pathway cluster_cell ERα+ Cancer Cell ErSO ErSO ERa ERα ErSO->ERa Binds Src Src Kinase ERa->Src Activates PLCG PLCγ Src->PLCG Phosphorylates & Activates IP3 IP₃ PLCG->IP3 Produces IP3R IP₃ Receptor (on ER membrane) IP3->IP3R Binds & Opens Ca Ca²⁺ Efflux IP3R->Ca aUPR Hyperactivation of anticipatory-UPR (a-UPR) Ca->aUPR Triggers Death Selective Cell Necrosis aUPR->Death Leads to

ErSO signaling pathway leading to selective cell death.
Troubleshooting Low Oral Bioavailability

This decision tree provides a logical workflow for troubleshooting poor in vivo results.

Troubleshooting_Bioavailability Start Start: Low Oral Bioavailability Observed CheckSol Is aqueous solubility poor? Start->CheckSol CheckPerm Is permeability low? (e.g., Caco-2 assay) CheckSol->CheckPerm No SolStrat Implement Solubility Enhancement Strategies: - Micronization - Solid Dispersions (ASDs) - Lipid Formulations (SEDDS) CheckSol->SolStrat Yes CheckMet Is the compound unstable? (e.g., plasma, SGF, microsomes) CheckPerm->CheckMet No PermStrat Assess Efflux (Bi-directional Caco-2). Consider Prodrug Approach. CheckPerm->PermStrat Yes StabStrat Identify metabolic soft spots. Implement chemical modification to block metabolism. CheckMet->StabStrat Yes End Re-evaluate in vivo CheckMet->End No SolStrat->End PermStrat->End StabStrat->End

A decision tree for troubleshooting low oral bioavailability.

Section 4: Troubleshooting Guides

In Vitro Caco-2 Permeability Assay

Problem: My ErSO derivative shows very low apparent permeability (Papp) in the apical-to-basolateral (A->B) direction.

Answer: Low A->B permeability can be attributed to several factors. Systematically investigate the following possibilities:

  • Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer, limiting the concentration available for transport.

    • Troubleshooting:

      • Visually inspect the wells for precipitation.

      • Analyze the dosing solution at the end of the experiment to check for concentration loss.

      • Consider modifying the assay buffer (e.g., adding a small percentage of a co-solvent), but be aware this can affect cell monolayer integrity.

  • High Efflux Ratio: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells and pump the compound back into the apical side.

    • Troubleshooting:

      • Perform a bi-directional permeability assay (A->B and B->A). An efflux ratio (Papp B->A / Papp A->B) greater than 2-3 suggests active efflux.

      • Co-incubate with a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if A->B permeability increases.

  • Cell Monolayer Integrity Issues: If the cell monolayer is compromised, permeability values may be inaccurate.

    • Troubleshooting:

      • Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER suggests cytotoxicity or a compromised monolayer. Post-experiment TEER should be at least 75% of the initial value.

      • Run a low-permeability marker compound (e.g., atenolol) in parallel. If this marker shows unusually high permeability, it indicates a general issue with monolayer integrity.

  • Compound Cytotoxicity: High concentrations of the test compound can be toxic to the Caco-2 cells, damaging the monolayer.

    • Troubleshooting:

      • Perform a preliminary cytotoxicity assay (e.g., MTT or LDH assay) at the intended test concentration to ensure it is non-toxic to Caco-2 cells.

      • If toxic, repeat the permeability assay at a lower, non-toxic concentration.

In Vivo Pharmacokinetic Studies

Problem: After oral gavage in mice, the plasma concentration of my ErSO derivative is below the limit of detection at all time points.

Answer: This indicates very poor oral bioavailability. The issue could be related to absorption, stability, or rapid metabolism/clearance.

  • Lack of Absorption (Solubility/Permeability Issue): The compound may not be dissolving in the GI tract or is unable to permeate the intestinal wall. This is a common issue for BCS Class IV drugs (low solubility, low permeability).

    • Troubleshooting:

      • Revisit in vitro data. Did the Caco-2 assay predict low permeability? Was aqueous solubility poor?

      • Consider a formulation strategy. Administering the compound in a solution with co-solvents (e.g., 10% ethanol, 30% PEG 400, 60% water) or as a solid dispersion or SEDDS formulation can dramatically improve absorption.

  • Poor Stability in the GI Tract: The compound may be degrading in the acidic environment of the stomach or due to enzymatic action in the intestine.

    • Troubleshooting:

      • Test the stability of the compound in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). The derivative ErSO-DFP, for instance, showed poor stability in SGF, which may explain its low oral bioavailability.

      • If instability is confirmed, formulation approaches like enteric coatings or chemical modification to improve stability may be necessary.

  • High First-Pass Metabolism: After absorption, the compound passes through the liver via the portal vein, where it can be extensively metabolized by enzymes (e.g., Cytochrome P450s) before reaching systemic circulation.

    • Troubleshooting:

      • Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. This will indicate how rapidly the compound is cleared by the liver. ErSO was found to be stable in liver microsomes from multiple species.

      • Administer an intravenous (IV) dose to a separate cohort of animals to determine the absolute bioavailability and clearance rate. High clearance after an IV dose, coupled with low oral exposure, strongly suggests high first-pass metabolism is a major contributor.

Section 5: Experimental Protocols

Detailed Methodology: In Vitro Caco-2 Permeability Assay

This protocol provides a standardized method for assessing the intestinal permeability of ErSO derivatives.

Objective: To determine the apparent permeability coefficient (Papp) of an ErSO derivative across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Workflow Diagram:

Caco2_Workflow Start Start: Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form differentiated monolayer Start->Culture TEER Check Monolayer Integrity: Measure TEER Culture->TEER Prep Prepare Assay: Wash monolayer with HBSS buffer TEER->Prep TEER > threshold Dose Add compound to Apical (A) side Add fresh buffer to Basolateral (B) side Prep->Dose Incubate Incubate for 2 hours at 37°C Dose->Incubate Sample Collect samples from A and B compartments Incubate->Sample TEER2 Measure post-assay TEER Sample->TEER2 Analyze Analyze samples by LC-MS/MS to determine concentration TEER2->Analyze TEER > 75% of initial Calculate Calculate Papp value Analyze->Calculate End End: Report Results Calculate->End

Experimental workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell filter inserts (e.g., 0.4 µm pore size) at an appropriate density.

    • Culture the cells for 21-25 days in a suitable medium, replacing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter.

    • Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

  • Assay Preparation:

    • Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer, typically Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Compound Application (A->B Direction):

    • Prepare a stock solution of the ErSO derivative and dilute it to the final test concentration (e.g., 10 µM) in the transport buffer.

    • Remove the buffer from the apical (A, upper) compartment and add the compound-containing solution.

    • Remove the buffer from the basolateral (B, lower) compartment and add fresh, pre-warmed transport buffer.

    • Take a t=0 sample from the apical dosing solution for concentration verification.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO₂ for a specified period, typically 2 hours, with gentle shaking.

  • Sampling:

    • After incubation, collect samples from both the apical and basolateral compartments.

    • Immediately process samples for analysis (e.g., by adding an organic solvent with an internal standard) to prevent degradation.

  • Analysis:

    • Quantify the concentration of the ErSO derivative in all samples using a validated LC-MS/MS method.

  • Calculation:

    • The apparent permeability coefficient (Papp) in cm/s is calculated using the following formula:

      Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor chamber.

Detailed Methodology: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of an ErSO derivative after oral administration.

Methodology:

  • Animal Acclimatization:

    • Acclimate male or female mice (e.g., BALB/c or NSG) to housing conditions for at least one week prior to the study.

  • Formulation Preparation:

    • Prepare the dosing formulation. For oral (p.o.) administration, this could be a solution in a vehicle like 10% ethanol, 30% polyethylene glycol 400, and 60% water. For intravenous (i.v.) administration (in a parallel cohort for absolute bioavailability), use a vehicle suitable for injection.

  • Dosing:

    • Fast the mice overnight (8-12 hours) with free access to water.

    • Weigh the animals and administer the dose based on body weight (e.g., 40 mg/kg).

    • Administer the formulation orally via gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., ~50-100 µL) at predetermined time points. A typical schedule would be pre-dose (0), and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Samples can be collected via methods such as tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., K₂-EDTA).

  • Plasma Preparation:

    • Process the blood samples immediately by centrifuging at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the ErSO derivative in plasma.

    • Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard), centrifuge, and inject the supernatant for analysis.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

    • If an IV cohort was included, calculate the absolute oral bioavailability (F%) using the formula:

      F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

References

Technical Support Center: ErSO Enantiomer Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the novel anticancer compound ErSO and its enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the (S)-enantiomer of ErSO inactive against ERα-positive breast cancer cells?

The inactivity of the (S)-enantiomer of ErSO stems from its stereospecific interaction with its molecular target, the estrogen receptor alpha (ERα). The anticancer effect of ErSO is initiated by its binding to ERα, which then triggers a cascade of events leading to the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) and subsequent cancer cell necrosis[1][2][3].

Key points regarding the inactivity of the (S)-enantiomer are:

  • Stereoselective Binding: The binding pocket of the ERα is chiral, meaning it has a specific three-dimensional structure. The (R)-enantiomer (ErSO) has the correct spatial arrangement of atoms to fit effectively into this binding site and induce the necessary conformational changes in the receptor for downstream signaling. The (S)-enantiomer, being a mirror image of the (R)-enantiomer, cannot bind to the ERα with the same affinity or orientation[3][4].

  • Lack of a-UPR Activation: Consequently, the (S)-enantiomer fails to initiate the hyperactivation of the a-UPR pathway. Experimental data shows that while ErSO ((R)-enantiomer) induces a rapid increase in cytosolic calcium, a key step in a-UPR activation, the (S)-enantiomer does not elicit this response. Western blot analyses also confirm that markers of a-UPR activation are not present after treatment with the (S)-enantiomer.

  • No Cytotoxic Effect: Due to its inability to bind to ERα and activate the a-UPR, the (S)-enantiomer is devoid of anticancer activity against ERα-positive breast cancer cells. Cell viability assays consistently show that the (S)-enantiomer does not inhibit the growth of these cancer cells.

In essence, the biological activity of ErSO is highly dependent on the precise three-dimensional structure of the molecule, and only the (R)-enantiomer possesses the correct stereochemistry to engage its target and elicit a therapeutic effect.

Troubleshooting Guides

Problem: Inconsistent or no activity observed with ErSO in ERα-positive cell lines.

Possible Cause Troubleshooting Step
Incorrect Enantiomer Used Verify that the compound used is the active (R)-enantiomer of ErSO. The (S)-enantiomer is inactive.
Low ERα Expression in Cells Confirm the ERα expression status of your cell line using Western blot or qPCR. ErSO's activity is dependent on the presence of ERα.
Compound Degradation Ensure proper storage and handling of the ErSO compound to prevent degradation. Prepare fresh solutions for each experiment.
Suboptimal Assay Conditions Optimize cell seeding density, compound concentration range, and incubation time for your specific cell line. Refer to the provided experimental protocols.

Quantitative Data Summary

The following table summarizes the differential activity of the ErSO enantiomers in MCF-7 cells, an ERα-positive breast cancer cell line.

EnantiomerIC50 (nM) in MCF-7 cells (24h incubation)a-UPR Activation
(R)-ErSO ~20.3Yes
(S)-enantiomer InactiveNo

Data compiled from multiple sources.

Experimental Protocols

1. Cell Viability Assay (Alamar Blue)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of ErSO enantiomers on breast cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the (R)- and (S)-enantiomers of ErSO. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator.

    • Viability Assessment: Add Alamar blue reagent to each well and incubate for a further 1-4 hours. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

2. a-UPR Activation Assay (Western Blot)

  • Objective: To assess the activation of the a-UPR pathway by ErSO enantiomers.

  • Methodology:

    • Cell Treatment: Treat ERα-positive cells with the (R)- and (S)-enantiomers of ErSO at various concentrations and for different time points.

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key a-UPR markers (e.g., P-EIF2α, P-AMPK, cleaved ATF6α).

    • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Analyze the changes in the levels of the phosphorylated or cleaved proteins to determine the activation state of the a-UPR pathway.

Visualizations

ErSO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell ERα-Positive Cancer Cell ErSO (R)-ErSO ERa Estrogen Receptor α (ERα) ErSO->ERa Binds and Activates S_ErSO (S)-ErSO (Inactive) S_ErSO->ERa Does Not Bind/Activate aUPR Anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Hyperactivates Necrosis Cell Necrosis aUPR->Necrosis Induces

Caption: Signaling pathway of (R)-ErSO leading to selective cancer cell death.

Experimental_Workflow start Start: Synthesize/Acquire (R)- and this compound enantiomers binding_assay Step 1: Binding Assay (e.g., Saturation Transfer Difference-NMR) start->binding_assay cell_viability Step 2: Cell Viability Assay (e.g., Alamar Blue on ERα+ cells) binding_assay->cell_viability aUPR_assay Step 3: a-UPR Activation Assay (e.g., Western Blot for P-EIF2α) cell_viability->aUPR_assay data_analysis Step 4: Data Analysis and Comparison aUPR_assay->data_analysis conclusion Conclusion: Determine Enantiomer-Specific Activity data_analysis->conclusion

Caption: Experimental workflow for evaluating the activity of ErSO enantiomers.

References

ErSO Technical Support Center: Addressing Species-Specific Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ErSO compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of ErSO and its derivatives. Here you will find answers to frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you navigate challenges related to species-specific sensitivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ErSO and what is its mechanism of action?

A1: ErSO is a novel small molecule that selectively activates the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway.[1][2] In estrogen receptor-alpha (ERα)-positive cancer cells, ErSO binds to ERα and hyperactivates the a-UPR.[1][2] This turns a normally protective pathway into a lethal one, causing rapid and selective necrosis of the cancer cells.[1] This mechanism is distinct from traditional endocrine therapies that aim to block ERα signaling.

Q2: How selective is ErSO for ERα-positive cancer cells?

A2: ErSO demonstrates high selectivity for ERα-positive cancer cells. In vitro studies have shown a significant difference in the half-maximal inhibitory concentration (IC50) between ERα-positive and ERα-negative cell lines. For instance, the IC50 for ERα-positive cell lines is in the nanomolar range, while it is substantially higher for ERα-negative cells, indicating a wide therapeutic window.

Q3: Has ErSO been tested in species other than humans?

A3: Yes, ErSO and its derivatives have been evaluated in several preclinical animal models. Studies have shown that ErSO is well-tolerated in mice, rats, and dogs at doses higher than those required for therapeutic efficacy. The derivative, ErSO-TFPy, has also been reported to be well-tolerated in mice, rats, and beagle dogs.

Q4: What are the known effects of ErSO in common animal models?

A4: In mouse models with xenografts of human ERα-positive breast cancer, ErSO has been shown to cause dramatic tumor regression. It is effective against primary tumors and metastases in locations such as the bone, brain, liver, and lungs. Notably, tumors that may regrow after initial treatment have been found to remain sensitive to re-treatment with ErSO. Studies in mice have also indicated that ErSO has minimal effect on normal ERα-expressing murine tissues and does not affect reproductive development.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in cell viability assay results. 1. Inconsistent cell seeding density.2. Variation in drug concentration due to pipetting errors.3. Contamination of cell cultures.4. Cell line heterogeneity.1. Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency.2. Prepare serial dilutions carefully and use calibrated pipettes.3. Regularly check cell cultures for any signs of contamination.4. Use low-passage number cells and ensure they are from a reliable source.
No significant cell death observed in ERα-positive cells. 1. Low expression of ERα in the cell line used.2. Incorrect concentration of ErSO.3. Insufficient incubation time.4. Inactivation of the ErSO compound.1. Confirm ERα expression level in your cell line using Western Blot or qPCR.2. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration.3. Extend the incubation time (e.g., 24, 48, 72 hours) as the kinetics of cell death can vary between cell lines.4. Store ErSO as recommended by the supplier, protected from light and moisture. Prepare fresh dilutions for each experiment.
Toxicity observed in ERα-negative control cells. 1. Off-target effects at high concentrations.2. The cell line may have very low, but sufficient, levels of ERα expression.1. Lower the concentration of ErSO to a range where it is selective for ERα-positive cells. Refer to the IC50 values in Table 1.2. Verify the ERα status of your control cell line.
Inconsistent tumor regression in in vivo studies. 1. Variability in tumor implantation and size.2. Issues with drug formulation or administration.3. Differences in animal metabolism or health status.1. Standardize the tumor implantation procedure to ensure consistent tumor size at the start of treatment.2. Ensure ErSO is properly solubilized and administered consistently (e.g., oral gavage, intraperitoneal injection).3. Monitor the health of the animals regularly and ensure consistent housing conditions.

Data on Species-Specific Sensitivity

In Vitro Efficacy of ErSO and Derivatives in Human Cell Lines

The following table summarizes the IC50 values of ErSO and its derivatives in various human breast cancer cell lines.

CompoundCell LineERα StatusIC50 Value (nM)Incubation TimeAssay Method
ErSO MCF-7Positive~2024 hoursAlamar Blue
ErSO T47DPositive11-4324 hoursAlamar Blue
ErSO T47D-ERαY537S (TYS)Positive (Mutant)11-4324 hoursAlamar Blue
ErSO T47D-ERαD538G (TDG)Positive (Mutant)11-4324 hoursAlamar Blue
ErSO-DFP MCF-7Positive~10-2024 hoursAlamar Blue
ErSO-DFP MDA-MB-231Negative>30,00072 hoursAlamar Blue
ErSO-TFPy MCF-7Positive~5-1072 hoursAlamar Blue
ErSO-TFPy T47DPositive~5-1572 hoursAlamar Blue
In Vivo Tolerance of ErSO Compounds

While specific MTD or NOAEL values from formal toxicology studies in multiple species are not detailed in the available literature, the following qualitative observations have been reported:

SpeciesCompoundObservation
Mouse ErSOWell-tolerated at doses higher than required for therapeutic efficacy.
Rat ErSOWell-tolerated at doses higher than required for therapeutic efficacy.
Dog ErSOWell-tolerated at doses higher than required for therapeutic efficacy.
Mouse, Rat, Beagle Dog ErSO-TFPyWell-tolerated with no obvious deleterious effects.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the IC50 value of an ErSO compound in an ERα-positive cancer cell line.

Materials:

  • ERα-positive (e.g., MCF-7) and ERα-negative (e.g., MDA-MB-231) breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • ErSO compound and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the ErSO compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ErSO or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot for a-UPR Markers

Objective: To detect the activation of the a-UPR pathway in response to ErSO treatment by analyzing the expression of key protein markers.

Materials:

  • Cell lysates from ErSO-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-eIF2α, anti-ATF6, anti-β-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: Treat cells with the desired concentrations of ErSO for various time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against a-UPR markers (and a loading control like β-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Visualizations

ErSO Signaling Pathway

ErSO_Pathway cluster_cell ERα-Positive Cancer Cell cluster_er Endoplasmic Reticulum ErSO ErSO ERa Estrogen Receptor α (ERα) ErSO->ERa Binds to PERK PERK ERa->PERK Hyperactivates a-UPR ATF6 ATF6 ERa->ATF6 Hyperactivates a-UPR IRE1a IRE1α ERa->IRE1a Hyperactivates a-UPR eIF2a p-eIF2α PERK->eIF2a Phosphorylates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage XBP1s XBP1s IRE1a->XBP1s Slices mRNA ATF4 ATF4 eIF2a->ATF4 Translates Necrosis Necrotic Cell Death ATF4->Necrosis Induces ATF6_cleaved->Necrosis Induces XBP1s->Necrosis Induces

Caption: Signaling pathway of ErSO-induced necrotic cell death.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start: Human ERα+ Cancer Cell Culture implant Implant Cells into Immunocompromised Mice start->implant growth Allow Tumors to Establish and Grow implant->growth measure Measure Initial Tumor Volume growth->measure randomize Randomize Mice into Treatment & Control Groups measure->randomize treat Administer ErSO (e.g., oral gavage) randomize->treat Treatment Group control Administer Vehicle Control randomize->control Control Group monitor Monitor Tumor Growth and Animal Health treat->monitor control->monitor endpoint Endpoint: Measure Final Tumor Volume and Collect Tissues monitor->endpoint

Caption: Workflow for an in vivo xenograft study with ErSO.

References

ErSO Preclinical Technical Support Center: Minimizing Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the side effects of ErSO and its derivatives in preclinical models. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ErSO and its derivatives?

ErSO and its derivatives are small molecules that selectively induce cell death in estrogen receptor alpha-positive (ERα+) cancer cells.[1][2] Their primary on-target effect is the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in an ERα-dependent manner.[1][2][3] This sustained and overwhelming activation of the a-UPR leads to rapid and selective necrotic cell death in cancer cells expressing ERα.

Q2: How selective is ErSO for ERα-positive cancer cells versus healthy tissues?

ErSO exhibits a high degree of selectivity for ERα-positive cancer cells over ERα-negative cells and healthy tissues that express ERα. Preclinical studies have shown that ErSO is well-tolerated in mice, rats, and dogs at doses exceeding those required for therapeutic efficacy. Importantly, no significant ablation of normal murine tissues expressing ERα was observed, suggesting that the mere presence of the receptor in healthy tissue is not sufficient to trigger cell death by ErSO.

Q3: What are the known side effects and toxicities of the original ErSO molecule in preclinical models?

The original ErSO molecule has shown dose-limiting toxicities, particularly when administered intravenously. There is also evidence of species-specific sensitivity, with rats showing a lower maximum tolerated dose (MTD) compared to mice. At higher concentrations and with longer incubation times, the selectivity of ErSO for ERα+ versus ERα− cancer cells can decrease, leading to potential off-target effects.

Q4: Are there less toxic alternatives to the original ErSO molecule?

Yes, next-generation derivatives such as ErSO-DFP and ErSO-TFPy have been developed with significantly improved safety profiles. ErSO-TFPy, in particular, is well-tolerated in rodents at high intravenous doses and maintains or even enhances the potent anti-tumor efficacy while exhibiting greater selectivity for ERα+ cancer cells. A single dose of ErSO-TFPy has been shown to induce complete tumor regressions in multiple mouse xenograft models of breast cancer without problematic side effects.

Q5: What are the typical clinical signs of toxicity to monitor in mice during ErSO administration?

Researchers should closely monitor animals for general signs of toxicity, which can include:

  • Weight Loss: Significant and progressive weight loss is a common indicator of systemic toxicity.

  • Changes in Behavior: Lethargy, ruffled fur, hunched posture, and reduced activity can signal adverse effects.

  • Gastrointestinal Issues: Diarrhea or changes in stool consistency.

  • Dehydration: Signs can include sunken eyes and skin tenting.

  • Labored Breathing: Changes in respiratory rate or effort.

  • Neurological Signs: Tremors, seizures, or ataxia.

It is crucial to establish and adhere to humane endpoints in your animal study protocol.

Q6: Can rapid tumor necrosis induced by ErSO cause systemic toxicity?

While rapid and extensive tumor necrosis is a desired therapeutic outcome, it can sometimes lead to systemic inflammation. The release of intracellular contents from necrotic cells can trigger an inflammatory response. Researchers should monitor for signs of systemic inflammation, which may overlap with general toxicity signs.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant weight loss (>15-20%) and signs of distress in animals. Systemic toxicity due to a high dose of ErSO.- Immediately reduce the dose of ErSO for subsequent administrations.- Provide supportive care, such as supplemental nutrition and hydration.- Euthanize animals that reach pre-defined humane endpoints.- Consider switching to a less toxic derivative like ErSO-TFPy.
Toxicity observed with intravenous (IV) but not oral (PO) administration. The original ErSO has a lower MTD when administered intravenously.- If the experimental design allows, switch to oral administration.- If IV administration is necessary, perform a dose-titration study to find the MTD for your specific animal model.- Consider using a formulation designed to reduce toxicity.
Inconsistent anti-tumor efficacy and variable toxicity between studies. - Formulation Issues: Poor solubility or stability of ErSO in the vehicle.- Animal Strain/Species Differences: Different strains or species can have varying metabolic responses.- Ensure a consistent and optimized formulation protocol.- Document and consider the animal strain and species when comparing results.
Off-target cytotoxicity in ERα-negative cells in vitro. - High Concentration: High concentrations of any compound are more likely to induce off-target effects.- Prolonged Exposure: ErSO's off-target effects on some ERα-negative cells appear to be time-dependent.- Run a full dose-response curve to determine the therapeutic window.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to assess time-dependent cytotoxicity.

Quantitative Data Summary

Table 1: Maximum Tolerated Dose (MTD) of ErSO and its Derivatives

CompoundSpeciesAdministration RouteMTDReference
ErSOMiceOral (single dose)≥150 mg/kg
ErSOMiceIntravenous20 mg/kg
ErSORatsOral17.5 mg/kg
ErSORatsIntravenous10-20 mg/kg
ErSO-TFPy Mice Intravenous (single dose) 150 mg/kg
ErSO-TFPy Rats Intravenous >50 mg/kg
ErSO-TFPy Dogs Intravenous >5 mg/kg

Table 2: Therapeutic Index of ErSO-TFPy

CompoundMetricValueReference
ErSO-TFPyTherapeutic Index (TI) in mice15
The therapeutic index is a measure of the relative safety of a drug, comparing the therapeutic dose to the toxic dose. A higher TI indicates a wider margin of safety.

Experimental Protocols & Visualizations

ErSO Signaling Pathway

The following diagram illustrates the proposed mechanism of action for ErSO in ERα-positive cancer cells.

ErSO_Signaling_Pathway cluster_cell ERα+ Cancer Cell ErSO ErSO ERa ERα ErSO->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ERa->aUPR Triggers Necrosis Selective Necrotic Cell Death aUPR->Necrosis Leads to

Caption: ErSO-induced signaling pathway in ERα+ cancer cells.

Experimental Workflow: Maximum Tolerated Dose (MTD) Study

This workflow outlines the steps for determining the MTD of an ErSO compound in a preclinical model.

MTD_Workflow start Start: MTD Study Design animal_model Select Animal Model (e.g., CD-1 mice) start->animal_model group_size Determine Group Size (n=3-5 per group) animal_model->group_size dose_escalation Establish Dose Escalation Scheme (e.g., 30-50% increments) group_size->dose_escalation admin Administer Compound (Oral or IV) dose_escalation->admin monitoring Daily Monitoring: - Body Weight - Clinical Signs of Toxicity admin->monitoring endpoints Humane Endpoints Evaluation monitoring->endpoints endpoints->admin Continue dosing if no toxicity data_analysis Data Analysis: Determine MTD endpoints->data_analysis Toxicity observed end End: MTD Determined data_analysis->end

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Detailed Methodology: MTD Determination in Mice

Objective: To determine the maximum tolerated dose (MTD) of an ErSO compound when administered via a specific route (e.g., intravenous or oral) in mice.

Materials:

  • Test compound (e.g., ErSO, ErSO-TFPy)

  • Vehicle for formulation

  • Appropriate mouse strain (e.g., CD-1 mice for initial toxicity studies)

  • Standard laboratory animal housing and care facilities

  • Calibrated scale for body weight measurement

  • Dosing equipment (e.g., gavage needles, syringes)

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.

  • Group Assignment: Randomly assign mice to treatment groups, with a minimum of 3-5 mice per dose group.

  • Dose Selection:

    • Starting Dose: Begin with a low, non-toxic dose, which can be estimated from in vitro cytotoxicity data (e.g., 1/10th of the dose showing efficacy in initial studies).

    • Dose Escalation: Increase the dose in subsequent cohorts by a fixed percentage (e.g., 30-50%) or using a modified Fibonacci sequence.

  • Compound Administration: Administer the compound via the desired route (e.g., oral gavage or intravenous injection).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (see FAQs for a list of signs).

  • Humane Endpoints: Euthanize animals that reach pre-defined humane endpoints (e.g., >20% body weight loss, severe signs of distress).

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable side effects or more than a 10% loss in body weight.

Detailed Methodology: Uterine Swelling (Estrogenic Effect) Assay

Objective: To assess the potential estrogenic off-target effects of ErSO by measuring changes in uterine weight, a sensitive biomarker for estrogen receptor agonism.

Materials:

  • Ovariectomized female mice (e.g., C57BL/6), acclimated for at least one week post-surgery. Ovariectomy removes the primary source of endogenous estrogens.

  • Test compound (ErSO)

  • Vehicle Control

  • Positive Control (e.g., Estradiol)

Procedure:

  • Animal Dosing: Randomly assign ovariectomized mice to treatment groups (e.g., n=5-8 per group):

    • Group 1: Vehicle Control (p.o. or i.p.)

    • Group 2: Positive Control (e.g., Estradiol)

    • Group 3: ErSO (e.g., 40 mg/kg, p.o.)

  • Administer treatment daily for a specified period (e.g., 3-7 days).

  • Tissue Collection: At the end of the treatment period, euthanize the mice and carefully dissect the uteri.

  • Uterine Weight Measurement: Blot the uteri to remove excess fluid and record the wet weight.

  • Data Analysis: Compare the uterine weights of the ErSO-treated group to the vehicle control and positive control groups. A significant increase in uterine weight in the ErSO group would indicate an estrogenic effect.

References

challenges in synthesizing fluorinated ErSO derivatives like ErSO-DFP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of fluorinated ErSO derivatives, with a specific focus on ErSO-DFP.

Frequently Asked Questions (FAQs)

Q1: What is ErSO-DFP and why is it a promising compound for research?

ErSO-DFP is a fluorinated derivative of ErSO, a small molecule that has demonstrated significant potential in eradicating estrogen receptor-positive (ERα+) breast tumors in preclinical models. ErSO and its derivatives induce cancer cell death by hyperactivating a cellular pathway known as the anticipatory Unfolded Protein Response (a-UPR).[1][2][3] ErSO-DFP was developed to enhance selectivity for ERα+ cancer cells and improve its pharmacological properties compared to the parent compound, ErSO.[1][2]

Q2: What is the mechanism of action for ErSO-DFP?

ErSO-DFP exerts its anticancer effects through the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in ERα-positive cancer cells. The proposed signaling cascade is initiated by the binding of ErSO-DFP to the estrogen receptor-alpha (ERα). This binding event triggers a series of downstream signals, including the phosphorylation of EIF2α and AMPK, and the cleavage of ATF6α. This sustained hyperactivation of the a-UPR ultimately leads to selective cancer cell death.

Q3: What are the main challenges in synthesizing ErSO-DFP?

The synthesis of ErSO-DFP, a fluorinated 3,3-disubstituted oxindole, can present several challenges, particularly when following unoptimized protocols. Key issues reported include inconsistent reaction yields, the formation of impurities, and even complete batch failures (0% yield). These challenges are often associated with the multi-step nature of the synthesis and the reactivity of the intermediates and reagents involved. An optimized synthetic route has been developed to address these issues, offering a more robust and high-yielding process.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of ErSO-DFP and similar fluorinated derivatives.

Problem 1: Low or Inconsistent Yields in the Final Product

Possible Causes:

  • Suboptimal Reaction Conditions in the Unoptimized Route: The initial synthetic protocols for ErSO-DFP were prone to inconsistencies. For instance, the use of dichloromethane as a solvent in the initial chlorination step can lead to a less clean formation of the tertiary chloride intermediate.

  • Incomplete Reactions: Any of the three main steps (chlorination, piperidine addition, or desilylation) may not go to completion, leading to a lower overall yield.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction in Friedel-Crafts type alkylations of indoles is polyalkylation, where the indole ring is substituted at multiple positions.

  • Product Loss During Purification: The purification of the final product and intermediates can lead to yield loss, especially if multiple chromatography steps are required.

Solutions:

  • Adopt the Optimized Synthetic Protocol: The optimized route, which utilizes tetrahydrofuran (THF) as the solvent for the chlorination step and cesium carbonate as a base for the piperidine addition, has been shown to be highly efficient, with a reported yield of 95% over the three steps.

  • Careful Monitoring of Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction step and ensure it has gone to completion before proceeding to the next.

  • Control of Reaction Stoichiometry: Precise measurement and control of the stoichiometry of reagents are crucial to minimize side reactions and maximize the formation of the desired product.

  • Optimize Purification Techniques: Develop and optimize purification protocols to minimize product loss. This may involve exploring different chromatography conditions or crystallization techniques.

Problem 2: Presence of Impurities in the Final Product

Possible Causes:

  • Formation of Diastereomers: The synthesis of ErSO-DFP creates a chiral center at the C3 position of the oxindole ring, leading to the formation of a racemic mixture of (R)- and (S)-enantiomers. While not technically an impurity in the racemic synthesis, these need to be separated to isolate the active (R)-enantiomer.

  • Side Products from Unoptimized Conditions: The unoptimized synthesis is known to generate impurities. While the exact structures of all impurities are not detailed in the primary literature, potential side products in similar reactions could include products of elimination, over-alkylation of the indole nucleus, or products from reactions with the solvent.

  • Incomplete Deprotection: If the final tetra-n-butylammonium fluoride (TBAF) deprotection step is incomplete, the silyl-protected intermediate will remain as an impurity.

Solutions:

  • Chiral Separation: The (R) and (S) enantiomers of ErSO-DFP must be separated using chiral chromatography to isolate the biologically active (R)-enantiomer.

  • Utilize the Optimized Synthesis: The optimized protocol is reported to produce a cleaner tertiary chloride intermediate, which likely reduces the formation of downstream impurities.

  • Thorough Purification: Employ appropriate purification techniques, such as flash column chromatography or preparative HPLC, to remove any side products or unreacted starting materials. Characterization of the impurities by techniques like NMR and MS can help in identifying their origin and optimizing the reaction to avoid their formation.

  • Ensure Complete Deprotection: Monitor the deprotection step by TLC or LC-MS to ensure all the silyl protecting group has been removed. If necessary, the reaction time can be extended or additional TBAF can be added.

Data Presentation

Table 1: Comparison of Unoptimized vs. Optimized Synthesis of Racemic ErSO-DFP

ParameterUnoptimized SynthesisOptimized SynthesisReference
Overall Yield 0 - 83% (over 3 steps)95% (over 3 steps)
Key Challenges Inconsistent yields, impurity formation, batch failures-
Solvent (Step 1) DichloromethaneTetrahydrofuran
Base (Step 2) PyridineCesium Carbonate
Reaction Time (Step 2) 2 hoursOvernight (~14-16 hours)

Table 2: Biological Activity of ErSO-DFP in ERα+ Cancer Cell Lines

Cell LineIC50 (nM)Reference
MCF-717
T47D16
TYS (T47D-ERαY537S)7
TDG (T47D-ERαD538G)9

Experimental Protocols

Optimized Synthesis of Racemic ErSO-DFP

This protocol is based on the optimized synthetic route reported in the literature.

Step 1: Formation of the Tertiary Chloride Intermediate

  • To a solution of the starting TBS-protected 3-(4-hydroxyphenyl)indolin-2-one in anhydrous tetrahydrofuran (THF) at 0 °C, add pyridine followed by the slow addition of thionyl chloride.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • The resulting tertiary chloride intermediate is typically not isolated and is used directly in the next step.

Step 2: Addition of 4,4-Difluoropiperidine

  • To the solution containing the tertiary chloride intermediate, add 4,4-difluoropiperidine hydrochloride and an excess of cesium carbonate in dichloromethane.

  • Stir the reaction mixture at room temperature overnight (approximately 14-16 hours).

  • The crude product from this step is typically not isolated and is carried forward to the deprotection step.

Step 3: Deprotection of the Silyl Ether

  • To the crude product from the previous step, add tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • After the reaction is complete, perform an aqueous workup and purify the crude product by flash column chromatography to obtain racemic ErSO-DFP.

Step 4: Chiral Separation

  • Separate the (R) and (S) enantiomers of the racemic mixture using chiral preparative HPLC to yield the active enantiomer, ErSO-DFP ((R)-enantiomer).

Mandatory Visualizations

Signaling Pathway of ErSO-DFP Induced a-UPR

ErSO_DFP_aUPR_Pathway cluster_extracellular Extracellular cluster_cell ERα+ Cancer Cell cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum ErSO_DFP ErSO-DFP ERa ERα ErSO_DFP->ERa Binds to UPR_Hyperactivation a-UPR Hyperactivation ERa->UPR_Hyperactivation Initiates P_EIF2a p-EIF2α (Phosphorylated) Cell_Death Selective Cell Death (Necrosis) P_EIF2a->Cell_Death P_AMPK p-AMPK (Phosphorylated) P_AMPK->Cell_Death ATF6a_cleaved Cleaved ATF6α ATF6a_cleaved->Cell_Death UPR_Hyperactivation->P_EIF2a UPR_Hyperactivation->P_AMPK UPR_Hyperactivation->ATF6a_cleaved ATF6a ATF6α ATF6a->ATF6a_cleaved Cleavage

Caption: Signaling pathway of ErSO-DFP-induced anticipatory Unfolded Protein Response (a-UPR).

Experimental Workflow: Unoptimized vs. Optimized Synthesis of ErSO-DFP

Synthesis_Workflows cluster_unoptimized Unoptimized Synthesis Workflow cluster_optimized Optimized Synthesis Workflow U_Start TBS-protected 3-(4-hydroxyphenyl)indolin-2-one U_Step1 Step 1: Chlorination (SOCl2, Pyridine, DCM, 0°C) U_Start->U_Step1 U_Step2 Step 2: Piperidine Addition (4,4-difluoropiperidine·HCl, Pyridine, THF) U_Step1->U_Step2 U_Step3 Step 3: Desilylation (TBAF, THF) U_Step2->U_Step3 U_Trouble Challenges: - Inconsistent Yields - Impurity Formation - Batch Failures U_Step2->U_Trouble U_Product Racemic ErSO-DFP (0-83% Yield) U_Step3->U_Product O_Start TBS-protected 3-(4-hydroxyphenyl)indolin-2-one O_Step1 Step 1: Chlorination (SOCl2, Pyridine, THF, 0°C) O_Start->O_Step1 O_Step2 Step 2: Piperidine Addition (4,4-difluoropiperidine·HCl, Cs2CO3, DCM) O_Step1->O_Step2 O_Improvement Improvements: - High & Consistent Yield - Cleaner Intermediate O_Step1->O_Improvement O_Step3 Step 3: Desilylation (TBAF, THF) O_Step2->O_Step3 O_Product Racemic ErSO-DFP (95% Yield) O_Step3->O_Product

Caption: Comparison of unoptimized and optimized synthetic workflows for ErSO-DFP.

References

enhancing the selectivity of (S)-ErSO for ERα-positive cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (S)-ErSO. This guide is designed for researchers, scientists, and drug development professionals working to enhance the selectivity of ErSO for Estrogen Receptor Alpha (ERα)-positive cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate your experiments.

Critical Initial Clarification: The Active Enantiomer

A crucial point from published literature is that the anticancer activity of the compound class resides in the (R)-enantiomer , which is commonly referred to as ErSO . The (S)-enantiomer has been shown to be inactive against ERα-positive cancer cells[1][2]. Therefore, for the remainder of this guide, "ErSO" will refer to the active (R)-enantiomer . Ensure your experiments are conducted with the correct, active (R)-enantiomer to achieve the desired biological effect.

Frequently Asked Questions (FAQs)

Q1: What is ErSO and what is its mechanism of action?

A1: ErSO is a small molecule that selectively activates the anticipatory Unfolded Protein Response (a-UPR) in ERα-positive cells[3][4]. Unlike traditional endocrine therapies that block ERα, ErSO binds to ERα and hijacks its function to hyperactivate the a-UPR, a normally protective pathway[5]. This sustained over-activation becomes toxic, leading to rapid and selective necrosis of ERα-positive cancer cells.

dot digraph "ErSO_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

ErSO [label="(R)-ErSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERa [label="Estrogen Receptor α\n(ERα)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="ErSO-ERα\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; aUPR [label="Anticipatory Unfolded\nProtein Response (a-UPR)", fillcolor="#FBBC05", fontcolor="#202124"]; Hyperactivation [label="Sustained\nHyperactivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Necrosis [label="Selective Cell Necrosis\n(ERα+ Cells)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERa_neg [label="ERα-Negative Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; NoEffect [label="No Effect", fillcolor="#F1F3F4", fontcolor="#202124"];

ErSO -> Complex [label=" Binds to"]; ERa -> Complex; Complex -> aUPR [label=" Activates"]; aUPR -> Hyperactivation [label=" Over-stimulates"]; Hyperactivation -> Necrosis [label=" Leads to"]; ERa_neg -> NoEffect [style=dashed]; }

Caption: ErSO signaling pathway leading to selective cell death in ERα-positive cells.

Q2: Why is selectivity for ERα-positive cells important and how is it measured?

A2: Selectivity is critical to minimize toxicity to healthy cells and ERα-negative cancer cells, creating a wider therapeutic window. It is measured by comparing the half-maximal inhibitory concentration (IC50) between ERα-positive and ERα-negative cell lines. A large difference in IC50 values (a high selectivity index) indicates high selectivity. For example, ErSO shows a >350-fold difference in IC50 between ERα+ and ERα- cell lines at 24 hours.

Q3: Are there derivatives of ErSO with enhanced selectivity?

A3: Yes. Research has led to the development of ErSO derivatives with improved selectivity profiles. A notable example is ErSO-DFP , which maintains potent antitumor efficacy while exhibiting a significantly wider therapeutic window. ErSO-DFP shows an average of 2750-fold difference in IC50 values between ERα+ and ERα− cancer cell lines, reducing the potential for off-target effects seen with the parent ErSO compound at longer incubation times. Another promising derivative is ErSO-TFPy , which is reported to be safer and more selective, demonstrating efficacy even in single doses in preclinical models.

Quantitative Data Summary

The following table summarizes the IC50 values for ErSO and the more selective derivative, ErSO-DFP, in various breast cancer cell lines, highlighting the therapeutic window.

CompoundCell LineERα StatusIncubation TimeIC50 (µM)Selectivity Window (vs. ERα-)Reference
ErSO MCF-7Positive24 h0.020>350-fold
T47DPositive24 h~0.020>350-fold
HCT-116Negative24 h11.0-
HCT-116Negative72 h0.26-
ErSO-DFP MCF-7Positive24 h / 72 h~0.020~2750-fold
HCT-116Negative24 h / 72 h55.0-

Troubleshooting Guide

Problem: I'm observing significant cytotoxicity in my ERα-negative control cells.

  • Possible Cause 1: Compound concentration is too high.

    • Solution: Perform a dose-response curve with a wide range of concentrations to determine the optimal therapeutic window where toxicity in ERα-negative cells is minimized while efficacy in ERα-positive cells is maintained.

  • Possible Cause 2: Long incubation period.

    • Solution: ErSO's off-target effects can become more pronounced with longer incubation times (e.g., 72 hours). Assess cytotoxicity at earlier time points, such as 6 or 24 hours, where the selectivity for ERα-positive cells is more distinct.

  • Possible Cause 3: Off-target activity of the parent compound.

    • Solution: If optimizing concentration and time is insufficient, consider using a more selective derivative like ErSO-DFP. ErSO-DFP is consistently inactive against ERα-negative cells even with incubation periods up to 7 days.

dot digraph "Troubleshooting_Off_Target_Toxicity" { graph [splines=ortho, nodesep=0.5, size="10,6!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124", fontname="Arial", fontsize=9];

}

Caption: Troubleshooting logic for addressing high off-target cytotoxicity.

Problem: My results are inconsistent between experimental replicates.

  • Possible Cause 1: Variable ERα expression in cells.

    • Solution: ERα expression can vary with cell passage number and culture conditions. Regularly verify ERα protein levels via Western Blot. Standardize cell culture protocols and use cells within a consistent, low passage number range.

  • Possible Cause 2: Compound degradation or improper formulation.

    • Solution: Prepare fresh stock solutions of ErSO and use a validated vehicle for solubilization (e.g., a formulation of Ethanol, Kolliphor EL, Propylene Glycol, and Saline has been described for in vivo use). Store stock solutions as recommended by the manufacturer, protected from light and at the correct temperature.

Problem: I am seeing lower-than-expected efficacy in my ERα-positive cell lines.

  • Possible Cause 1: Incorrect enantiomer was used.

    • Solution: As stated initially, verify that you are using the active (R)-ErSO enantiomer. The (S)-enantiomer is inactive and will not produce the desired cytotoxic effect.

  • Possible Cause 2: Sub-optimal activation of the a-UPR pathway.

    • Solution: Confirm that ErSO is activating the intended pathway in your cells. Use Western Blot to measure the phosphorylation of key a-UPR markers like PERK and eIF2α following treatment. An absence of pathway activation suggests an issue with the compound or the cellular model.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol describes how to measure the cytotoxic effects of ErSO and determine its IC50 value, which is essential for assessing selectivity.

dot digraph "Selectivity_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="10,7!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

}

Caption: Experimental workflow for determining ErSO selectivity.

Objective: To determine the concentration of ErSO required to inhibit the growth of ERα-positive and ERα-negative cancer cells by 50%.

Methodology:

  • Cell Seeding:

    • Seed ERα-positive (e.g., MCF-7) and ERα-negative (e.g., MDA-MB-231) cells into separate 96-well plates at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 2x concentrated serial dilution of ErSO in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions. Include wells for vehicle control (e.g., DMSO) and a 100% dead control (e.g., 100 µM raptinal).

  • Incubation:

    • Incubate the plates for the desired time period (e.g., 24 or 72 hours) at 37°C and 5% CO₂.

  • Viability Measurement:

    • Add a viability reagent such as AlamarBlue (resazurin) or MTT to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is observed.

    • Measure fluorescence (for AlamarBlue) or absorbance (for MTT) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and the dead control (0% viability).

    • Plot the normalized viability against the log of the compound concentration and fit a non-linear regression curve to determine the IC50 value.

    • Calculate the selectivity index: IC50 (ERα-negative) / IC50 (ERα-positive).

Protocol 2: Western Blot for ERα Expression and a-UPR Activation

Objective: To confirm the ERα status of cell lines and verify the activation of the a-UPR pathway upon ErSO treatment.

Methodology:

  • Cell Lysis:

    • Treat cells with ErSO at the desired concentration and for the appropriate time. Include an untreated control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

      • For ERα Status: Use an anti-ERα antibody.

      • For a-UPR Activation: Use antibodies against p-PERK, p-eIF2α, and ATF6.

      • Loading Control: Use an antibody against a housekeeping protein like β-actin or GAPDH.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to the loading control.

References

Validation & Comparative

A Head-to-Head Comparison: (S)-ErSO and Fulvestrant in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Two Estrogen Receptor Targeting Agents

In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, the established selective estrogen receptor degrader (SERD) fulvestrant has long been a clinical cornerstone. However, the emergence of novel agents with distinct mechanisms of action, such as (S)-ErSO, presents a paradigm shift in targeting the estrogen receptor alpha (ERα). This guide provides a comprehensive, data-driven comparison of this compound and fulvestrant, focusing on their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

Fulvestrant, a pure anti-estrogen, functions by binding to ERα, inducing its degradation and thereby abrogating estrogen-driven signaling pathways that fuel the proliferation of ER+ breast cancer cells.[1] In contrast, this compound, a small molecule activator of the anticipatory Unfolded Protein Response (a-UPR), leverages the presence of ERα to initiate a potent and selective necrotic cell death cascade in cancer cells.[1] This fundamental difference in their mechanism of action translates to distinct preclinical profiles, with this compound demonstrating remarkable tumor eradication capabilities, even in models resistant to traditional endocrine therapies.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro and in vivo preclinical data for this compound and fulvestrant. It is important to note that while direct head-to-head comparative studies are limited, the available data provides valuable insights into their relative potency and efficacy.

Table 1: In Vitro Cytotoxicity of this compound and Fulvestrant in ER+ Breast Cancer Cell Lines

Cell LineDrugIC50 (nM)Assay TypeReference
MCF-7 (ER+, WT)This compound11-43Cell Viability[1]
T47D (ER+, WT)This compound11-43Cell Viability[1]
TYS (ER+, Y537S mutant)This compound11-43Cell Viability[1]
TDG (ER+, D538G mutant)This compound11-43Cell Viability
MCF-7 (ER+, WT)Fulvestrant~10-100Proliferation/Viability

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: In Vivo Efficacy of this compound and Fulvestrant in Breast Cancer Xenograft Models

DrugCancer ModelKey Quantitative FindingsResistance ContextCitation(s)
This compoundMCF-7 orthotopic xenograft>99% tumor volume reduction, with no measurable tumor in 4 of 6 mice after 21 days of oral administration (40 mg/kg).Effective against tamoxifen- and fulvestrant-resistant models.
This compoundPatient-Derived Xenografts (PDX)Complete tumor regression in a fulvestrant-resistant, ERα-mutant PDX model.Overcomes fulvestrant resistance.
This compoundMetastasis modelsComplete regression of most lung, bone, and liver metastases.Addresses metastatic disease.
FulvestrantMCF-7 xenograftHalted tumor growth.Standard of care for ER+ breast cancer.
FulvestrantTamoxifen-resistant xenograftsSignificant inhibition of tumor growth at a clinically relevant dose (25 mg/kg).Effective in endocrine-resistant models.

Mechanisms of Action: A Visual Guide

The distinct mechanisms of this compound and fulvestrant are depicted in the signaling pathway diagrams below.

fulvestrant_mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Fulvestrant Fulvestrant ER Estrogen Receptor (ERα) Fulvestrant->ER Binds & Induces Conformational Change Nucleus Nucleus ER->Nucleus Translocates & Dimerizes ER->Nucleus Dimerization & Nuclear Localization Blocked ERE Estrogen Response Element (ERE) ER->ERE Binds Proteasome Proteasome ER->Proteasome Targeted for Degradation Estrogen Estrogen Estrogen->ER Binds Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription Activates

Fulvestrant binds to and promotes the degradation of the estrogen receptor.

erso_mechanism cluster_cell Cancer Cell ErSO This compound ER Estrogen Receptor (ERα) ErSO->ER Binds aUPR Anticipatory Unfolded Protein Response (a-UPR) ER->aUPR Hyperactivates ER_Stress Severe ER Stress aUPR->ER_Stress Leads to Necrosis Necrotic Cell Death ER_Stress->Necrosis Induces

This compound hyperactivates the a-UPR pathway, leading to cancer cell necrosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used in the evaluation of this compound and fulvestrant.

Cell Viability and Cytotoxicity Assays (MTT/AlamarBlue Assay)
  • Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or fulvestrant for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: MTT or AlamarBlue reagent is added to each well and incubated according to the manufacturer's instructions, typically for 2-4 hours.

  • Data Acquisition: For MTT assays, the resulting formazan crystals are dissolved, and the absorbance is measured using a microplate reader. For AlamarBlue assays, fluorescence is measured.

  • Data Analysis: Cell viability is calculated as a percentage relative to vehicle-treated control cells, and IC50 values are determined by plotting a dose-response curve.

Western Blot Analysis for ERα Degradation and a-UPR Activation
  • Cell Lysis: Cells treated with fulvestrant or this compound for various time points are lysed to extract total protein.

  • Protein Quantification: Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for ERα or markers of a-UPR activation (e.g., p-PERK, p-eIF2α, ATF4), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., female athymic nude mice) are used for xenograft studies.

  • Tumor Implantation: ER+ breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mammary fat pad of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered vehicle control, this compound (e.g., by oral gavage), or fulvestrant (e.g., by subcutaneous injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Preclinical Evaluation Workflow

The following diagram illustrates a general workflow for the preclinical comparison of anticancer drugs like this compound and fulvestrant.

preclinical_workflow cluster_workflow Preclinical Drug Comparison Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models start Target Identification (e.g., ERα) in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo cell_viability Cell Viability/Cytotoxicity (IC50 Determination) mechanism_assays Mechanism of Action Assays (Western Blot, etc.) data_analysis Comparative Data Analysis in_vivo->data_analysis xenograft Xenograft Models (Tumor Growth Inhibition) pk_pd Pharmacokinetics/ Pharmacodynamics lead_optimization Lead Optimization & Candidate Selection data_analysis->lead_optimization cell_viability->mechanism_assays xenograft->pk_pd

General workflow for preclinical comparison of anticancer drugs.

Conclusion

This compound and fulvestrant represent two distinct and compelling strategies for targeting ERα in breast cancer. While fulvestrant has a well-established clinical track record of effectively degrading the estrogen receptor, the novel mechanism of this compound, which leads to rapid and selective cancer cell necrosis through hyperactivation of the a-UPR, offers a promising new avenue for treatment, particularly in the context of endocrine resistance. The preclinical data strongly suggests that this compound has the potential to overcome the limitations of current endocrine therapies. Further head-to-head comparative studies and eventual clinical trials will be crucial to fully elucidate the therapeutic potential of this compound and define its role in the evolving landscape of ER+ breast cancer treatment.

References

(S)-ErSO: A Novel ERα-Dependent Anticancer Agent – A Comparative Analysis of its Validation in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapies for estrogen receptor-alpha (ERα)-positive breast cancer, the small molecule (S)-ErSO has emerged as a promising agent with a novel mechanism of action. This guide provides a comprehensive comparison of this compound's performance against other alternatives, focusing on the experimental data that validates its ERα-dependent activity, primarily in preclinical models. While direct validation in ERα knockout mice has not been reported, extensive studies in ERα-positive and ERα-negative cancer cell lines and corresponding xenograft models provide compelling evidence for its on-target activity.

ERα-Dependent Efficacy of this compound

This compound and its more recent derivatives, ErSO-DFP and ErSO-TFPy, have demonstrated potent and selective killing of ERα-positive breast cancer cells, including those with mutations that confer resistance to standard endocrine therapies.[1][2][3][4] The primary mechanism of action is the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a typically protective pathway, leading to rapid necrotic cell death in cancer cells expressing ERα.[2]

The ERα-dependency of this compound has been established through several key experimental approaches:

  • Differential Activity in Cell Lines: this compound is highly effective against ERα-positive breast cancer cell lines (e.g., MCF-7, T47D) but shows no effect on ERα-negative lines such as MDA-MB-231.

  • ERα Transfection Studies: Introducing ERα into previously ERα-negative breast cancer cells renders them susceptible to this compound-induced cell death.

  • In Vivo Xenograft Models: In mouse models bearing tumors from ERα-positive cell lines, this compound treatment leads to significant tumor regression, and in some cases, complete eradication. Conversely, it is inactive against tumors derived from ERα-negative cells.

While studies utilizing ERα knockout mice to directly assess this compound's systemic effects and confirm its target dependency are not yet available in published literature, the existing data from cell line and xenograft models provide a strong foundation for its ERα-mediated anticancer activity. One study noted that unlike ERα knockout mice, this compound did not lead to an increase in 17β-estradiol levels, suggesting its mechanism is distinct from systemic ERα ablation.

Comparative Performance Against Standard Therapies

This compound and its analogs have been compared to standard-of-care endocrine therapies for ERα-positive breast cancer, such as tamoxifen and fulvestrant.

CompoundMechanism of ActionEfficacy in Preclinical Models
This compound Hyperactivates the anticipatory Unfolded Protein Response (a-UPR) in an ERα-dependent manner, leading to necrosis.Induces rapid and complete tumor regression in multiple mouse xenograft models of ERα-positive breast cancer, including those with resistance mutations. Effective with a single dose in some models.
Fulvestrant A selective estrogen receptor degrader (SERD) that binds to ERα and promotes its degradation.Can halt tumor growth in preclinical models but is generally less effective at inducing complete tumor regression compared to this compound derivatives.
Tamoxifen A selective estrogen receptor modulator (SERM) that acts as an antagonist in breast tissue but an agonist in others.Primarily cytostatic, inhibiting tumor cell proliferation. Less effective than this compound at inducing cell death and can lead to resistance.

Experimental Protocols

Cell Viability Assay to Determine ERα-Dependency

This protocol is used to assess the differential effect of this compound on ERα-positive and ERα-negative breast cancer cell lines.

  • Cell Culture: Culture ERα-positive (e.g., MCF-7) and ERα-negative (e.g., MDA-MB-231) breast cancer cells in their respective recommended media.

  • Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., alamarBlue) or MTT assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to quantify the differential sensitivity to this compound.

Orthotopic Xenograft Mouse Model

This protocol evaluates the in vivo efficacy of this compound in a tumor microenvironment.

  • Cell Preparation: Harvest ERα-positive breast cancer cells (e.g., MCF-7) and resuspend them in a mixture of media and Matrigel.

  • Tumor Implantation: Inject the cell suspension into the mammary fat pad of female immunodeficient mice (e.g., NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements or bioluminescence imaging if using luciferase-expressing cells.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg, orally, daily) or vehicle control. A comparator arm with a standard therapy like fulvestrant can also be included.

  • Efficacy Evaluation: Continue treatment for a defined period (e.g., 21 days) and monitor tumor volume. At the end of the study, tumors can be excised for further analysis.

Signaling Pathways and Experimental Workflows

ERSO_Signaling_Pathway cluster_cell ERα-Positive Cancer Cell ERSO This compound ER_alpha ERα ERSO->ER_alpha Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ER_alpha->aUPR Hyperactivates Necrosis Necrotic Cell Death aUPR->Necrosis Leads to

Caption: this compound's ERα-dependent mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation ER_pos ERα-Positive Cell Lines Treatment This compound Treatment ER_pos->Treatment ER_neg ERα-Negative Cell Lines ER_neg->Treatment Viability Cell Viability Assay Treatment->Viability Result_pos Cell Death (Low IC50) Viability->Result_pos Result_neg No Effect (High IC50) Viability->Result_neg Xenograft_pos ERα-Positive Xenograft Model Treatment_vivo This compound Treatment Xenograft_pos->Treatment_vivo Xenograft_neg ERα-Negative Xenograft Model Xenograft_neg->Treatment_vivo Tumor_growth Tumor Growth Measurement Treatment_vivo->Tumor_growth Result_vivo_pos Tumor Regression Tumor_growth->Result_vivo_pos Result_vivo_neg No Effect on Tumor Tumor_growth->Result_vivo_neg

Caption: Experimental workflow for validating ERα-dependency.

References

A Comparative Guide to ErSO and Its Next-Generation Derivatives: ErSO-DFP and ErSO-TFPy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anticancer compound ErSO and its next-generation derivatives, ErSO-DFP and ErSO-TFPy. These compounds leverage a unique mechanism of action, converting the normally protective anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor-alpha (ERα)-positive cancer cells into a lethal cascade. This document summarizes their performance based on available experimental data, details the protocols for key experiments, and visualizes the underlying biological pathways and workflows.

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response

ErSO and its derivatives selectively target ERα-positive breast cancer cells. Their binding to ERα triggers a sustained and overwhelming activation of the a-UPR. This hyperactivation leads to a series of cellular events, including disruption of cation homeostasis, which ultimately results in rapid necrotic cell death.[1][2][3] This mechanism is distinct from traditional endocrine therapies that aim to block estrogen signaling.

dot

cluster_0 ERα-Positive Cancer Cell ErSO ErSO / Derivatives ERa Estrogen Receptor-α (ERα) ErSO->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Activates Hyperactivation Sustained Hyperactivation aUPR->Hyperactivation Leads to Cation_Dysregulation Cation Homeostasis Dysregulation Hyperactivation->Cation_Dysregulation Necrosis Necrotic Cell Death Cation_Dysregulation->Necrosis

Caption: Signaling pathway of ErSO and its derivatives.

Performance Comparison: In Vitro Efficacy

The in vitro potency of ErSO, ErSO-DFP, and ErSO-TFPy has been evaluated against a panel of ERα-positive and ERα-negative breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a significant increase in potency with the next-generation derivatives.

CompoundCell LineERα StatusIC50 (nM)Incubation Time (hours)
ErSO MCF-7Positive~2024
T47DPositive11-4324
T47D-ERαY537S (TYS)Positive (Mutant)11-4324
T47D-ERαD538G (TDG)Positive (Mutant)11-4324
ERα-negative cell linesNegative>10,00024
ErSO-DFP MCF-7Positive1724-72
T47DPositive1624-72
TYSPositive (Mutant)724-72
TDGPositive (Mutant)924-72
ERα-negative cell linesNegative>25,00024-72
ErSO-TFPy MCF-7Positive5-2572
T47DPositive5-2572
BT-474Positive5-2572
ZR-75-1Positive5-2572
HCC1428Positive5-2572
ERα-negative cell linesNegative>10,000-30,00072

Data sourced from multiple studies.[4][5]

Performance Comparison: In Vivo Efficacy

Preclinical studies in mouse xenograft models of human breast cancer demonstrate the potent anti-tumor activity of ErSO and its derivatives. Notably, ErSO-TFPy has shown the ability to induce complete tumor regression with a single dose.

CompoundAnimal ModelDosing ScheduleKey Findings
ErSO MCF-7 Xenograft40 mg/kg, oral, daily for 21 days>99% tumor reduction, with no measurable tumor in 4 of 6 mice.
TYS Xenograft40 mg/kg, oral, daily for 7 daysComplete regression of metastases.
ErSO-DFP MCF-7 XenograftNot specifiedMaintained antitumor efficacy with enhanced selectivity.
ErSO-TFPy MCF-7 XenograftSingle intravenous doseQuantitative or near-quantitative tumor regression.
Large Tumors (500-1500 mm³)Single intravenous doseEradication of very large tumors.

Enhanced Selectivity and Tolerability of Next-Generation Derivatives

A key advantage of ErSO-DFP and ErSO-TFPy is their improved therapeutic window. They exhibit significantly greater selectivity for ERα-positive cancer cells over ERα-negative cells compared to ErSO. Furthermore, ErSO-TFPy is well-tolerated in multiple species, including mice, rats, and dogs, at doses exceeding those required for therapeutic efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (Alamar Blue) for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

dot

cluster_0 Experimental Workflow: IC50 Determination start Start seed_cells Seed cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with serial dilutions of compound adhere->treat incubate Incubate for 24-72 hours treat->incubate add_alamar Add Alamar Blue reagent incubate->add_alamar incubate_alamar Incubate for 1-4 hours add_alamar->incubate_alamar read_fluorescence Read fluorescence (Ex: 560nm, Em: 590nm) incubate_alamar->read_fluorescence analyze Analyze data and calculate IC50 read_fluorescence->analyze end End analyze->end

References

The Synergistic Potential of (S)-ErSO in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-ErSO, a novel small-molecule activator of the anticipatory Unfolded Protein Response (a-UPR), has demonstrated remarkable preclinical efficacy as a single agent in estrogen receptor-positive (ER+) breast cancer.[1][2] Its unique mechanism of action, which leads to the selective necrosis of cancer cells, presents a compelling case for its investigation in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance.[1][3] This guide provides a comparative analysis of the theoretical synergistic potential of this compound with current standard-of-care therapies, supported by the available preclinical data on its mechanism and the established effects of its potential partners. While direct quantitative data on the synergistic effects of this compound with other anticancer agents is not yet extensively published, this guide synthesizes the existing knowledge to provide a framework for future research and development.

Unveiling the Mechanism: this compound's Activation of the a-UPR

This compound's anticancer activity stems from its ability to bind to the estrogen receptor-alpha (ERα) and induce a hyperactivated and sustained a-UPR.[3] This pathway, typically a pro-survival mechanism, becomes lethal to cancer cells when overactivated by this compound, leading to selective tumor cell death. This distinct mechanism suggests that this compound could synergize with agents that target different cellular pathways, potentially leading to a more profound and durable anti-tumor response.

Potential Synergistic Combinations

Based on the current understanding of ER+ breast cancer biology and treatment, two major classes of drugs present as prime candidates for combination therapy with this compound:

  • CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib): These agents block the cell cycle progression from G1 to S phase, a critical step in cancer cell proliferation. Combining the cytostatic effect of CDK4/6 inhibitors with the cytotoxic action of this compound could lead to a powerful two-pronged attack on cancer cells.

  • Selective Estrogen Receptor Degraders (SERDs) (e.g., Fulvestrant): Fulvestrant binds to, blocks, and leads to the degradation of the estrogen receptor. While this compound utilizes ERα to initiate its cytotoxic effect, a combination with fulvestrant could be explored in specific contexts, such as in tumors with heterogeneous ER expression or to target resistant clones.

Quantitative Data Summary

While specific experimental data on the synergistic combinations of this compound are not yet publicly available, the following tables illustrate how such data would be presented to demonstrate synergy. These tables are based on standard methodologies used in preclinical cancer research.

Table 1: In Vitro Synergy of this compound and Palbociclib in ER+ Breast Cancer Cell Lines (Illustrative Data)

Cell LineThis compound IC50 (nM)Palbociclib IC50 (nM)Combination Index (CI) at ED50*Synergy Interpretation
MCF-7251500.6Synergy
T-47D302000.5Synergy
ZR-75-1201200.7Synergy

*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of this compound in Combination with Fulvestrant in an ER+ Patient-Derived Xenograft (PDX) Model (Illustrative Data)

Treatment GroupNMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control10150 ± 121200 ± 1500
This compound (20 mg/kg)10155 ± 15300 ± 5075
Fulvestrant (200 mg/kg)10148 ± 13450 ± 6062.5
This compound + Fulvestrant10152 ± 1450 ± 2095.8

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to evaluate drug synergy.

Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
  • Cell Seeding: Plate ER+ breast cancer cells (e.g., MCF-7, T-47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a dose-response matrix of this compound and the combination agent (e.g., a CDK4/6 inhibitor) for 72 hours. Include single-agent controls and a vehicle control.

  • Viability Assessment:

    • MTT/MTS Assay: Add the respective reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

    • CellTiter-Glo® Assay: Add the reagent to each well, incubate for 10 minutes, and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and calculate the Combination Index (CI) using software like CompuSyn.

In Vivo Xenograft Study
  • Animal Model: Use female, ovariectomized immunodeficient mice (e.g., NSG or nude mice).

  • Tumor Implantation: Subcutaneously implant ER+ breast cancer cells or patient-derived tumor fragments into the mammary fat pad of the mice. Supplement with estradiol pellets to support tumor growth.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (Vehicle, this compound alone, combination agent alone, this compound + combination agent).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). This compound has been administered orally at doses of 10-40 mg/kg daily in preclinical studies.

  • Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight twice weekly.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.

Synergistic_Mechanism Potential Synergistic Mechanisms of this compound cluster_ErSO This compound Pathway cluster_CDK46 CDK4/6 Inhibitor Pathway cluster_Fulvestrant Fulvestrant Pathway ErSO This compound ER_alpha ER-alpha ErSO->ER_alpha aUPR a-UPR Hyperactivation ER_alpha->aUPR Activates ER_Degradation ER-alpha Degradation Necrosis Selective Cell Necrosis aUPR->Necrosis Leads to Synergy_Point Synergistic Anti-Tumor Effect Necrosis->Synergy_Point CDK46_Inhibitor CDK4/6 Inhibitor CDK46 CDK4/6 CDK46_Inhibitor->CDK46 Inhibits Rb Rb Phosphorylation CDK46->Rb Phosphorylates G1_S_Arrest G1/S Cell Cycle Arrest Rb->G1_S_Arrest Inhibition leads to G1_S_Arrest->Synergy_Point Fulvestrant Fulvestrant Fulvestrant->ER_alpha Binds and Degrades ER_Degradation->Synergy_Point

Caption: Potential synergistic mechanisms of this compound with CDK4/6 inhibitors and fulvestrant.

Experimental_Workflow In Vivo Synergy Study Workflow Start Start: ER+ Breast Cancer Model (Cell Line or PDX) Tumor_Implantation Tumor Implantation (Mammary Fat Pad) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization (Tumor Volume ~150 mm³) Tumor_Growth->Randomization Treatment_Groups Treatment Groups: - Vehicle - this compound - Agent B - this compound + Agent B Randomization->Treatment_Groups Dosing Drug Administration (e.g., Daily Oral Gavage) Treatment_Groups->Dosing Monitoring Bi-weekly Monitoring: - Tumor Volume - Body Weight Dosing->Monitoring Endpoint Study Endpoint: - Tumor Size Limit - Predetermined Time Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis Endpoint->Analysis Conclusion Conclusion: Assess Synergy Analysis->Conclusion

Caption: A typical experimental workflow for an in vivo synergy study.

Conclusion

The unique mechanism of action of this compound holds significant promise for its use in combination with other anticancer agents, particularly in the context of ER+ breast cancer. While definitive preclinical data on these synergistic interactions are eagerly awaited, the rationale for combining this compound with CDK4/6 inhibitors or SERDs is strong. The experimental frameworks and illustrative data presented in this guide provide a roadmap for future investigations that will be critical in translating the potential of this compound into effective combination therapies for patients. As research progresses, the systematic evaluation of these combinations will be essential to unlock the full therapeutic value of this innovative anticancer agent.

References

A Comparative Guide to Tumor Regression: (R)-ErSO versus Standard Chemotherapy in ERα-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel anticancer compound (R)-ErSO with standard chemotherapy agents for the treatment of estrogen receptor-alpha (ERα)-positive breast cancer. The focus is on the assessment of tumor regression, supported by preclinical experimental data.

A Note on Chirality: (S)-ErSO vs. (R)-ErSO

It is crucial to distinguish between the enantiomers of ErSO. The biologically active form of the compound, which demonstrates potent anticancer effects, is the (R)-enantiomer, referred to as ErSO in most scientific literature. The (S)-enantiomer, specified in the topic prompt, is biologically inactive. This guide will focus on the active (R)-ErSO to provide a meaningful comparison with standard cancer therapies.

Mechanism of Action: A Fundamental Distinction

The therapeutic approaches of ErSO and standard chemotherapy diverge at the molecular level. Standard chemotherapies, such as anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel), primarily target rapidly dividing cells through mechanisms like DNA intercalation and microtubule disruption, leading to cell cycle arrest and apoptosis.

In contrast, ErSO employs a novel mechanism of action. It selectively targets ERα-positive breast cancer cells and induces hyperactivation of a cellular stress response pathway known as the anticipatory Unfolded Protein Response (a-UPR). This overstimulation of a normally protective pathway becomes cytotoxic, leading to rapid and selective necrosis of cancer cells.

Signaling Pathway of (R)-ErSO Action

ErSO_Signaling_Pathway cluster_cell ERα-Positive Cancer Cell ErSO (R)-ErSO ERa Estrogen Receptor α (ERα) ErSO->ERa Complex ErSO-ERα Complex ERa->Complex aUPR Anticipatory Unfolded Protein Response (a-UPR) Complex->aUPR Activates Hyperactivation Hyperactivation of a-UPR aUPR->Hyperactivation Necrosis Selective Cell Necrosis Hyperactivation->Necrosis

Caption: (R)-ErSO binds to ERα, leading to hyperactivation of the a-UPR pathway and selective necrosis of cancer cells.

Preclinical Tumor Regression Data

The following tables summarize preclinical data on tumor regression for (R)-ErSO and standard chemotherapy agents in mouse xenograft models of human ERα-positive breast cancer. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison within a single study.

Table 1: Tumor Regression with (R)-ErSO in Preclinical Models

Tumor ModelTreatment RegimenOutcomeReference
MCF-7 Xenograft40 mg/kg ErSO, oral, daily for 21 days>95% tumor regression in 38 of 39 tumors; ~50% with undetectable levels[1]
TYS (T47D-Y537S) Xenograft40 mg/kg ErSO, i.p., dailyComplete tumor regression without recurrence after 6 months[2]
TDG (T47D-D538G) Xenograft40 mg/kg ErSO, i.p., dailyTumors that regrew remained sensitive to retreatment[2]
Brain Metastases (MYS cells)ErSO, i.p., daily for 14 days~80% tumor reduction[2]
Multiple Metastases (TYS-luc)40 mg/kg ErSO, oral, daily for 7 daysComplete regression of all metastases with no recurrence after 4 months[2]
ErSO-TFPy (derivative)Single 50 mg/kg dose, IVComplete or near-complete regression of large tumors (500-1500 mm³)

Table 2: Tumor Regression with Standard Chemotherapy in Preclinical Models

Tumor ModelTreatment RegimenOutcomeReference
MDA-MB-468 XenograftPaclitaxel, i.p., daily for 5 daysReduced mean tumor volume
MCF-7 XenograftPaclitaxel, i.p., daily for 5 daysNo effect on tumor volume
MDA-MB-468 XenograftPTX-loaded micelles (30 mg/kg)Complete tumor regression after 60 days
Breast Cancer XenograftsDoxorubicin (1 mg/kg) + MetforminComplete tumor regression and no relapse for at least 65 days
JIMT-1 XenograftDecitabine + DoxorubicinSignificant reduction in tumor growth

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vivo assessment of (R)-ErSO and standard chemotherapy.

(R)-ErSO In Vivo Efficacy Protocol
  • Cell Line and Culture: ERα-positive human breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media. For in vivo imaging, cells may be transduced with a luciferase reporter gene.

  • Animal Model: Immunocompromised mice (e.g., NSG or athymic nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells is injected into the mammary fat pad of the mice. Tumor growth is monitored regularly.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • (R)-ErSO Formulation and Administration: ErSO is formulated for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle for oral gavage is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. Doses typically range from 10 to 40 mg/kg, administered daily.

  • Tumor Volume Measurement: Tumor volume is measured at regular intervals using calipers (Volume = (Length x Width²)/2) or through bioluminescence imaging for luciferase-expressing tumors.

  • Endpoint: The study concludes after a defined period (e.g., 21 days), and tumors are often excised for further analysis.

Standard Chemotherapy In Vivo Efficacy Protocol
  • Cell Line, Animal Model, and Tumor Implantation: Similar to the (R)-ErSO protocol, ERα-positive breast cancer cells are implanted into immunocompromised mice.

  • Treatment Initiation: Once tumors are established, mice are randomized into treatment and control (vehicle) groups.

  • Chemotherapy Formulation and Administration:

    • Paclitaxel: Typically dissolved in a vehicle such as a mixture of ethanol and Cremophor EL and administered intraperitoneally (i.p.) or intravenously (i.v.).

    • Doxorubicin: Can be administered i.p. or i.v..

    • Dosing schedules can vary, for example, daily for 5 days or once weekly.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly to calculate tumor volume.

  • Toxicity Monitoring: Animal body weight and general health are monitored as indicators of treatment-related toxicity.

  • Endpoint: The study is concluded based on predetermined criteria, such as tumor size in the control group or a set time point.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture 1. Cell Culture (ERα-positive breast cancer cells) start->cell_culture implantation 2. Tumor Implantation (Immunocompromised mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Treatment Administration randomization->treatment erso_admin (R)-ErSO (p.o. or i.p.) treatment->erso_admin chemo_admin Standard Chemotherapy (e.g., Paclitaxel, Doxorubicin) treatment->chemo_admin vehicle_admin Vehicle Control treatment->vehicle_admin measurement 6. Tumor Volume Measurement erso_admin->measurement chemo_admin->measurement vehicle_admin->measurement endpoint 7. Study Endpoint & Analysis measurement->endpoint end End endpoint->end

Caption: Workflow for in vivo assessment of anticancer agents in xenograft models.

Concluding Remarks

The preclinical data for (R)-ErSO demonstrate a remarkable ability to induce profound and often complete tumor regression in models of ERα-positive breast cancer, including those with mutations that confer resistance to standard endocrine therapies. Its unique mechanism of hyperactivating the a-UPR pathway presents a novel strategy for targeting these cancers. While direct comparative efficacy data against standard chemotherapy in a single study is not yet available, the reported outcomes for ErSO in preclinical models appear highly promising. Standard chemotherapies like paclitaxel and doxorubicin remain important components of breast cancer treatment, but their efficacy can be limited by toxicity and resistance. The distinct mechanism of ErSO suggests it could offer a significant advantage, particularly in resistant tumors. Further clinical investigation is necessary to translate these preclinical findings into therapeutic benefits for patients with ERα-positive breast cancer.

References

Cross-Species Safety and Tolerability Profile of ErSO: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical safety and tolerability data for the novel anticancer agent, ErSO, reveals a favorable profile across mice, rats, and dogs. This guide provides a comparative overview of key safety parameters, experimental methodologies, and the underlying mechanism of action to inform further research and drug development.

While the query specifically requested information on (S)-ErSO, publicly available research indicates that this compound is the inactive enantiomer of the potent anticancer compound, ErSO. The majority of preclinical safety and efficacy evaluations have been conducted on the racemic mixture, referred to as ErSO. Therefore, this guide focuses on the safety and tolerability data available for ErSO, providing a crucial baseline for understanding the compound's cross-species effects.

Comparative Safety and Tolerability Data

Preclinical studies have established that ErSO is generally well-tolerated in multiple species. The following tables summarize the available quantitative data on the safety and pharmacokinetics of ErSO.

Table 1: Maximum Tolerated Dose (MTD) of ErSO
SpeciesRoute of AdministrationMaximum Tolerated Dose (MTD)
MiceOral (p.o.)>150 mg/kg[1]
RatsOral (p.o.)50 mg/kg[1]
DogsOral (p.o.)5 mg/kg[1]
Table 2: Serum Concentrations of ErSO in Mice
DoseRoute of AdministrationTime PointSerum Concentration (nM)
40 mg/kgOral (p.o.)1 hour~1500
40 mg/kgOral (p.o.)8 hours~500
40 mg/kgOral (p.o.)24 hours~100
10 mg/kgIntraperitoneal (i.p.)1 hour~2500
10 mg/kgIntraperitoneal (i.p.)8 hours~200
10 mg/kgIntraperitoneal (i.p.)24 hours~50
10 mg/kgIntravenous (i.v.)1 hour~2000
10 mg/kgIntravenous (i.v.)8 hours~150
10 mg/kgIntravenous (i.v.)24 hours~20

Note: A comprehensive table of pharmacokinetic parameters including half-life (t1/2), clearance (CL), and volume of distribution (Vd) for rats and dogs is not publicly available in the primary literature or its supplementary materials.

Experimental Protocols

Detailed experimental protocols for the specific safety and tolerability studies on ErSO are not publicly available. However, based on standard preclinical toxicology study designs, the following general methodologies are likely to have been employed.

Acute Oral Toxicity Study (General Protocol)

An acute toxicity study is typically performed to determine the immediate effects of a single dose of a substance.

  • Animal Models: Healthy, young adult mice, rats, and beagle dogs are used. Animals are acclimatized to laboratory conditions before the study.

  • Dose Administration: A single dose of ErSO, formulated in a suitable vehicle, is administered orally. A control group receives the vehicle alone.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for up to 14 days.

  • Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy to examine for any abnormalities in organs and tissues.

Experimental Workflow for Preclinical Safety Assessment

G cluster_preclinical Preclinical Safety Assessment Workflow in_vitro In Vitro Toxicity Screening dose_range Dose-Range Finding Studies (Mice, Rats) in_vitro->dose_range acute_tox Single-Dose Acute Toxicity (Mice, Rats, Dogs) dose_range->acute_tox repeat_tox Repeat-Dose Toxicity (Rats, Dogs) acute_tox->repeat_tox safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) acute_tox->safety_pharm report Toxicology Report & Risk Assessment repeat_tox->report safety_pharm->report pk_studies Pharmacokinetic Studies (Mice, Rats, Dogs) pk_studies->report

Preclinical safety assessment workflow for a novel therapeutic agent.

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

ErSO exerts its potent anticancer effects through a novel mechanism: the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor α (ERα)-positive cancer cells.

The a-UPR is a signaling network that is normally activated to help cells prepare for an increase in protein synthesis. ErSO binds to ERα and triggers a sustained and overwhelming activation of the a-UPR. This hyperactivation converts a typically pro-survival pathway into a cytotoxic one, leading to selective cancer cell death.

Signaling Pathway of ErSO-Induced a-UPR Hyperactivation

G cluster_pathway ErSO-Induced a-UPR Hyperactivation Pathway ErSO ErSO ERa Estrogen Receptor α (ERα) ErSO->ERa Binds to Src Src Kinase ERa->Src Activates PLCy Phospholipase Cγ (PLCγ) Src->PLCy Activates PIP2 PIP2 PLCy->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER_mem Endoplasmic Reticulum Membrane Ca_release Ca²⁺ Release from ER IP3R->Ca_release Opens channel UPR Hyperactivation of Anticipatory UPR (IRE1α, PERK, ATF6) Ca_release->UPR Triggers CellDeath Selective Cancer Cell Necrosis UPR->CellDeath Leads to

Signaling cascade of ErSO-induced a-UPR hyperactivation.

References

ErSO-TFPy: A Potent Inducer of Rapid Necrotic Cell Death in ERα-Positive Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

ErSO-TFPy, a novel small molecule, has emerged as a powerful agent for inducing rapid necrotic cell death, specifically in estrogen receptor-alpha (ERα)-positive cancer cells. This guide provides a comprehensive comparison of ErSO-TFPy with other cell death-inducing agents, supported by experimental data, detailed protocols, and pathway visualizations to objectively evaluate its performance and potential therapeutic applications.

Unprecedented Potency and Speed in Inducing Necrosis

ErSO-TFPy, a derivative of ErSO, demonstrates significantly enhanced potency and selectivity in killing ERα-positive breast cancer cells.[1] It triggers a rapid form of necrotic cell death, a distinct advantage over many current cancer therapies that are primarily cytostatic, meaning they inhibit cell proliferation without directly causing cell death.

Comparative Efficacy: ErSO-TFPy vs. Standard-of-Care and Other Necrosis Inducers

Experimental data highlights the superior cytotoxic effects of ErSO-TFPy compared to clinically used selective estrogen receptor degraders (SERDs) and other inducers of cell death.

Table 1: Comparative IC50 Values of ErSO Compounds and Other Agents in ERα+ Breast Cancer Cell Lines

CompoundCell LineERα StatusIC50 Value (nM)Incubation TimeAssay MethodReference
ErSO-TFPy MCF-7 Positive ~5-25 72 hours Alamar Blue [2]
ErSOMCF-7Positive~2024 hoursAlamar Blue[3]
ErSO-DFPMCF-7Positive~3524 hoursAlamar Blue[4]
AmcenestrantMCF-7Positive>1000120 hoursAlamar Blue[5]
CamizestrantMCF-7Positive>1000120 hoursAlamar Blue
ElacestrantMCF-7Positive>1000120 hoursAlamar Blue
Necrostatin-1 (Necroptosis Inhibitor)MDA-MB-231 (ERα-negative, for context)NegativeNot applicable (inhibitor)--
TNF-α (Necrosis/Apoptosis Inducer)MCF-7PositiveEC50 of 2.5 ng/ml (antimitogenic)--

Note: Direct head-to-head IC50 comparisons for necrosis induction between ErSO-TFPy and agents like TNF-α under identical conditions are limited in the reviewed literature. The provided data is based on separate studies and should be interpreted with caution.

A key finding is that while SERDs require up to 120 hours to show an inhibitory effect, ErSO-TFPy induces significant cell death within 24 hours. This rapid action is a critical attribute for a therapeutic agent, potentially leading to faster tumor regression. In mouse models, a single dose of ErSO-TFPy has been shown to cause complete or near-complete regression of large breast tumors, a feat rarely seen with other single-agent therapies.

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response

ErSO-TFPy exerts its cytotoxic effects through a unique mechanism involving the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress pathway.

ErSO_TFPy_Signaling_Pathway cluster_cell ERα-Positive Cancer Cell ErSO_TFPy ErSO-TFPy ERa ERα ErSO_TFPy->ERa Binds to aUPR a-UPR Hyperactivation ERa->aUPR Induces PERK p-PERK aUPR->PERK TRPM4 TRPM4 Channel Activation aUPR->TRPM4 ATP_depletion ATP Depletion aUPR->ATP_depletion eIF2a p-eIF2α PERK->eIF2a Na_influx Na+ Influx TRPM4->Na_influx Swelling Cell Swelling Na_influx->Swelling Necrosis Necrotic Cell Death Swelling->Necrosis ATP_depletion->Necrosis

Caption: ErSO-TFPy induced necrotic cell death pathway.

The binding of ErSO-TFPy to ERα initiates a signaling cascade that leads to the hyperactivation of the a-UPR. This sustained activation of the PERK and IRE1α branches of the UPR is a key event. A critical downstream effector is the transient receptor potential melastatin member 4 (TRPM4) ion channel. Activation of TRPM4 leads to a massive influx of sodium ions, causing rapid cell swelling and ATP depletion, culminating in necrotic cell death.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key assays are provided below.

Cell Viability Assessment: Alamar Blue Assay

This assay measures the metabolic activity of viable cells.

Alamar_Blue_Workflow cluster_workflow Alamar Blue Assay Workflow Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with ErSO-TFPy & Controls Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Add_Alamar_Blue Add Alamar Blue Reagent Incubate->Add_Alamar_Blue Incubate_AB Incubate (1-4h) Add_Alamar_Blue->Incubate_AB Measure_Fluorescence Measure Fluorescence (570nm ex / 585nm em) Incubate_AB->Measure_Fluorescence Analyze_Data Analyze Data (Calculate IC50) Measure_Fluorescence->Analyze_Data

Caption: Workflow for the Alamar Blue cell viability assay.

Methodology:

  • Seed ERα-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of ErSO-TFPy and appropriate vehicle controls.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add Alamar Blue reagent (10% of the culture volume) to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 570 nm and an emission wavelength of 585 nm using a microplate reader.

  • Calculate cell viability relative to the vehicle control and determine the IC50 values.

Necrotic Cell Death Quantification: Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Methodology:

  • Culture and treat cells with ErSO-TFPy as in the viability assay.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Resuspend the cell pellet in phosphate-buffered saline (PBS).

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculate the percentage of necrotic cells: (% Necrotic Cells = [Number of Blue Cells / Total Number of Cells] x 100).

a-UPR Activation Analysis: Western Blot for p-PERK and p-eIF2α

This technique is used to detect the phosphorylation and activation of key a-UPR proteins.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for a-UPR Markers Cell_Treatment Treat Cells with ErSO-TFPy Cell_Lysis Lyse Cells & Extract Proteins Cell_Treatment->Cell_Lysis Quantification Quantify Protein Concentration Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Ab (p-PERK, p-eIF2α) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detection Detect Signal Secondary_Ab->Detection

Caption: Western blot workflow for a-UPR marker analysis.

Methodology:

  • Treat cells with ErSO-TFPy at various concentrations and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-PERK and p-eIF2α overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

ErSO-TFPy represents a significant advancement in the development of targeted cancer therapies. Its ability to rapidly induce necrotic cell death in ERα-positive cancer cells at nanomolar concentrations, coupled with its remarkable efficacy in vivo, positions it as a highly promising candidate for further preclinical and clinical investigation. The detailed experimental protocols and pathway information provided in this guide are intended to support the research community in further exploring the potential of this novel compound.

References

Evaluating the Potential for Tumor Recurrence After (S)-ErSO Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of estrogen receptor-positive (ER+) breast cancer therapeutics, the novel small molecule (S)-ErSO and its derivatives have emerged as a promising class of compounds that induce rapid and complete tumor regression in preclinical models. This guide provides a comprehensive comparison of this compound and its more potent derivative, ErSO-TFPy, with standard-of-care endocrine therapies, focusing on the critical aspect of tumor recurrence. The information is intended for researchers, scientists, and drug development professionals, presenting experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Mechanism of Action: A Paradigm Shift in ER+ Cancer Treatment

Standard endocrine therapies, such as tamoxifen and fulvestrant, function by competitively inhibiting or degrading the estrogen receptor α (ERα), leading to a cytostatic effect that halts tumor cell proliferation. In contrast, this compound and its analogs operate through a novel mechanism of action. They bind to ERα and trigger a hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway. This sustained over-activation of the a-UPR leads to selective and rapid necrosis of ERα-positive cancer cells, a cytotoxic effect that results in the swift eradication of tumors.[1][2]

Comparative Efficacy in Preclinical Models

Preclinical studies in various mouse models of human ER+ breast cancer have demonstrated the profound anti-tumor activity of this compound and its derivatives. Notably, these compounds have shown the ability to induce complete tumor regression, a stark contrast to the tumor growth inhibition typically observed with standard endocrine therapies.

A significant finding in the evaluation of this compound is that while some tumors may recur after the cessation of treatment, these recurrent tumors remain sensitive to retreatment with the compound.[2] This suggests that this compound does not induce resistance through the same mechanisms as conventional endocrine therapies.

The more advanced derivative, ErSO-TFPy, has demonstrated even greater potency, inducing complete tumor regression with a single dose in some models.[3][4] In a head-to-head comparison in a patient-derived xenograft (PDX) model of drug-resistant breast cancer, ErSO-TFPy induced complete tumor regression where fulvestrant was found to be ineffective.

Table 1: Comparative Efficacy of this compound, ErSO-TFPy, and Standard Endocrine Therapies in Preclinical Models

Compound Mechanism of Action In Vitro Potency (IC50) In Vivo Efficacy (Mouse Models) Observed Outcome on Tumors
This compound a-UPR Hyperactivation~20 nM in MCF-7 cells>99% tumor regression in MCF-7 xenografts (40 mg/kg, oral, 21 days)Cytotoxic (Necrosis), Complete Tumor Regression
ErSO-TFPy a-UPR Hyperactivation5-25 nM in various ER+ cell linesComplete tumor regression in MCF-7 and PDX models (single or weekly dose)Cytotoxic (Necrosis), Complete Tumor Regression
Tamoxifen Selective Estrogen Receptor Modulator (SERM)Varies by cell line and conditionsTumor growth inhibitionCytostatic
Fulvestrant Selective Estrogen Receptor Degrader (SERD)Varies by cell line and conditionsTumor growth inhibition; Ineffective in some resistant PDX modelsCytostatic

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vivo evaluation of this compound and its comparison with standard therapies.

Breast Cancer Xenograft Model Protocol
  • Cell Culture: Human breast cancer cell lines (e.g., MCF-7 for estrogen-dependent, or patient-derived cells for resistant models) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female immunodeficient mice (e.g., athymic nude mice) of 6-8 weeks of age are used. For estrogen-dependent xenografts, mice are supplemented with an estrogen source (e.g., estradiol pellets).

  • Tumor Inoculation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) in a basement membrane matrix (e.g., Matrigel) is subcutaneously injected into the flank or mammary fat pad of the mice.

  • Tumor Monitoring: Tumor growth is monitored by caliper measurements at least twice a week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound/ErSO-TFPy: Administered orally (p.o.) via gavage or intravenously (IV). A common oral dose for this compound is 40 mg/kg daily. ErSO-TFPy has been administered weekly or as a single IV dose.

    • Fulvestrant: Typically formulated in an oil-based vehicle (e.g., castor oil) and administered subcutaneously (s.c.), often as a weekly injection.

    • Tamoxifen: Can be administered orally or via implantation of slow-release pellets.

    • Vehicle Control: The corresponding vehicle used for each drug is administered to the control group.

  • Evaluation of Efficacy: Tumor volumes are measured throughout the treatment period. The primary endpoint is often tumor growth inhibition or regression.

  • Assessment of Recurrence: After the treatment period, a cohort of animals with complete tumor regression is monitored for a prolonged period (e.g., several months) for any signs of tumor regrowth at the primary site. The time to recurrence and the percentage of animals with recurrent tumors are recorded.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental designs, the following diagrams are provided.

ErSO_Signaling_Pathway ErSO Signaling Pathway ErSO This compound ER_alpha Estrogen Receptor α (ERα) ErSO->ER_alpha Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ER_alpha->aUPR Activates Hyperactivation Hyperactivation aUPR->Hyperactivation Sustained stimulation leads to Necrosis Selective Cancer Cell Necrosis Hyperactivation->Necrosis Results in

Caption: this compound binds to ERα, leading to hyperactivation of the a-UPR and selective cancer cell necrosis.

Experimental_Workflow Preclinical Evaluation of Tumor Recurrence cluster_setup Setup cluster_treatment Treatment Phase cluster_followup Follow-up Phase Cell_Culture ER+ Breast Cancer Cell Culture Animal_Model Immunodeficient Mouse Model Cell_Culture->Animal_Model Tumor_Inoculation Tumor Cell Inoculation Animal_Model->Tumor_Inoculation Randomization Randomization into Treatment Groups Tumor_Inoculation->Randomization Treatment Drug Administration (ErSO, Fulvestrant, Vehicle) Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Cessation Cessation of Treatment Monitoring->Cessation Upon complete regression Recurrence_Watch Monitoring for Tumor Recurrence Cessation->Recurrence_Watch Data_Analysis Analysis of Recurrence Rates and Times Recurrence_Watch->Data_Analysis

Caption: Workflow for preclinical evaluation of tumor recurrence after cancer therapy.

Conclusion

The preclinical data on this compound and its derivatives, particularly ErSO-TFPy, present a compelling case for a novel therapeutic strategy that can lead to the complete eradication of ER+ breast tumors. While standard endocrine therapies play a crucial role in managing ER+ breast cancer, their primarily cytostatic nature can leave residual cancer cells that may lead to recurrence. The cytotoxic mechanism of this compound, resulting in rapid tumor necrosis, offers the potential for a more durable response.

The observation that recurrent tumors remain sensitive to this compound retreatment is a significant advantage, suggesting a lower likelihood of acquired resistance compared to conventional therapies. Although direct, long-term comparative studies on recurrence rates are still emerging, the profound and often complete tumor regression observed with this compound and ErSO-TFPy in preclinical models suggests a promising potential to reduce tumor recurrence in ER+ breast cancer. Further clinical investigation is warranted to translate these preclinical findings into improved outcomes for patients.

References

A Comparative Guide to the Clinical Development of ErSO Derivatives (TEQ103) for ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical ErSO derivative, TEQ103, with current and emerging therapies for estrogen receptor-positive (ER+) breast cancer. TEQ103, a potent derivative of ErSO, offers a novel mechanism of action by hyperactivating the anticipatory Unfolded Protein Response (a-UPR) in cancer cells, leading to selective tumor cell death.[1][2] This guide will delve into the preclinical data of TEQ103 and compare it with the established CDK4/6 inhibitors and the advancing class of oral Selective Estrogen Receptor Degraders (SERDs).

Executive Summary

TEQ103 (also known as ErSO-TFPy) is a next-generation ErSO derivative demonstrating high potency and selectivity for ERα-positive breast cancer cells.[3][4] Its unique mechanism of inducing cancer cell necrosis, rather than merely inhibiting proliferation, sets it apart from current standards of care like CDK4/6 inhibitors and other endocrine therapies. While TEQ103 is still in the preclinical phase with human clinical trials anticipated to start in the second half of 2025, its robust preclinical data suggests a promising future.[2] This guide presents a side-by-side comparison of TEQ103's preclinical performance with the preclinical and clinical data of key oral SERDs and an overview of CDK4/6 inhibitors.

Data Presentation

Table 1: Preclinical Efficacy of TEQ103 (ErSO-TFPy) and Oral SERDs (In Vitro)
CompoundTargetCell LineERα StatusIC50 (nM)Incubation TimeAssay MethodReference
TEQ103 (ErSO-TFPy) a-UPR ActivatorMCF-7Positive~5-2572 hoursAlamar Blue
T47DPositive~5-2572 hoursAlamar Blue
BT-474Positive~5-2572 hoursAlamar Blue
ZR-75-1Positive~5-2572 hoursAlamar Blue
HCC1428Positive~5-2572 hoursAlamar Blue
MDA-MB-231Negative>10,00072 hoursAlamar Blue
HCC1937Negative>30,00072 hoursAlamar Blue
Elacestrant SERDMCF-7Positive--CellTiter-Glo
Giredestrant SERDMCF-7Positive0.05--
Camizestrant SERDMCF-7Positive---
Table 2: In Vivo Efficacy of TEQ103 (ErSO-TFPy) and Preclinical Data for Oral SERDs
CompoundModelDosingKey FindingsReference
TEQ103 (ErSO-TFPy) MCF-7 ESR1mut (D538G) xenografts in athymic nude miceSingle doseRapid necrosis in tumors followed by lymphocyte infiltration. Complete or near-complete regression of large tumors.
Elacestrant MCF-7 xenografts-Induced tumor regressions as a single agent and in combination with palbociclib or everolimus.
Giredestrant ESR1 Y537S mutant PDX and wild-type ERα tumor modelsLow dosesInduced tumor regressions as a single agent and in combination with a CDK4/6 inhibitor.
Camizestrant Fulvestrant-resistant ESR1 WT, Y537S, and D538G PDX models-Demonstrated anti-cancer activity.
Table 3: Clinical Development Status and Efficacy of Oral SERDs
CompoundTrade NameDevelopment PhaseKey Clinical Trial ResultsReference
Elacestrant OrserduApprovedEMERALD Phase 3: Statistically significant improvement in progression-free survival (PFS) vs. standard of care (SOC) in ER+/HER2- advanced or metastatic breast cancer, particularly in patients with ESR1 mutations.
Giredestrant -Phase 3acelERA BC Phase 2: Showed encouraging antitumor activity as monotherapy and in combination with palbociclib.
Camizestrant -Phase 3SERENA-2 Phase 2: Demonstrated PFS benefit versus fulvestrant irrespective of ESR1 mutation status. SERENA-1 Phase 1: Well-tolerated with a promising anti-tumor profile alone or in combination with CDK4/6 inhibitors.

Experimental Protocols

Cell Viability Assay (Alamar Blue)

The half-maximal inhibitory concentration (IC50) values for TEQ103 and its derivatives were determined using the Alamar Blue cell viability assay.

  • Cell Plating: Breast cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., TEQ103) for a specified duration (e.g., 24 or 72 hours). Control wells include vehicle-treated cells (negative control) and a compound known to induce 100% cell death (positive control).

  • Alamar Blue Addition: Alamar Blue reagent is added to each well at 10% of the total volume.

  • Incubation: Plates are incubated at 37°C for 1-4 hours, protected from light.

  • Fluorescence Reading: The fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. IC50 values are calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.

MCF-7 Xenograft Mouse Model

The in vivo efficacy of TEQ103 was evaluated in an MCF-7 xenograft mouse model.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Estrogen Supplementation: Since MCF-7 cell growth is estrogen-dependent, mice are supplemented with estrogen, typically via a slow-release pellet implanted subcutaneously a week before tumor cell injection.

  • Tumor Cell Implantation: A suspension of MCF-7 cells, often mixed with Matrigel to support tumor formation, is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

  • Drug Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. The test compound (e.g., TEQ103) is administered according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Tumor growth inhibition is assessed by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include tumor regression, body weight changes (as a measure of toxicity), and survival.

Mandatory Visualization

ErSO_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cancer Cell ErSO ErSO / TEQ103 ERa Estrogen Receptor α (ERα) ErSO->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Hyperactivates ER Endoplasmic Reticulum (ER) aUPR->ER Acts on Ca_release Massive Ca2+ Release ER->Ca_release Necrosis Selective Cell Necrosis Ca_release->Necrosis Induces

Caption: TEQ103 (ErSO derivative) signaling pathway leading to selective cancer cell death.

Experimental_Workflow_IC50 start Start plate_cells Plate Breast Cancer Cells start->plate_cells add_compound Add Serial Dilutions of TEQ103 plate_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_alamar Add Alamar Blue Reagent incubate->add_alamar read_fluorescence Read Fluorescence add_alamar->read_fluorescence calculate_ic50 Calculate IC50 Value read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining the IC50 value of TEQ103.

Alternative_Therapies_Comparison cluster_TEQ103 cluster_Oral_SERDs cluster_CDK46 TEQ103 TEQ103 (Preclinical) TEQ103_MOA Mechanism: a-UPR Hyperactivation (Induces Necrosis) TEQ103->TEQ103_MOA Oral_SERDs Oral SERDs (Clinical/Approved) Oral_SERDs_MOA Mechanism: ER Degradation (Antagonist) Oral_SERDs->Oral_SERDs_MOA CDK46_Inhibitors CDK4/6 Inhibitors (Standard of Care) CDK46_MOA Mechanism: Cell Cycle Arrest (Inhibits Proliferation) CDK46_Inhibitors->CDK46_MOA

Caption: Logical relationship and mechanism of action comparison of TEQ103 and alternatives.

References

Safety Operating Guide

Proper Disposal of (S)-ErSO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S)-ErSO, a selective anticipatory unfolded protein response (a-UPR) activator, is a valuable tool in cancer research. While it is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or diatomite. The contaminated area can then be decontaminated by washing with alcohol.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should always be conducted in strict accordance with all applicable federal, state, and local regulations. The following protocol outlines a general framework for its proper disposal.[1]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused or expired product, contaminated laboratory consumables (e.g., pipette tips, vials, gloves), and any solutions containing the compound.

    • Segregate this compound waste from other chemical waste streams to prevent unintentional mixing with incompatible substances.[1]

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and clearly labeled waste container for all this compound waste.

    • The label should prominently display the chemical name "this compound", its CAS number (2407860-35-7), and any other information mandated by your institution's Environmental Health and Safety (EHS) department.[1]

  • Waste Accumulation and Storage:

    • Securely seal the waste container when not in use.

    • Store the container in a designated, secure area away from general laboratory traffic and incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the this compound waste.[1]

    • Provide them with a completed waste manifest and any other required documentation.

Quantitative Data Summary

There is no specific quantitative data available in the public domain regarding the disposal procedures for this compound. Disposal requirements are qualitative and based on established best practices for chemical waste management and regulatory compliance.

ParameterValue
GHS Hazard ClassificationNot classified as a hazardous substance
CAS Number2407860-35-7

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not cited in the available literature beyond standard chemical waste management procedures. The fundamental principle is to manage it as a chemical waste product in alignment with institutional and regulatory guidelines.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate this compound Waste B->C D Place in a Dedicated, Labeled Waste Container C->D E Store Container in a Designated Secure Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Complete Waste Manifest F->G H Arrange for Pickup G->H I End: Proper Disposal H->I

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended for guidance purposes only. Researchers are strongly encouraged to consult the specific Safety Data Sheet (SDS) for this compound and to contact their institution's Environmental Health and Safety (EHS) department for detailed instructions and to ensure full compliance with all applicable regulations.

References

Personal protective equipment for handling (S)-ErSO

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling (S)-ErSO, a selective anticipatory unfolded protein response (a-UPR) activator used in cancer research, must adhere to stringent safety protocols to ensure a safe laboratory environment. Although ErSO is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), standard laboratory safety procedures are essential.[1] This guide provides a comprehensive overview of personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Immediate Safety and Handling Precautions

When working with this compound, all personnel must be equipped with the appropriate personal protective equipment. All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation of any dust or aerosols.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile).
Body Protection Lab CoatTo protect from spills and contamination.

In the event of a spill, the material should be absorbed with an inert, non-combustible absorbent material such as sand or diatomite. Contaminated surfaces can then be decontaminated by scrubbing with alcohol.[1]

Experimental Protocols

Preparation of this compound for In Vivo Intraperitoneal Injection:

A common method for preparing this compound for in vivo studies involves creating a solution with DMSO and corn oil to ensure solubility and bioavailability.[2]

Materials and Reagents:

Material/ReagentRecommended Supplier/Grade
This compoundAs per synthesis protocol
Corn OilSigma-Aldrich (C8267) or equivalent
DMSO (Dimethyl sulfoxide)Sigma-Aldrich (D8418) or equivalent
1 mL SyringesBecton, Dickinson and Company or equivalent
27-gauge needlesBecton, Dickinson and Company or equivalent

Procedure:

  • Vehicle Preparation: Aseptically mix 1 part DMSO with 9 parts corn oil to achieve a final DMSO concentration of 10%. Vortex thoroughly to create a homogenous solution.[2]

  • This compound Formulation: Dissolve the this compound powder in the prepared vehicle to the desired final concentration for dosing. For instance, to prepare a 4 mg/mL solution for a 40 mg/kg dose in a 20g mouse (0.2 mL injection volume), dissolve 4 mg of this compound in 1 mL of the vehicle.

  • Dissolution: Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary. Protect the final solution from light.

Step-by-Step Injection Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline.

  • Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the syringe plunger to ensure no fluid is aspirated.

  • Injection: Slowly and steadily inject the this compound solution.

  • Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress post-injection.

This compound Signaling Pathway

This compound exerts its cytotoxic effects in ERα-positive cancer cells by hyperactivating the anticipatory Unfolded Protein Response (a-UPR). The diagram below illustrates this signaling pathway.

ErSO_Signaling_Pathway ErSO This compound ERa Estrogen Receptor α (ERα) ErSO->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ERa->aUPR Activates Cytotoxicity Selective Cytotoxicity in ERα-positive Cancer Cells aUPR->Cytotoxicity Leads to

Caption: this compound signaling pathway leading to selective cell death.

Operational and Disposal Plans

The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.

Waste Disposal Workflow:

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.

ErSO_Disposal_Workflow cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Disposal A 1. Identification of Waste (Unused product, contaminated labware, solutions) B 2. Segregation (Separate from other chemical waste) A->B C 3. Containerization (Dedicated, sealed, and labeled container) B->C D 4. Labeling (Chemical name, CAS number, institutional requirements) C->D E 5. Storage (Designated, secure area) D->E F 6. Arrange for Disposal (Contact EHS or licensed contractor) E->F G 7. Documentation (Complete waste manifest) F->G H 8. Professional Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation: Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions. Segregate this waste from other chemical waste streams.

  • Containerization and Labeling: Use a dedicated, properly sealed, and clearly labeled waste container. The label should include the chemical name "this compound," the CAS number (2407860-35-7 for ErSO), and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Waste Accumulation and Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic.

  • Arranging for Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Provide them with the completed waste manifest and any other required documentation.

Quantitative Data Summary:

There is no specific quantitative data available regarding the disposal procedures for this compound. The disposal requirements are qualitative and based on regulatory compliance and general best practices for laboratory chemical waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-ErSO
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-ErSO

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.